molecular formula C7H8ClNO B1602066 2-(Chloromethyl)-3-methoxypyridine CAS No. 215253-76-2

2-(Chloromethyl)-3-methoxypyridine

Cat. No.: B1602066
CAS No.: 215253-76-2
M. Wt: 157.6 g/mol
InChI Key: VZKZHXJRVKNPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-methoxypyridine is a valuable heteroaromatic building block in scientific research and development. Its molecular structure, which features a reactive chloromethyl group adjacent to a methoxy-substituted pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. A key application of this compound and its isomers is in the field of coordination chemistry, where it is used to prepare nitrogen-containing ligands. Such ligands are crucial in constructing coordination compounds and catalysts for various reactions . These catalytic systems, including those based on molten salts or ionic liquids, are of significant interest in areas like petroleum chemistry . Furthermore, structurally related chloromethyl-methoxypyridines are important intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as proton pump inhibitors . The reactivity of the chloromethyl group allows for facile functionalization, enabling researchers to tether the pyridine moiety to other molecular scaffolds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKZHXJRVKNPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562687
Record name 2-(Chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215253-76-2
Record name 2-(Chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-3-methoxypyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine core, allows for versatile molecular elaboration. This technical guide provides a comprehensive overview of the prevalent synthetic routes to this compound, with a detailed exploration of the underlying reaction mechanisms. Furthermore, this document delineates a full characterization profile, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure robust quality control and structural verification.

Introduction and Significance

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of FDA-approved therapeutics. The introduction of a reactive chloromethyl group at the 2-position, combined with a methoxy substituent at the 3-position, renders this compound a highly valuable precursor. The methoxy group can influence the electronic properties of the pyridine ring and provide steric and electronic handles for molecular recognition by biological targets. The chloromethyl group serves as a versatile electrophilic site for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures. A notable application of related chloromethyl pyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds via a two-step process, starting from the commercially available 3-methoxy-2-methylpyridine. The synthesis involves the initial formation of the corresponding alcohol, followed by chlorination.

Step 1: Synthesis of the Precursor, (3-Methoxypyridin-2-yl)methanol

The precursor alcohol, (3-methoxypyridin-2-yl)methanol, is typically synthesized from 3-methoxy-2-methylpyridine. While several methods exist for the hydroxylation of the methyl group, a common laboratory-scale approach involves the radical-initiated oxidation of the corresponding N-oxide. A more direct and scalable approach involves the direct oxidation of the methyl group, though this can be challenging due to the stability of the pyridine ring. A frequently employed laboratory synthesis involves the conversion of 3-hydroxy-2-pyridinemethanol to (3-methoxypyridin-2-yl)methanol.

A plausible synthetic route to the precursor alcohol involves the oxidation of 3-methoxy-2-methylpyridine N-oxide followed by rearrangement.

Step 2: Chlorination of (3-Methoxypyridin-2-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group is a critical step and is most effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). Thionyl chloride is widely used due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism: The reaction of the alcohol with thionyl chloride proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion, either intramolecularly (Sₙi) or intermolecularly, results in the displacement of the chlorosulfite group and the formation of the desired this compound. The presence of a base like pyridine can influence the stereochemical outcome and reaction rate.

Caption: Reaction mechanism for the chlorination of (3-Methoxypyridin-2-yl)methanol.

Experimental Protocol:

Materials:

  • (3-Methoxypyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (3-methoxypyridin-2-yl)methanol in anhydrous dichloromethane, cooled in an ice bath (0-5 °C), add thionyl chloride dropwise with stirring.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a profile of the expected analytical data.

Physical Properties
PropertyExpected Value
Appearance Colorless to pale yellow oil or low-melting solid.
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The expected ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.3Doublet1HPyridine H6
~7.2-7.4Doublet1HPyridine H4
~7.0-7.2Doublet of Doublets1HPyridine H5
~4.7-4.9Singlet2H-CH₂Cl
~3.9-4.1Singlet3H-OCH₃

Rationale: The pyridine protons are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 is deshielded by the adjacent nitrogen atom and will appear furthest downfield. The chloromethyl protons will appear as a singlet in the range of δ 4.7-4.9 ppm, which is consistent with similar structures like 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine where this signal is at δ 4.82 ppm.[2] The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum in CDCl₃ is expected to show 7 distinct signals:

Chemical Shift (δ, ppm)Assignment
~155-160C3 (-OCH₃)
~145-150C2 (-CH₂Cl)
~140-145C6
~120-125C4
~115-120C5
~55-60-OCH₃
~40-45-CH₂Cl

Rationale: The carbon atoms of the pyridine ring will appear in the aromatic region, with C2 and C3 being significantly influenced by their substituents. The methoxy carbon will be in the typical range of δ 55-60 ppm, and the chloromethyl carbon will be around δ 40-45 ppm due to the deshielding effect of the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic -CH₂- and -OCH₃)
~1600-1450C=C and C=N stretching (pyridine ring)
~1250-1200C-O-C stretching (asymmetric, aryl ether)
~1050-1000C-O-C stretching (symmetric, aryl ether)
~800-700C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 157. Due to the presence of the chlorine atom, an M+2 peak at m/z = 159 with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of a chlorine radical (-Cl) to give a fragment at m/z = 122.

    • Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z = 108.

    • Loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 126.

    • Further fragmentation of the pyridine ring.

Caption: Overall workflow for the synthesis and characterization of this compound.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane and chloroform are volatile and potentially carcinogenic solvents. Handle with care in a fume hood.

  • The final product, this compound, is a reactive alkylating agent and should be handled with caution.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for pharmaceutical and chemical research. The two-step synthesis from 3-methoxy-2-methylpyridine via the corresponding alcohol is a reliable and scalable method. The characterization techniques outlined in this guide provide a robust framework for confirming the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development. The provided protocols and expected analytical data serve as a comprehensive resource for scientists working with this important heterocyclic compound.

References

  • PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of pharmaceutical synthesis, substituted pyridines serve as foundational building blocks for a multitude of active pharmaceutical ingredients (APIs). Among these, 2-(chloromethyl)pyridine derivatives are particularly valuable due to the reactive chloromethyl group, which allows for facile introduction of the pyridinylmethyl moiety into larger molecular scaffolds. This guide focuses on a critical, industrially relevant derivative, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CAS No. 72830-09-2), a key intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole.[1][2]

While the specific parent compound, 2-(chloromethyl)-3-methoxypyridine, is not widely characterized in accessible literature, its dimethoxy analogue provides a well-documented and representative case study. This whitepaper will provide an in-depth examination of the physical and chemical properties, synthesis, handling, and applications of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt form of 2-(chloromethyl)-3,4-dimethoxypyridine enhances its stability and handling characteristics, making it suitable for storage and use in multi-step synthetic processes. The compound presents as a solid, with its appearance ranging from white to off-white or even slightly green crystalline powder.[3] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 72830-09-2[1][3]
Molecular Formula C₈H₁₀ClNO₂ · HCl[3]
Molecular Weight 224.08 g/mol [1][3]
Appearance White to Orange to Green powder to crystal[3]
Melting Point 150 °C (decomposes)[3]
Solubility Soluble in water[3]
Storage Room Temperature, recommended <15°C in a cool, dark place[3]

Synthesis and Mechanism

The industrial synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a multi-step process designed for efficiency and high yield. A common and cost-effective route begins with maltol, a naturally occurring organic compound.[2] This pathway avoids the use of less accessible or more expensive pyridine starting materials.[2]

The synthesis involves a sequence of methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the target hydrochloride salt.[2]

Synthetic Workflow Overview

G Maltol Maltol S1 Methylation (e.g., Dimethyl sulfate) Maltol->S1 P1 3-Methoxy-2-methyl-4H-pyran-4-one S1->P1 S2 Ammonification (e.g., NH4OH) P1->S2 P2 3-Methoxy-2-methyl-4(1H)-pyridone S2->P2 S3 Chlorination (e.g., POCl3) P2->S3 P3 4-Chloro-3-methoxy-2-methylpyridine S3->P3 S4 N-Oxidation (e.g., H2O2/Acetic Acid) P3->S4 P4 4-Chloro-3-methoxy-2-methylpyridine-N-oxide S4->P4 S5 Methoxylation (e.g., NaOMe) P4->S5 P5 2-Hydroxymethyl-3,4-dimethoxypyridine S5->P5 S6 Chlorination (e.g., SOCl2) P5->S6 P6 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride S6->P6

Caption: Synthetic pathway from Maltol to the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation of the key transformations. Causality: Each step is designed to methodically build the final substituted pyridine. The initial methylation and ammonification construct the core pyridone ring system from a pyranone precursor. The subsequent chlorination and methoxylation steps install the correct substituents at the 4-position. The N-oxidation activates the methyl group at the 2-position for subsequent functionalization, which is then converted to the reactive chloromethyl group.

Step 1: Methylation of Maltol

  • In a reaction vessel, dissolve maltol in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0-2 °C using an ice-water bath.

  • Slowly add dimethyl sulfate dropwise, maintaining the temperature between 2-4 °C.

  • After the addition is complete, continue stirring in the ice-water bath for 3-6 hours.

  • Work-up involves pouring the mixture into a dilute NaOH solution and extracting with dichloromethane. The organic layers are dried and concentrated to yield 3-methoxy-2-methyl-4H-pyran-4-one.[2]

Step 2: Ammonification to Pyridone

  • Add the product from Step 1 to concentrated ammonia water.

  • Stir the mixture at approximately 40°C for 3 hours.[2]

  • Evaporate the water under reduced pressure. The resulting residue is cooled to precipitate the product, 3-methoxy-2-methyl-4(1H)-pyridone.

Step 3 & 4: Chlorination and N-Oxidation

  • The pyridone is chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-3-methoxy-2-picoline.[2]

  • The resulting picoline derivative is then oxidized to the N-oxide using an oxidizing agent such as hydrogen peroxide in glacial acetic acid.[2]

Step 5 & 6: Methoxy Substitution and Final Chlorination

  • The N-oxide intermediate undergoes rearrangement and substitution. Treatment with a nucleophile like sodium methoxide replaces the 4-chloro group and, through subsequent steps including hydroxymethylation, forms 2-hydroxymethyl-3,4-dimethoxypyridine.

  • The final crucial step is the chlorination of the hydroxymethyl group. This is typically achieved using thionyl chloride (SOCl₂) or a similar reagent, which converts the alcohol to the desired chloromethyl group, yielding 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride as the final product.[2]

Chemical Reactivity and Applications

The primary utility of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride lies in its role as a potent electrophile for nucleophilic substitution reactions. The chloromethyl group is the key reactive site.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A 2-(Chloromethyl)-3,4- dimethoxypyridine HCl C SN2 Reaction A->C B Nucleophile (Nu-) (e.g., Thiolate) B->C D Substituted Product (e.g., Pantoprazole) C->D E Chloride Ion (Cl-) C->E

Caption: Nucleophilic substitution at the chloromethyl group.

Application in Pantoprazole Synthesis

The most significant application of this compound is in the manufacturing of pantoprazole, a widely used medication for treating acid-related stomach and esophagus issues. In the synthesis, the chloromethylpyridine derivative is reacted with a benzimidazolethiol component. The thiol acts as the nucleophile, displacing the chloride on the benzylic-like carbon of the pyridine derivative to form the final sulfide linkage in the pantoprazole molecule.[1][2]

This reaction is a cornerstone of the drug's industrial production, and the purity of the 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride intermediate is critical for the final API's quality and yield.

Safety and Handling

As a reactive chemical intermediate, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride must be handled with appropriate precautions.

  • Hazard Classifications : The compound is classified as harmful if swallowed or in contact with skin. It can cause serious eye damage and may cause an allergic skin reaction. It is also noted as being toxic to aquatic life with long-lasting effects.[3]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. A dust mask or respirator should be used when handling the powder.[3]

  • Handling : Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[3]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is below 15°C.[3]

Conclusion

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a pivotal intermediate in modern pharmaceutical synthesis, most notably for the production of pantoprazole. Its well-defined physicochemical properties and established synthetic routes from readily available starting materials like maltol underscore its industrial importance. The reactivity of its chloromethyl group provides a reliable handle for constructing complex molecular architectures. A thorough understanding of its synthesis, properties, and handling protocols, as outlined in this guide, is essential for its safe and effective use in research and development and in the large-scale manufacturing of life-saving medicines.

References

  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (n.d.). US4205175A - Chlorination process.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-3-methoxypyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-3-methoxypyridine is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its strategic placement of a reactive chloromethyl group and an electron-donating methoxy group on the pyridine scaffold makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity profile, applications in drug development, and essential safety and handling protocols.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is paramount for research and development. This compound and its commonly used hydrochloride salt are identified by the following key parameters:

IdentifierThis compoundThis compound HCl
CAS Number 215253-76-260617-60-9
Molecular Formula C₇H₈ClNOC₇H₉Cl₂NO
Molecular Weight 157.60 g/mol 194.06 g/mol
IUPAC Name This compoundThis compound;hydrochloride
Canonical SMILES COC1=C(C=CN=C1)CClC1=CC(C(=N1)CCl)OC.Cl
InChI Key Not readily availableBVKOVRNDBVJWGM-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride typically involves a two-step process: the formation of the precursor alcohol, 2-(hydroxymethyl)-3-methoxypyridine, followed by its chlorination. While specific patented syntheses for this exact molecule are not as prevalent in public literature as its more substituted analogs, the synthetic strategy can be inferred from established chemical principles and procedures for similar compounds.

A plausible and commonly employed route for analogous compounds involves the chlorination of the corresponding hydroxymethylpyridine. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 2-(Hydroxymethyl)-3-methoxypyridine (Hypothetical Precursor)

The synthesis of this key precursor is not widely documented. However, analogous transformations suggest that it could be prepared from 3-methoxypyridine-2-carboxylic acid or its ester via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Chlorination of 2-(Hydroxymethyl)-3-methoxypyridine

The conversion of the hydroxymethyl group to a chloromethyl group is a standard organic transformation. The use of thionyl chloride is a common and effective method.

Reaction Mechanism:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts. The lone pair on the pyridine nitrogen can also play a role in the reaction, potentially forming a pyridinium salt intermediate which can influence the reaction rate and conditions.

G cluster_synthesis General Synthesis Pathway Precursor 2-(Hydroxymethyl)-3-methoxypyridine Target This compound Precursor->Target Chlorination ChlorinatingAgent Thionyl Chloride (SOCl₂) ChlorinatingAgent->Target Byproducts SO₂ + HCl Target->Byproducts

Caption: General synthesis workflow for this compound.

Experimental Protocol (Adapted from analogous syntheses):

A detailed protocol for a closely related compound, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, involves dissolving the corresponding hydroxymethylpyridine in a suitable solvent like dichloromethane.[1] Thionyl chloride is then added dropwise at a controlled temperature (e.g., not exceeding 25°C).[1] After the addition, the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[1] The product is then isolated by removing the solvent under reduced pressure.[1] This general procedure is highly adaptable for the synthesis of the title compound.

Reactivity and Synthetic Utility

The primary driver of this compound's reactivity is the electrophilic carbon of the chloromethyl group. The electron-withdrawing nature of the adjacent pyridine ring enhances its susceptibility to nucleophilic attack. This makes the compound an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution Reactions

A wide array of nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functional groups.

1. Reactions with Sulfur Nucleophiles:

Thiolates are potent nucleophiles that readily react with this compound to form thioethers. This reaction is fundamental in the synthesis of several active pharmaceutical ingredients (APIs), particularly proton pump inhibitors.

General Protocol: A thiol is deprotonated with a base (e.g., sodium hydroxide, sodium ethoxide) in a suitable solvent (e.g., ethanol, DMF). This compound hydrochloride is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

2. Reactions with Nitrogen Nucleophiles:

Primary and secondary amines react to form the corresponding substituted aminomethylpyridines. This is a key transformation for building more complex nitrogen-containing scaffolds. A base such as potassium carbonate or triethylamine is generally required to neutralize the hydrochloric acid byproduct.

3. Reactions with Oxygen Nucleophiles:

Alkoxides and phenoxides can also serve as nucleophiles, leading to the formation of ether linkages. These reactions often require a strong base to generate the nucleophile in situ.

G cluster_reactivity Reactivity Profile Start This compound Prod_S Thioether Derivative Start->Prod_S Sₙ2 Reaction Prod_N Amine Derivative Start->Prod_N Sₙ2 Reaction Prod_O Ether Derivative Start->Prod_O Sₙ2 Reaction Nuc_S Sulfur Nucleophile (e.g., R-SH / Base) Nuc_S->Prod_S Nuc_N Nitrogen Nucleophile (e.g., R₂NH / Base) Nuc_N->Prod_N Nuc_O Oxygen Nucleophile (e.g., R-OH / Base) Nuc_O->Prod_O

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Development

Chloromethylpyridine derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. They are particularly prominent in the production of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. For instance, structurally similar compounds like 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride are key intermediates in the synthesis of Pantoprazole.[2][3] Similarly, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is a crucial building block for Rabeprazole.[4]

While direct evidence for the use of this compound in a marketed drug is less common in the public domain, its structural features make it a highly valuable synthon for the discovery and development of new chemical entities. Its utility lies in its ability to introduce the 3-methoxypyridin-2-ylmethyl moiety, which is a common structural motif in various biologically active compounds.

Safety, Handling, and Storage

Due to the reactive nature of the chloromethyl group, this compound and its hydrochloride salt must be handled with appropriate precautions. Safety data for closely related compounds provide essential guidance.

GHS Hazard Classification (based on analogous compounds):

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[4][5]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation)[5]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage or causes serious eye irritation)[4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • For long-term storage, refrigeration (2-8°C) is often recommended.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily defined by the electrophilic nature of the chloromethyl group, which allows for a wide range of nucleophilic substitution reactions. This reactivity profile makes it a key building block for the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective use in a research and development setting.

References

  • [2] CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.

  • [7] CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.

  • [8] A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • [5] 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO - PubChem. National Center for Biotechnology Information. [Link]

  • [3] Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-3-methoxypyridine: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its presence in a multitude of clinically significant agents. Within this vast chemical space, 2-(chloromethyl)-3-methoxypyridine and its analogs represent a class of highly versatile synthetic intermediates. The strategic placement of a reactive chloromethyl group at the 2-position, coupled with the electronic influence of the methoxy group at the 3-position, provides a unique platform for the synthesis of diverse molecular architectures. This guide offers a comprehensive exploration of the synthesis, reactivity, and therapeutic potential of this compound derivatives. We will delve into the structure-activity relationships that govern their biological effects, with a particular focus on their established role in the development of proton pump inhibitors and their emerging potential in oncology, virology, and the treatment of neuroinflammatory conditions. Detailed experimental protocols, mechanistic insights, and extensive characterization data are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold is a privileged starting material in medicinal chemistry, primarily due to the orthogonal reactivity of its functional groups. The pyridine ring itself is a weak base, capable of forming hydrogen bonds and participating in pi-stacking interactions, which are crucial for molecular recognition at biological targets. The chloromethyl group at the 2-position is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide array of side chains and linkers, enabling the exploration of vast chemical space. The 3-methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen.

This unique combination of features has made this compound and its derivatives invaluable intermediates, most notably in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and pantoprazole. However, the synthetic utility of this scaffold extends far beyond gastric acid suppression, with emerging applications in the development of kinase inhibitors, antiviral agents, and novel therapeutics for neurodegenerative diseases. This guide aims to provide a deep dive into the chemistry and therapeutic potential of this important class of molecules.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound and its analogs typically originates from more readily available substituted pyridines. A common and efficient strategy involves the chlorination of the corresponding 2-hydroxymethyl or 2-methylpyridine derivative.

Chlorination of 2-Hydroxymethyl-3-methoxypyridine

The conversion of a 2-hydroxymethyl group to a 2-chloromethyl group is a key transformation in the synthesis of these intermediates. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose, often in an inert solvent such as dichloromethane (DCM) or chloroform.[1][2]

Reaction Mechanism: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the concomitant loss of sulfur dioxide and a proton. This Sₙi (substitution nucleophilic internal) mechanism typically results in the retention of configuration, although the achiral nature of the substrate in this case simplifies the outcome.

G 2-Hydroxymethyl-3-methoxypyridine 2-Hydroxymethyl- 3-methoxypyridine Chlorosulfite_Intermediate Chlorosulfite Intermediate 2-Hydroxymethyl-3-methoxypyridine->Chlorosulfite_Intermediate SOCl₂ This compound 2-(Chloromethyl)- 3-methoxypyridine Chlorosulfite_Intermediate->this compound -SO₂, -HCl

Figure 1: General workflow for the chlorination of 2-hydroxymethyl-3-methoxypyridine.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride [1]

  • To a solution of 2-hydroxymethyl-3,4-dimethoxypyridine in chloroform, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.

Causality Behind Experimental Choices: The use of chloroform as a solvent is ideal due to its inertness and ability to dissolve both the starting material and the reagent. The dropwise addition of thionyl chloride at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products. The hydrochloride salt is often isolated directly, which can improve the stability of the product.

Synthesis from 2-Methyl-3-hydroxypyridine Derivatives

An alternative and widely used approach, particularly for large-scale synthesis, starts from 2-methyl-3-hydroxypyridine. This multi-step process involves a series of transformations to introduce the desired substituents on the pyridine ring before the final chlorination step. A representative synthetic pathway for 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride starting from maltol, a naturally occurring organic compound, has been reported.[3][4][5][6] This route involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination.[3][4][5]

G Maltol Maltol 3-Methoxy-2-methyl-4H-pyran-4-one 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->3-Methoxy-2-methyl-4H-pyran-4-one Methylation 3-Methoxy-2-methyl-4(1H)-pyridone 3-Methoxy-2-methyl-4(1H)-pyridone 3-Methoxy-2-methyl-4H-pyran-4-one->3-Methoxy-2-methyl-4(1H)-pyridone Ammonification 4-Chloro-3-methoxy-2-methylpyridine 4-Chloro-3-methoxy-2-methylpyridine 3-Methoxy-2-methyl-4(1H)-pyridone->4-Chloro-3-methoxy-2-methylpyridine Chlorination 4-Chloro-3-methoxy-2-methylpyridine-N-oxide 4-Chloro-3-methoxy-2-methylpyridine-N-oxide 4-Chloro-3-methoxy-2-methylpyridine->4-Chloro-3-methoxy-2-methylpyridine-N-oxide Oxidation 3,4-Dimethoxy-2-methylpyridine 3,4-Dimethoxy-2-methylpyridine 4-Chloro-3-methoxy-2-methylpyridine-N-oxide->3,4-Dimethoxy-2-methylpyridine Methoxy Substitution 2-Hydroxymethyl-3,4-dimethoxypyridine 2-Hydroxymethyl-3,4-dimethoxypyridine 3,4-Dimethoxy-2-methylpyridine->2-Hydroxymethyl-3,4-dimethoxypyridine Hydroxymethylation 2-(Chloromethyl)-3,4-dimethoxypyridine\nHydrochloride 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride 2-Hydroxymethyl-3,4-dimethoxypyridine->2-(Chloromethyl)-3,4-dimethoxypyridine\nHydrochloride Chlorination

Figure 2: Multi-step synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride from maltol.

Structural Analogs and Their Therapeutic Applications

The synthetic tractability of the this compound scaffold allows for the generation of a wide array of structural analogs. Variations in the substitution pattern on the pyridine ring have been extensively explored, leading to the discovery of potent therapeutic agents.

Proton Pump Inhibitors (PPIs)

The most prominent application of this compound derivatives is in the synthesis of PPIs, which are used to treat acid-related disorders of the upper gastrointestinal tract. The general structure of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.

Structure-Activity Relationship (SAR): The nature and position of the substituents on both the pyridine and benzimidazole rings significantly influence the activity and pharmacokinetic properties of PPIs.[7][8]

  • Pyridine Ring Substituents: Electron-donating groups, such as methoxy and methyl groups, on the pyridine ring increase the pKa of the pyridine nitrogen. This facilitates the initial protonation step in the acidic environment of the parietal cells, which is crucial for the activation of the drug.[8]

  • Benzimidazole Ring Substituents: Modifications on the benzimidazole ring can modulate the lipophilicity and metabolic stability of the molecule.

Compound Pyridine Substituents Benzimidazole Substituents Application
Omeprazole Intermediate 3,5-Dimethyl-4-methoxy5-MethoxyAnti-ulcer
Pantoprazole Intermediate 3,4-Dimethoxy5-(Difluoromethoxy)Anti-ulcer
Lansoprazole Intermediate 3-Methyl-4-(2,2,2-trifluoroethoxy)NoneAnti-ulcer
Rabeprazole Intermediate 3-Methyl-4-(3-methoxypropoxy)NoneAnti-ulcer

Table 1: Examples of 2-(chloromethyl)pyridine analogs as key intermediates for proton pump inhibitors.

Kinase Inhibitors

The pyridine scaffold is a common feature in many approved kinase inhibitors.[3][9] The ability to readily functionalize the 2-(chloromethyl) group allows for the strategic positioning of pharmacophores that can interact with the ATP-binding site of kinases. While specific examples utilizing the this compound core are not extensively documented in publicly available literature, the potential for its application can be extrapolated from the synthesis of analogous pyridine-based inhibitors.

General Workflow for Kinase Inhibitor Synthesis:

G This compound 2-(Chloromethyl)- 3-methoxypyridine Substituted Pyridine Derivative Substituted Pyridine Derivative This compound->Substituted Pyridine Derivative Nucleophilic Substitution (Nu-H) Kinase Inhibitor Candidate Kinase Inhibitor Candidate Substituted Pyridine Derivative->Kinase Inhibitor Candidate Further Functionalization

Figure 3: Generalized workflow for the synthesis of kinase inhibitors from this compound.

Antiviral and Anti-inflammatory Agents

Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antiviral and anti-inflammatory properties.[6][10] The this compound scaffold can serve as a starting point for the development of novel agents in these therapeutic areas. The reactive chloromethyl group allows for the introduction of various functionalities that can mimic the natural substrates of viral enzymes or interact with key mediators of the inflammatory cascade. For example, the development of pyridine-based compounds targeting viral polymerases is an active area of research.[11][12][13]

Agents for Neurodegenerative Diseases

Neuroinflammation is increasingly recognized as a key pathological feature of many neurodegenerative disorders.[14][15][16][17] Pyridine-containing compounds have been investigated for their potential to modulate neuroinflammatory pathways. The this compound core could be utilized to develop novel molecules that can cross the blood-brain barrier and interact with targets within the central nervous system.

Characterization Data of a Representative Analog: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride

Accurate characterization of synthetic intermediates is paramount in drug discovery. Below is a summary of the available spectral data for 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.

Technique Data Reference
Melting Point 155 °C (dec.)[18]
¹H NMR Spectral data available, but specific shifts vary with solvent and instrument.[1][3]
¹³C NMR Spectral data available.[1]
IR Spectroscopy Characteristic peaks for C-Cl, C-O, and aromatic C-H and C=N stretching.[11][19]
Mass Spectrometry Molecular Ion Peak: m/z 224.08 (for the hydrochloride salt)[9][12][18]

Table 2: Physicochemical and Spectroscopic Data for 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride.

Safety and Handling

2-(Chloromethyl)pyridine derivatives are reactive electrophiles and should be handled with appropriate safety precautions. They are generally considered to be corrosive and may cause skin and eye irritation.[2][19][20]

General Handling Precautions: [1][2][11][19][20]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives have firmly established their importance as versatile intermediates in pharmaceutical synthesis, most notably in the production of proton pump inhibitors. The inherent reactivity of the chloromethyl group, combined with the modulatory effects of the substituents on the pyridine ring, provides a powerful platform for the generation of diverse and biologically active molecules.

While the full potential of this scaffold in other therapeutic areas is still being explored, the growing body of literature on pyridine derivatives as kinase inhibitors, antiviral agents, and modulators of neuroinflammation suggests a promising future. Future research efforts should focus on the systematic synthesis and biological evaluation of novel this compound analogs with diverse substitution patterns. Such studies will be instrumental in elucidating detailed structure-activity relationships and unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • PubMed. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • PubChem. 2-(Chloromethyl)-3,4-dimethoxypyridine. Available from: [Link]

  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]

  • SpectraBase. 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

  • Zebpharma. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Available from: [Link]

  • MDPI. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Available from: [Link]

  • PMC. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Available from: [Link]

  • ResearchGate. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

  • MDPI. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. Available from: [Link]

  • MDPI. Small Molecule Drugs Targeting Viral Polymerases. Available from: [Link]

  • PMC. The Chemically Elegant Proton Pump Inhibitors. Available from: [Link]

  • PubMed. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. Available from: [Link]

  • PubMed. Progression of Antiviral Agents Targeting Viral Polymerases. Available from: [Link]

  • PubMed. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Available from: [Link]

  • PMC. Editorial: Targeting neuroinflammation for novel therapeutics in neurodegenerative diseases. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link]

  • NIH. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available from: [Link]

  • MDPI. Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Available from: [Link]

Sources

"2-(Chloromethyl)-3-methoxypyridine" reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 2-(Chloromethyl)-3-methoxypyridine with Nucleophiles

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of pharmaceutical development, the efficiency and predictability of synthetic routes are paramount. Certain molecular scaffolds emerge as "privileged structures" due to their recurrent appearance in biologically active molecules. The substituted pyridine ring is one such scaffold. Within this class, This compound stands out as a cornerstone intermediate, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.

This guide provides an in-depth exploration of the reactivity of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, mechanistic understanding of this reagent's behavior. We will move beyond simple reaction schemes to dissect the underlying principles that govern its interactions with nucleophiles, offering field-proven insights into optimizing reaction conditions and leveraging its synthetic potential.

Core Reactivity Profile: An Electrophile Primed for Substitution

The reactivity of this compound is dominated by the properties of its chloromethyl group. This functional group serves as a potent electrophilic site, readily undergoing nucleophilic substitution. The key to its reactivity lies in the electronic landscape of the molecule.

The carbon atom of the chloromethyl group is attached to a highly electronegative chlorine atom, which polarizes the C-Cl bond, inducing a partial positive charge (δ+) on the carbon. This polarization makes the carbon atom an attractive target for electron-rich species, i.e., nucleophiles. Furthermore, the electron-withdrawing nature of the pyridine ring, particularly the nitrogen atom, enhances the electrophilicity of this benzylic-like carbon, making it more susceptible to nucleophilic attack than a simple alkyl chloride.

The S_N2 Mechanism: A Concerted Pathway

The predominant mechanism for nucleophilic substitution on this compound is the bimolecular nucleophilic substitution (S_{N}2) reaction .[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[3][4]

A key feature of the S_{N}2 mechanism is the "backside attack."[2][3] The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond. This trajectory is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Cl σ* antibonding orbital (LUMO).[1] As the new bond with the nucleophile forms, the C-Cl bond breaks, leading to a pentacoordinate transition state.[1][2]

Diagram: The S_{N}2 Reaction Mechanism

Caption: General S_{N}2 mechanism on the chloromethylpyridine core.

Synthesis of the Starting Material

The precursor, this compound, is typically synthesized from its corresponding alcohol, 2-hydroxymethyl-3-methoxypyridine. The most common and effective method for this transformation is chlorination using thionyl chloride (SOCl₂), often in a non-polar solvent like dichloromethane or chloroform.[5][6] The reaction proceeds efficiently, converting the hydroxyl group into a much better leaving group (chlorosulfite), which is then displaced by a chloride ion. The use of pyridine is sometimes employed to facilitate the reaction, which proceeds with inversion of configuration.[7]

Reactivity with Key Nucleophile Classes

The utility of this compound stems from its predictable reactivity with a broad range of nucleophiles. We will now examine the most synthetically relevant classes.

Sulfur Nucleophiles: The Gateway to Proton Pump Inhibitors

The reaction with sulfur nucleophiles is arguably the most significant application of this intermediate. Thiolates (RS⁻), generated by deprotonating thiols (RSH) with a base, are excellent "soft" nucleophiles that react efficiently and selectively at the chloromethyl position.[8][9] This reaction is the cornerstone for synthesizing the core structures of several PPIs, including Esomeprazole and Rabeprazole.[10][11]

In these syntheses, this compound (or a close derivative) is condensed with a substituted 2-mercaptobenzimidazole.[10][12] The reaction is typically carried out in a polar solvent like ethanol or methanol, in the presence of a base such as sodium hydroxide or sodium carbonate to generate the thiolate nucleophile in situ.[10][13]

Diagram: Synthesis of a Rabeprazole Precursor

PPI_Synthesis cluster_product Product CMP 2-(Chloromethyl)-3-methyl-4- (3-methoxypropoxy)pyridine Cond Base (e.g., NaOH) Solvent (e.g., Ethanol) Heat CMP->Cond MB 2-Mercapto-1H-benzimidazole MB->Cond Prod Rabeprazole Sulfide Intermediate Cond->Prod S_N2 Condensation

Caption: Condensation reaction to form a key PPI intermediate.

Representative Protocol: Synthesis of a Thioether Derivative [10][14]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thiol nucleophile (e.g., 2-mercapto-5-methoxybenzimidazole, 1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a solution of a base (e.g., sodium hydroxide, 1.1 eq, dissolved in a small amount of water) to the stirred solution to generate the thiolate.

  • Electrophile Addition: Add this compound hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate (e.g., NaCl) forms, it can be removed by filtration.[10] The solvent is then removed under reduced pressure.

  • Purification: The crude residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

Oxygen Nucleophiles: Formation of Ethers

Alkoxides and phenoxides, generated from alcohols and phenols with a base, readily react with this compound to form ether linkages. These reactions are typically performed in polar aprotic solvents like DMF or acetone with a base such as potassium carbonate or sodium hydride.[8]

Representative Protocol: Synthesis of a Phenoxy Ether [8]
  • Setup: To a solution of a phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Alkoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Electrophile Addition: Add this compound (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Nitrogen Nucleophiles: Synthesis of Amines

Primary and secondary amines are effective nucleophiles for displacing the chloride, leading to the formation of substituted 2-(aminomethyl)pyridines. A base, such as potassium carbonate or triethylamine, is required to neutralize the HCl that is formed during the reaction.[8][14] Anhydrous polar aprotic solvents like acetonitrile or DMF are preferred to facilitate the S_{N}2 pathway.

Representative Protocol: Reaction with a Secondary Amine [8][14]
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)pyridine derivative.

Factors Influencing Reaction Success: A Scientist's Perspective

Optimizing nucleophilic substitution reactions on this substrate requires careful consideration of several interconnected parameters.

Parameter Influence on S_{N}2 Reactivity Field-Proven Insights & Rationale
Nucleophile Strength Stronger, "softer" nucleophiles lead to faster reaction rates.Thiolates (RS⁻) are generally more potent nucleophiles than alkoxides (RO⁻) for this type of substrate due to the principles of Hard and Soft Acids and Bases (HSAB). The electrophilic carbon is a soft acid, favoring reaction with soft bases like thiolates.
Base Essential for deprotonating the nucleophile and neutralizing HCl byproduct.The choice of base is critical. Strong, non-nucleophilic bases like NaH are excellent for generating alkoxides or thiolates. Weaker bases like K₂CO₃ are often sufficient and easier to handle, especially for amine and phenol reactions.[8][14]
Solvent Polar aprotic solvents are ideal.Solvents like DMF, DMSO, and acetonitrile are preferred because they solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]
Temperature Higher temperatures increase reaction rates.Most reactions proceed well between room temperature and the reflux temperature of the solvent. However, excessive heat can lead to side reactions. Monitoring by TLC/LC-MS is crucial to determine the optimal balance.
Leaving Group Chloride is a good leaving group.The stability of the departing chloride anion makes the substitution thermodynamically favorable. While bromide or iodide would be even better leaving groups, the chloromethyl starting material is the most common and cost-effective.
Diagram: General Experimental Workflow

Workflow cluster_reaction 1. Reaction Setup cluster_workup 2. Work-up & Isolation cluster_purification 3. Purification & Analysis A Dissolve Nucleophile & Base in Solvent B Add 2-(Chloromethyl)- 3-methoxypyridine A->B C Stir at Specified Temp. B->C D Monitor Progress (TLC / LC-MS) C->D E Quench Reaction (if necessary) D->E Reaction Complete F Extract with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I Crude Product J Characterize Product (NMR, MS, etc.) I->J

Caption: A standardized workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and versatile electrophile in modern organic synthesis. Its reactivity is governed by the well-understood S_{N}2 mechanism, making its reactions with a wide range of nucleophiles—particularly sulfur, oxygen, and nitrogen species—predictable and high-yielding. A thorough understanding of the mechanistic principles and the influence of reaction parameters such as solvent, base, and temperature is crucial for any scientist aiming to leverage this key intermediate for the synthesis of complex targets, from novel drug candidates to advanced materials. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important synthetic building block.

References

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from PrepChem.com. [Link]

  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (n.d.). US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Key Pharmaceutical Intermediate for Anti-Ulcerative Agents. Retrieved from innopharmchem.com. [Link]

  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from orientaljchem.org. [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (n.d.). WO2011012957A1 - An improved process for the preparation of esomeprazole magnesium dihydrate.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from pubs.rsc.org. [Link]

  • Google Patents. (n.d.). CN104803978A - Preparation method of esomeprazole magnesium.
  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from typeset.io. [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from en.wikipedia.org. [Link]

  • Latin American Journal of Pharmacy. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Retrieved from latamjpharm.org. [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from thechemistrynotes.com. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from masterorganicchemistry.com. [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from masterorganicchemistry.com. [Link]

  • Chad's Prep. (n.d.). Introduction to SN2 Reactions. Retrieved from chadsprep.com. [Link]

  • The Organic Chemistry Tutor. (2019). Reactions of thiols. Retrieved from youtube.com. [Link]

Sources

The Linchpin of Pyridine Scaffolding: A Technical Guide to 2-(Chloromethyl)-3-methoxypyridine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties and versatile synthetic handles.[1] Within the vast arsenal of pyridine-based building blocks, 2-(Chloromethyl)-3-methoxypyridine emerges as a particularly valuable reagent. This guide provides an in-depth technical overview of its synthesis, reactivity, and strategic application in the construction of complex heterocyclic systems, tailored for researchers, scientists, and professionals in drug development.

The strategic importance of this compound lies in the orthogonal reactivity of its key functional groups. The chloromethyl group at the 2-position serves as a potent electrophilic handle for the introduction of a wide array of nucleophiles via SN2 reactions.[2] Concurrently, the methoxy group at the 3-position electronically influences the pyridine ring, modulating its reactivity and providing a potential site for further functionalization. This unique arrangement allows for the precise and controlled elaboration of molecular scaffolds, a critical aspect of modern drug design.

Synthesis of this compound: A Practical Approach

While various methods exist for the synthesis of substituted pyridines, a common and reliable route to this compound hydrochloride involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example, amalgamating established synthetic transformations.[3]

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: N-Oxidation of 2-Methyl-3-methoxypyridine

  • To a solution of 2-methyl-3-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-methoxypyridine N-oxide.

Step 2: Chlorination of the N-Oxide

  • Dissolve the 2-methyl-3-methoxypyridine N-oxide (1.0 eq) in a high-boiling point solvent such as toluene.

  • Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.5-2.0 eq), dropwise, maintaining the low temperature.[4]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (or a specified elevated temperature) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench any excess thionyl chloride with a small amount of methanol or by pouring onto ice.

  • The product, this compound hydrochloride, will often precipitate from the reaction mixture. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of this compound is primarily dictated by the reactivity of the chloromethyl group. This benzylic-like halide is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism.[1] The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the methylene carbon, making it an excellent site for substitution.

The methoxy group at the 3-position exerts a significant electronic influence on the pyridine ring. While it is an electron-donating group through resonance, its inductive effect and the overall electron-deficient nature of the pyridine ring still allow for facile nucleophilic substitution at the 2-position's side chain.

Nucleophilic Substitution Reactions: The Workhorse Transformation

A wide variety of nucleophiles can be employed to displace the chloride, enabling the introduction of diverse functionalities. The general reaction scheme is as follows:

G reagent This compound product 2-(Nucleophilomethyl)-3-methoxypyridine reagent->product S N 2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->reagent base Base base->nucleophile

Caption: General SN2 reaction of this compound.

Causality in Experimental Design:

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required.[5] Its purpose is twofold: to neutralize the hydrochloride salt of the starting material and to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile and the desired reaction conditions.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[5] These solvents effectively solvate the cation of the base but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

  • Temperature Control: Most nucleophilic substitutions with this compound proceed efficiently at room temperature or with gentle heating. Higher temperatures may be required for less reactive nucleophiles but can also lead to side reactions.

Data Summary: Nucleophilic Substitution with Various Nucleophiles

The following table summarizes the expected reaction conditions and outcomes for the reaction of this compound with a range of common nucleophiles, based on analogous systems.[2]

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Predicted ProductPredicted Yield (%)
MorpholineK₂CO₃MeCN80124-(3-Methoxy-pyridin-2-ylmethyl)-morpholine90-98
ThiophenolK₂CO₃DMF2523-Methoxy-2-(phenylthiomethyl)-pyridine90-98
Sodium AzideNaN₃DMF25-504-82-(Azidomethyl)-3-methoxypyridine85-95
PhenolK₂CO₃DMF60-8012-183-Methoxy-2-(phenoxymethyl)-pyridine75-85
Diethyl MalonateNaHTHF0-256-12Diethyl (3-methoxy-pyridin-2-ylmethyl)-malonate70-80

Applications in Drug Discovery: The Case of Kinase Inhibitors

The pyridine core is a privileged scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.[6] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] this compound provides a versatile entry point for the synthesis of novel kinase inhibitors.

The general strategy involves using the chloromethyl group to link the pyridine scaffold to another heterocyclic core, often a pharmacophore known to interact with the ATP-binding site of a target kinase.

Illustrative Synthetic Workflow: A Generic Kinase Inhibitor Synthesis

The following workflow illustrates how this compound can be utilized in the synthesis of a hypothetical kinase inhibitor.

G start This compound + Heterocyclic Core (e.g., Aminopyrazole) reaction Nucleophilic Substitution (Base, Solvent, Temp) start->reaction product Coupled Intermediate reaction->product functionalization Further Functionalization (e.g., Suzuki Coupling) product->functionalization final_product Final Kinase Inhibitor functionalization->final_product

Caption: Synthetic workflow for a generic kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. By varying the nucleophilic heterocyclic core and performing subsequent modifications, researchers can fine-tune the potency and selectivity of the resulting kinase inhibitors.

Conclusion: A Versatile Tool for Heterocyclic Innovation

This compound stands out as a highly valuable and versatile building block in heterocyclic chemistry. Its well-defined reactivity, centered on the SN2 displacement of the chloromethyl group, provides a reliable and efficient means to construct complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of its synthesis, reactivity profile, and strategic applications is essential for the design and synthesis of next-generation therapeutics. The principles and protocols outlined in this guide serve as a foundation for the innovative application of this powerful synthetic tool.

References

  • Chiba, S., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(38), 12232-12246. Available at: [Link]

  • LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28841–28850. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14838. Available at: [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074. Available at: [Link]

  • Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

The Versatile Synthon: A Technical Guide to 2-(Chloromethyl)-3-methoxypyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pyridine Building Block

In the landscape of heterocyclic chemistry, substituted pyridines are cornerstones in the design and synthesis of a vast array of functional molecules, particularly in the pharmaceutical industry. Among these, 2-(Chloromethyl)-3-methoxypyridine emerges as a highly valuable and versatile building block. Its strategic placement of a reactive chloromethyl group at the 2-position, electronically influenced by the adjacent methoxy group and the pyridine nitrogen, renders it a potent electrophile for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering practical insights for its effective utilization in organic synthesis and drug discovery. While direct literature on this specific molecule is somewhat sparse, this guide will draw upon established principles and extensive data from closely related, well-documented analogues to provide a robust and practical framework for the modern chemist.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of 2-Chloro-3-methoxypyridine (Analogue) [1]

PropertyValue
Molecular FormulaC₆H₆ClNO
Molecular Weight143.57 g/mol
AppearanceNot specified
Boiling PointNot specified
Melting PointNot specified

Safety and Handling:

Based on data for analogous compounds, this compound should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[2][3] Compounds of this class are often classified as irritants, and some may be harmful if swallowed or inhaled.[2][3] It is crucial to consult the specific SDS for any purchased batch of this chemical.

The Synthetic Blueprint: Accessing this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be devised based on well-established methodologies for analogous substituted pyridines, particularly those used in the synthesis of proton pump inhibitors like pantoprazole and rabeprazole.[4][5][6] The most logical and convergent approach involves the preparation of a suitable precursor, such as 2-hydroxymethyl-3-methoxypyridine or 2-methyl-3-methoxypyridine, followed by a chlorination step.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This pathway leverages common transformations in pyridine chemistry.

G A 2-Methyl-3-hydroxypyridine B 2-Methyl-3-methoxypyridine A->B Methylation (e.g., DMS, NaH) C 2-Methyl-3-methoxypyridine N-oxide B->C N-Oxidation (e.g., m-CPBA, H₂O₂) D 2-(Hydroxymethyl)-3-methoxypyridine C->D Boekelheide Rearrangement (e.g., Ac₂O, then hydrolysis) E This compound D->E Chlorination (e.g., SOCl₂, PCl₅)

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodologies (Analogous Protocols)

The following protocols are adapted from the synthesis of structurally similar compounds and represent a practical approach to obtaining this compound.

Step 1: Synthesis of 2-Methyl-3-methoxypyridine

This initial step involves the methylation of the commercially available 2-methyl-3-hydroxypyridine.

  • Reaction: 2-Methyl-3-hydroxypyridine is deprotonated with a suitable base, such as sodium hydride, and then reacted with a methylating agent like dimethyl sulfate or methyl iodide.

  • Causality: The hydroxyl group is a poor nucleophile. Deprotonation to the alkoxide significantly increases its nucleophilicity, facilitating the SN2 reaction with the methylating agent. An aprotic polar solvent like THF or DMF is typically used to solvate the cation and prevent protonation of the alkoxide.

Step 2: N-Oxidation to 2-Methyl-3-methoxypyridine N-oxide

The pyridine nitrogen is then oxidized to the corresponding N-oxide.

  • Reaction: 2-Methyl-3-methoxypyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[6]

  • Causality: The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid. The N-oxide is a crucial intermediate as it activates the methyl group at the 2-position for subsequent functionalization.[7]

Step 3: Boekelheide Rearrangement to 2-(Hydroxymethyl)-3-methoxypyridine

The Boekelheide rearrangement is a classic method for converting 2-methylpyridine N-oxides to 2-(hydroxymethyl)pyridines.[7]

  • Reaction: 2-Methyl-3-methoxypyridine N-oxide is treated with acetic anhydride, which leads to a rearrangement to form 2-acetoxymethyl-3-methoxypyridine. Subsequent hydrolysis with a base like sodium hydroxide yields the desired 2-(hydroxymethyl)-3-methoxypyridine.

  • Causality: The acetic anhydride activates the N-oxide, which then undergoes an intramolecular rearrangement involving the adjacent methyl group. The resulting acetoxy intermediate is readily hydrolyzed to the alcohol.

Step 4: Chlorination to this compound

The final step is the conversion of the hydroxymethyl group to the chloromethyl group.

  • Reaction: 2-(Hydroxymethyl)-3-methoxypyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Causality: The hydroxyl group is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which is a much better leaving group. An internal nucleophilic attack by the chloride ion then displaces the chlorosulfite group in an SNi mechanism, yielding the desired product. The use of a small amount of a base like pyridine can be employed to neutralize the HCl byproduct.

The Heart of its Utility: Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 2-position of the pyridine ring.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is the SN2 displacement of the chloride by a nucleophile.

G A This compound C 2-(Nucleophilomethyl)-3-methoxypyridine A->C B Nucleophile (Nu⁻) B->C

Caption: General scheme for nucleophilic substitution.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagents and ConditionsProduct
Thiols (R-SH)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)2-(Alkylthiomethyl)-3-methoxypyridine
Amines (R₂NH)Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., CH₃CN, DMF)2-(Dialkylaminomethyl)-3-methoxypyridine
Alcohols (R-OH)Base (e.g., NaH), Solvent (e.g., THF)2-(Alkoxymethyl)-3-methoxypyridine
Cyanide (CN⁻)NaCN or KCN, Solvent (e.g., DMSO, EtOH/H₂O)2-(Cyanomethyl)-3-methoxypyridine
Application in the Synthesis of Proton Pump Inhibitors (PPIs)

A prominent application of chloromethyl-methoxypyridine derivatives is in the synthesis of proton pump inhibitors, a class of drugs that reduce gastric acid production. For instance, the synthesis of Rabeprazole involves the coupling of a substituted 2-(chloromethyl)pyridine with a mercaptobenzimidazole derivative.[5]

Experimental Protocol: Synthesis of a Rabeprazole Analogue

The following is an illustrative protocol for the coupling of a 2-(chloromethyl)pyridine derivative with a benzimidazole thiol, based on procedures for Rabeprazole synthesis.[5]

  • Dissolution: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Deprotonation: Add a base, for example, sodium hydroxide (1.0 equivalent), to the solution and stir until the thiol is fully deprotonated to the thiolate.

  • Coupling: Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and add water to precipitate the product. Filter the solid, wash with water, and dry to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Conclusion: A Building Block of Strategic Importance

This compound, and its closely related analogues, are undeniably powerful building blocks in the arsenal of the modern synthetic chemist. Its well-defined reactivity, centered on the electrophilic chloromethyl group, allows for predictable and efficient bond formation with a diverse range of nucleophiles. The strategic importance of this synthon is underscored by its role in the synthesis of medicinally significant compounds, most notably the proton pump inhibitors. While direct, comprehensive literature on this specific molecule may be limited, the wealth of information available for its structural cousins provides a solid foundation for its synthesis and application. By understanding the principles of its reactivity and leveraging analogous procedures, researchers can confidently employ this compound to construct novel and complex molecular targets, driving innovation in drug discovery and materials science.

References

  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 86604-74-2 | Product Name : 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Morita, H., et al. (1993). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIETHYLAMINE. Heterocycles, 36(7), 1467.
  • Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Mouser. (n.d.). 68009-0000-99-1 JUMPtec. Retrieved from [Link]

  • Wieczorek, J. S., & Golankiewicz, B. (1969). Reactivity of 3,5-Disubstituted Derivates of Pyridine-N-Oxide Towards Sulphuryl Chloride. Roczniki Chemii.
  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Alam, M. S., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ChemistrySelect, 3(31), 8963-8969.
  • Pörksen, S., & Näther, C. (2021). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide.
  • Winter, A., et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3093.
  • ChemBK. (n.d.). 3-Hydroxymethyl-2-methoxypyridine. Retrieved from [Link]

  • Liu, P., et al. (2021). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 26(12), 3653.
  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2-(Chloromethyl)-3-methoxypyridine: A Cornerstone Reagent for Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Building Block

In the landscape of modern medicinal chemistry, the rapid assembly of diverse molecular libraries is paramount to the discovery of novel therapeutic agents. The strategic selection of core scaffolds—foundational structures upon which complexity and diversity are built—is a critical determinant of success. Among these, 2-(Chloromethyl)-3-methoxypyridine has emerged as a particularly valuable reagent. Its utility extends far beyond that of a simple alkylating agent; it is a precisely engineered tool for introducing the 3-methoxy-pyridinylmethyl moiety, a privileged scaffold found in numerous biologically active compounds.[1] This guide provides an in-depth exploration of this reagent, moving from its fundamental reactivity to its practical application in the synthesis of compound libraries, grounded in both mechanistic understanding and field-proven protocols.

Core Attributes and Safety Imperatives

A comprehensive understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Physicochemical Profile

The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Appearance White to off-white solid/crystals[3]
Melting Point ~128-131 °C (as hydrochloride salt)[3][4]
Solubility Soluble in water (as hydrochloride salt), dichloromethane[4][5]
Hazard Analysis and Safe Handling

This compound and its derivatives are classified as hazardous substances. Strict adherence to safety protocols is non-negotiable.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

  • Core Safety Precautions:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[6][7]

    • Handling: Avoid all personal contact, including inhalation and ingestion.[8] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6][8]

    • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.[7]

    • Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[8] Dispose of waste in an approved, labeled hazardous waste container in accordance with local regulations.[7][8]

The Heart of Reactivity: Mechanistic Insights

The synthetic utility of this compound is centered on the reactivity of the chloromethyl group. This group functions as a potent electrophilic handle, enabling the formation of new carbon-heteroatom bonds.

The primary reaction pathway is a nucleophilic substitution (SN2) reaction . In this mechanism, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion, which is an excellent leaving group. The pyridine ring, being electron-deficient, influences the reactivity of the adjacent chloromethyl group, making it highly susceptible to nucleophilic attack.[9]

Caption: Generalized SN2 mechanism for this compound.

This straightforward and reliable reactivity profile makes it an ideal scaffold for library synthesis, where consistent reaction outcomes across a diverse set of nucleophiles are required.

Application in Novel Compound Library Synthesis

The core strategy for library generation involves the parallel reaction of this compound with a curated collection of diverse nucleophiles. This approach allows for the rapid creation of numerous unique analogues, each bearing the constant 3-methoxy-pyridinylmethyl core but varying at the position of substitution.

Experimental_Workflow start Start reagents 1. Prepare Reagents (Scaffold, Nucleophile, Base) start->reagents setup 2. Reaction Setup (Flask, Stir bar, N₂ atmosphere) reagents->setup dissolve 3. Dissolve Nucleophile & Base in Anhydrous Solvent setup->dissolve add_scaffold 4. Add Scaffold (Portion-wise at RT) dissolve->add_scaffold monitor 5. Monitor Reaction (TLC analysis) add_scaffold->monitor monitor->monitor Incomplete workup 6. Aqueous Workup (Filter, Concentrate, Add H₂O) monitor->workup Reaction Complete extract 7. Extraction (with DCM) workup->extract wash 8. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 9. Dry & Concentrate (MgSO₄, Rotary Evaporator) wash->dry purify 10. Purification (Column Chromatography) dry->purify characterize 11. Characterization (NMR, LC-MS) purify->characterize end End Product characterize->end

Sources

The Strategic Application of 2-(Chloromethyl)-3-methoxypyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-3-methoxypyridine is a key heterocyclic building block in medicinal chemistry, valued for its reactive chloromethyl group which enables the strategic introduction of the 3-methoxypyridinylmethyl moiety into a diverse range of molecular scaffolds. This technical guide provides an in-depth analysis of its synthesis, chemical reactivity, and potential applications in drug discovery and development. By examining established protocols for analogous compounds and fundamental principles of organic chemistry, this document serves as a comprehensive resource for researchers leveraging this versatile intermediate in the design and synthesis of novel therapeutic agents.

Introduction: The 2-(Chloromethyl)pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a chloromethyl group at the 2-position transforms the pyridine core into a highly versatile electrophilic intermediate. This functional group is readily susceptible to nucleophilic substitution, providing a robust and efficient method for coupling the pyridinylmethyl fragment with other molecular components. This approach has been particularly successful in the development of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.

While several substituted 2-(chloromethyl)pyridine derivatives are well-documented as key intermediates in the synthesis of blockbuster drugs like omeprazole, lansoprazole, and pantoprazole, the specific isomer, this compound, offers a unique electronic and steric profile that warrants detailed investigation for its own potential applications in medicinal chemistry.

Synthesis and Reactivity

The synthesis of this compound typically proceeds through the chlorination of its corresponding alcohol, 2-(hydroxymethyl)-3-methoxypyridine. This transformation is a cornerstone of its production and is crucial for its subsequent use in medicinal chemistry.

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of this compound hydrochloride involves the reaction of 2-(hydroxymethyl)-3-methoxypyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1][2]. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures.

Experimental Protocol: Synthesis of this compound Hydrochloride

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq) and anhydrous dichloromethane (10 mL/g of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Isolation: Add diethyl ether to the residue to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Chemical Reactivity: A Hub for Nucleophilic Substitution

The primary utility of this compound in medicinal chemistry stems from the high reactivity of the chloromethyl group in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it an excellent substrate for a wide range of nucleophiles.

The reaction generally proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The 3-methoxy group can exert a modest electronic influence on the reaction rate, but the dominant factor remains the inherent reactivity of the 2-(chloromethyl)pyridine system.

A general workflow for these reactions is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Nucleophile Dissolve Nucleophile Add Base (if needed) Add Base (if needed) Dissolve Nucleophile->Add Base (if needed) Add this compound HCl Add this compound HCl Add Base (if needed)->Add this compound HCl Stir at Defined Temperature Stir at Defined Temperature Add this compound HCl->Stir at Defined Temperature Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at Defined Temperature->Monitor by TLC/LC-MS Quench Reaction Quench Reaction Monitor by TLC/LC-MS->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying and Concentration->Purification (Chromatography/Recrystallization)

Caption: General workflow for nucleophilic substitution.

Potential Applications in Medicinal Chemistry

The ability of this compound to readily react with various nucleophiles opens up a plethora of possibilities for its application in drug discovery.

Synthesis of Proton Pump Inhibitors (PPIs)

The most prominent application of 2-(chloromethyl)pyridine derivatives is in the synthesis of PPIs[3]. These drugs, such as pantoprazole, are synthesized by coupling a substituted 2-(chloromethyl)pyridine with a benzimidazole thiol derivative[4][5]. While 2-(chloromethyl)-3,4-dimethoxypyridine is the specific intermediate for pantoprazole, the 3-methoxy isomer can be used to generate novel PPI analogues with potentially different pharmacokinetic and pharmacodynamic profiles.

PPI_Synthesis cluster_0 Reactants cluster_1 Product cluster_2 Final Product R1 This compound P1 Thioether Intermediate R1->P1 + R2 Substituted Benzimidazole-2-thiol R2->P1 P2 Novel PPI Analogue (Sulfoxide) P1->P2 Oxidation

Caption: Synthesis of novel PPI analogues.

Experimental Protocol: Reaction with a Thiol Nucleophile (General)

  • Setup: In a round-bottom flask, dissolve the thiol-containing nucleophile (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a base, for example, sodium hydroxide or potassium carbonate (1.1 eq), to the solution and stir for 15-30 minutes to form the thiolate.

  • Addition of Electrophile: Add a solution of this compound hydrochloride (1.05 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Kinase Inhibitors and Other Scaffolds

The pyridine nucleus is a key feature in many kinase inhibitors. The 2-(aminomethyl)pyridine moiety, which can be synthesized from this compound and an amine nucleophile, can act as a crucial hinge-binding motif in these inhibitors.

Nucleophile TypeExampleResulting LinkagePotential Application
Nitrogen Primary/Secondary Amines, Anilines, Heterocyclic AminesC-NKinase Inhibitors, GPCR Ligands
Sulfur Thiols, ThiophenolsC-SPPIs, Antiviral Agents
Oxygen Alcohols, PhenolsC-OCNS Agents, Anti-inflammatory Drugs

Experimental Protocol: Reaction with an Amine Nucleophile (General)

  • Setup: To a solution of the amine nucleophile (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 eq).

  • Addition of Electrophile: Add this compound hydrochloride (1.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C for 6-24 hours. Monitor the reaction's progress using LC-MS.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Spectroscopic Data

Technique Expected Features
¹H NMR A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-5.0 ppm. A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm. Aromatic protons on the pyridine ring in the range of δ 7.0-8.5 ppm.
¹³C NMR A signal for the chloromethyl carbon around δ 45-55 ppm. A signal for the methoxy carbon around δ 55-60 ppm. Signals for the pyridine ring carbons in the aromatic region (δ 110-160 ppm).
Mass Spec. The mass spectrum would show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio)[6].
IR C-H stretching of the aromatic ring and alkyl groups, C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and a C-Cl stretching band.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in medicinal chemistry. Its ability to undergo efficient nucleophilic substitution with a wide variety of nucleophiles makes it an attractive building block for the synthesis of diverse and complex molecules. While its applications are not as extensively documented as some of its substituted analogues, the principles outlined in this guide provide a solid foundation for researchers to explore its utility in the development of novel therapeutics, from proton pump inhibitors to kinase inhibitors and beyond. The strategic use of this versatile scaffold will undoubtedly contribute to the advancement of drug discovery and the creation of new medicines.

References

  • BenchChem. (2025). Reactivity of the chloromethyl group in pyridine derivatives. BenchChem Technical Support Team.
  • Rao, A. S., Ch, V. R., & Mukkanti, K. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 59–64.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. BenchChem Technical Support Team.
  • Xing, J., Zhang, X., & Xing, X. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A.
  • Fukang Pharmaceutical Co., Ltd. Shouguang. (2015). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. CN104557692A.
  • Wikipedia. (2023). 2-Chloromethylpyridine. In Wikipedia. Retrieved from [Link]

  • Li, J., et al. (2015). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 17(21), 5344-5347.
  • Zhejiang Sanhe Pharmaceutical Chemical Co., Ltd. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
  • Jiangsu Howi Pharmaceutical Co., Ltd. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
  • Dow Chemical Co. (1980). Preparation of 2-(Chloromethyl)pyridine. US4221913A.
  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Ianni, A., & Cardona, F. (2018). Nucleophilic Dearomatization of Activated Pyridines.
  • Galyak, E. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678.
  • Zhang, Z., et al. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103467228A.
  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Yang, J., et al. (2019).
  • Zhang, Z., et al. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103467228A.
  • de la Torre, D., et al. (2023). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 123(12), 7745-7832.
  • Munro, A. P., & Williams, D. L. H. (2000). Reactivity of sulfur nucleophiles towards S-nitrosothiols. Journal of the Chemical Society, Perkin Transactions 2, (8), 1794–1797.
  • Kinkead, E. R., et al. (2010). Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines. Chemical Research in Toxicology, 23(4), 793–800.
  • PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ramaiyan, S., et al. (2016). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Journal of Molecular Structure, 1125, 22-31.
  • Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 426-432.
  • Angell, C. L., et al. (1957). Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether. Journal of the Chemical Society (Resumed), 136.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)oxirane. BenchChem Technical Support Team.

Sources

"2-(Chloromethyl)-3-methoxypyridine" literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Chloromethyl)-3-methoxypyridine

Abstract

This technical guide provides a comprehensive review of this compound, a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and drug development. This document delineates its physicochemical properties, detailed synthetic methodologies, core reactivity principles, and its role as a versatile intermediate. While its direct application in blockbuster pharmaceuticals is less documented than its structural isomers, its unique substitution pattern offers considerable potential for novel molecular design. This guide aims to serve as a foundational resource, integrating established chemical principles with practical, field-proven insights to empower researchers in their experimental endeavors.

Introduction and Strategic Importance

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a vast array of FDA-approved therapeutics.[1] Its presence is crucial for modulating pharmacokinetic properties and facilitating key binding interactions with biological targets. Within this class, functionalized pyridines such as this compound represent highly valuable and reactive intermediates.

This compound features two primary points of chemical reactivity:

  • A nucleophilic target on the pyridine ring, which is inherently electron-deficient.

  • A highly electrophilic center at the chloromethyl group, primed for nucleophilic substitution.

This duality allows for sequential and regioselective modifications, making it an ideal starting point for the construction of complex molecular architectures. While its close analogues, such as 2-(chloromethyl)-3,4-dimethoxypyridine and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, are well-known precursors to proton pump inhibitors like pantoprazole and omeprazole, this compound offers a different steric and electronic profile for creating new chemical entities.[2][3]

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are prerequisites for successful and reproducible experimentation. The key data for this compound and its common hydrochloride salt are summarized below.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 215253-76-2 (for free base)[4]
Molecular Formula C₇H₈ClNO-
Molecular Weight 157.60 g/mol -
Appearance Typically a solid[5]
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol.-
Related Compound This compound hydrochloride-
CAS Number (HCl Salt) 60617-60-9[4]
Molecular Formula (HCl Salt) C₇H₉Cl₂NO-
Molecular Weight (HCl Salt) 194.06 g/mol -

Synthesis Methodologies: From Precursor to Product

The most reliable and widely adopted method for the synthesis of 2-(chloromethyl)pyridine derivatives is the chlorination of the corresponding 2-(hydroxymethyl)pyridine precursor. This transformation is typically achieved with high efficiency using thionyl chloride (SOCl₂).

Core Rationale for Method Selection

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is a classic Sₙi (Substitution, Nucleophilic, internal) or Sₙ2 reaction that is favored for several reasons:

  • High Yield: The reaction is generally high-yielding and clean.

  • Irreversibility: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

  • Mild Conditions: The reaction can often be performed at or below room temperature, preserving other sensitive functional groups.

The diagram below illustrates this key synthetic transformation.

Caption: Synthetic conversion of the alcohol precursor to the target chloromethyl derivative.

Detailed Experimental Protocol: Chlorination of 2-(Hydroxymethyl)-3-methoxypyridine

This protocol is a representative procedure based on established chemical transformations for similar substrates and should be adapted and optimized for specific laboratory conditions.[6][7]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler (to vent HCl and SO₂ to a basic scrubber), suspend or dissolve 2-(hydroxymethyl)-3-methoxypyridine (1.0 equivalent) in an anhydrous inert solvent such as dichloromethane (CH₂Cl₂) or toluene (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is a critical step to control the initial exotherm of the reaction.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C during the addition.

    • Scientist's Insight: A slow, controlled addition is paramount to prevent overheating, which can lead to the formation of undesired, colored byproducts.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

    • The resulting crude product is often the hydrochloride salt, which may precipitate or be isolated as an oil. It can be triturated with a non-polar solvent like diethyl ether or hexane to induce solidification, collected by filtration, and washed to yield the desired product.

    • Self-Validation Check: The formation of a solid upon trituration is a good indicator of successful salt formation. The product should be dried under vacuum. For the free base, a careful aqueous basic wash (e.g., with saturated NaHCO₃) followed by extraction would be required.

Principles of Chemical Reactivity

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

A. The Chloromethyl Group: A Potent Electrophile

The chloromethyl group (-CH₂Cl) is the primary center for synthetic elaboration. The carbon atom is analogous to a benzylic carbon and is highly activated towards nucleophilic substitution (Sₙ2) reactions .[8]

  • Mechanism: A nucleophile (Nu⁻) directly attacks the electrophilic methylene carbon, displacing the chloride anion, which is an excellent leaving group. The reaction proceeds through a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

  • Influencing Factors: The reaction is favored by polar aprotic solvents (e.g., DMF, acetonitrile) that can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

  • Common Nucleophiles: A vast array of nucleophiles can be employed, including:

    • N-Nucleophiles: Amines, azides, imidazoles.

    • O-Nucleophiles: Alcohols, phenols (typically as their more reactive alkoxide/phenoxide salts).

    • S-Nucleophiles: Thiols, thiophenols (as thiolates).

    • C-Nucleophiles: Cyanide, enolates.

Caption: Key Sₙ2 reactivity pathways of the chloromethyl group.

B. The Pyridine Ring: An Electron-Deficient Aromatic System

The pyridine ring itself is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it is activated towards nucleophilic aromatic substitution (SₙAr) , especially at the C2 and C6 positions.[9][10]

In this compound, the C2 position is already substituted. While a strong nucleophile under harsh conditions could potentially displace the methoxy group at C3, the chloromethyl group is overwhelmingly the more reactive site for nucleophilic attack under standard conditions.

Applications in Medicinal Chemistry and Drug Development

While specific FDA-approved drugs directly synthesized from this compound are not as prominently documented as its isomers, its value lies in its potential as a versatile building block for creating libraries of novel compounds for drug discovery.[11]

The pyridylmethyl thioether linkage, for example, is a cornerstone of the multi-billion dollar proton pump inhibitor (PPI) class of drugs used to treat acid-reflux disorders.[7] The synthesis of Rabeprazole, for instance, utilizes the closely related 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.[12] Similarly, Pantoprazole synthesis relies on 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[2][13]

The strategic value of this compound is that it allows chemists to build molecules with a similar core structure but with a different substitution pattern (methoxy group at C3 only). This enables the exploration of new intellectual property space and the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols must be strictly followed when handling this compound and its derivatives.

Hazard CategoryDescription & Precautionary Statements
Acute Toxicity Harmful if swallowed or in contact with skin. (H302 + H312)[5][14]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction. (H315, H317)[5][14]
Eye Damage/Irritation Causes serious eye damage. (H318)[5][14]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure. (H373)[14]
Environmental Hazard Toxic to aquatic life with long-lasting effects. (H411)[5][14]
Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[14]

  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a potent and versatile chemical intermediate. Its strategic value is defined by the highly reactive chloromethyl group, which serves as a handle for introducing the pyridyl moiety into larger, more complex molecules via robust nucleophilic substitution reactions. While it may not be the most famous member of its family, its unique substitution pattern provides a valuable tool for medicinal chemists aiming to expand beyond existing scaffolds and develop next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the research and development laboratory.

References

  • Autech. (n.d.). Exploring 2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine Hydrochloride: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Key Pharmaceutical Intermediate for Anti-Ulcerative Agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Pantoprazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, field-proven guide for the synthesis of Pantoprazole, a critical proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders. The synthesis is centered on the condensation of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride , followed by a selective oxidation step. It is important to note that the specified pyridine derivative is crucial for the synthesis, and differs from "2-(chloromethyl)-3-methoxypyridine" which is not the standard precursor for Pantoprazole. This guide elucidates the underlying reaction mechanisms, offers step-by-step experimental protocols, and presents critical insights into process optimization and impurity control, ensuring a robust and reproducible synthesis.

Introduction: Pantoprazole and its Synthetic Strategy

Pantoprazole is a substituted benzimidazole derivative that functions by irreversibly inhibiting the H+/K+-ATPase pump (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[1] Its efficacy in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers has made it a cornerstone therapeutic agent.

The industrial synthesis of Pantoprazole is a well-established two-step process. The core strategy involves the construction of a thioether backbone, which is subsequently oxidized to the pharmacologically active sulfoxide.[2][3][4]

  • Step 1: Nucleophilic Substitution (Condensation): This step involves the S-alkylation of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. The thiol, deprotonated by a base, acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the pyridine derivative and displacing the chloride leaving group.

  • Step 2: Selective Oxidation: The resulting thioether intermediate is carefully oxidized to form the sulfoxide, Pantoprazole. This step is the most critical, as over-oxidation can lead to the formation of an undesired sulfone impurity.[3]

This document provides a detailed protocol for this synthesis, including the in-situ formation of the stable sodium salt of Pantoprazole.

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow from starting materials to the final purified product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation & Purification A 2-(chloromethyl)-3,4- dimethoxypyridine HCl D Thioether Intermediate (Pantoprazole Sulfide) A->D B 5-(difluoromethoxy)-1H- benzo[d]imidazole-2-thiol B->D C Base (e.g., NaOH) Solvent (e.g., Dichloromethane) C->D Reaction Conditions E Thioether Intermediate D->E One-Pot Option: Proceed Directly G Pantoprazole (Sulfoxide) E->G F Oxidizing Agent (e.g., NaOCl) F->G Controlled Oxidation H Pantoprazole G->H K Pantoprazole Sodium (High Purity) H->K I Sodium Source (e.g., NaOH) I->K J Crystallization (e.g., Acetone/Ethyl Acetate) J->K Purification

Caption: High-level workflow for Pantoprazole synthesis.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and process optimization.

Condensation Reaction

The formation of the thioether intermediate is a classic Williamson ether synthesis analogue, applied to a thioether linkage. The reaction proceeds via an SN2 mechanism.

  • Deprotonation: A strong base, typically sodium hydroxide, deprotonates the thiol group of the benzimidazole derivative, forming a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: This thiolate anion then attacks the electron-deficient methylene carbon of 2-(chloromethyl)-3,4-dimethoxypyridine.

  • Phase Transfer Catalysis: In biphasic systems (e.g., dichloromethane/water), a phase transfer catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) is often employed.[1][5][6] The PTC facilitates the transport of the aqueous thiolate anion into the organic phase where the pyridine reactant resides, dramatically increasing the reaction rate.

Oxidation to Sulfoxide

The selective oxidation of the thioether to a sulfoxide without significant formation of the sulfone is the most challenging step.

  • Electrophilic Oxidant: Oxidizing agents like sodium hypochlorite (NaOCl) or m-chloroperbenzoic acid (m-CPBA) act as electrophilic oxygen donors.[2][7]

  • Controlled Conditions: The reaction is highly exothermic and must be conducted at low temperatures (typically 0–5°C) to maintain selectivity.[8] The nucleophilic sulfur atom of the thioether attacks the oxygen of the oxidant. Once the sulfoxide is formed, the sulfur atom becomes less nucleophilic and is bonded to an electron-withdrawing oxygen, making the second oxidation to a sulfone slower. However, elevated temperatures or excess oxidant will promote the formation of the sulfone impurity.

  • pH Dependence: The stability of proton pump inhibitors and the formation of certain byproducts can be pH-dependent. The reaction is typically carried out under basic conditions to maintain the stability of the final product.[9]

Chemical Reaction Scheme

Caption: Overall chemical reaction for the synthesis of Pantoprazole.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Reagents and Materials
ReagentCAS NumberMolar Mass ( g/mol )Notes
2-(chloromethyl)-3,4-dimethoxypyridine HCl72830-09-2224.08Key electrophile.
5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol97963-62-7216.21Key nucleophile.
Sodium Hydroxide (NaOH)1310-73-240.00Base. Use as a solution.
Dichloromethane (DCM)75-09-284.93Organic solvent.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Phase Transfer Catalyst (optional).
Sodium Hypochlorite (NaOCl)7681-52-974.44Oxidizing agent. Use as a solution.
Acetone67-64-158.08Purification solvent.
Ethyl Acetate141-78-688.11Purification solvent.
Protocol 1: One-Pot Synthesis of Pantoprazole Sodium

This protocol is optimized for efficiency by avoiding the isolation of the thioether intermediate.[1]

  • Reaction Setup: To a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (50 g) and 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol (50 g).

  • Solvent and Catalyst Addition: Add Dichloromethane (300 ml) and Tetrabutylammonium Bromide (2 g) to the reactor. Begin stirring to form a slurry.

  • Base Addition (Condensation): Prepare a solution of Sodium Hydroxide (37.5 g) in deionized water (120 ml). Cool this solution to room temperature. Add the NaOH solution to the reactor slurry over 20-30 minutes, maintaining the internal temperature between 25-30°C.

  • Condensation Reaction: Stir the biphasic mixture vigorously at 25-30°C for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Cooling for Oxidation: Once the condensation is complete, cool the reactor contents to 0-5°C using a circulating chiller.

  • Oxidant Addition: In a separate beaker, prepare the oxidizing solution. Add Sodium Hydroxide to an aqueous Sodium Hypochlorite solution (e.g., 9.7% solution) to ensure the pH remains strongly basic.[5] Add this basic hypochlorite solution dropwise to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Oxidation Reaction: Stir the mixture at 0-5°C for an additional 1-3 hours. Again, monitor the disappearance of the thioether intermediate by TLC/HPLC.

  • Work-up and Phase Separation: Once the oxidation is complete, stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (2 x 100 ml) to recover any dissolved product. Combine all organic layers.

  • Solvent Removal: Concentrate the combined organic layers under reduced pressure to obtain a residue.

  • Conversion to Sodium Salt & Crystallization: Dissolve the residue in Acetone (375 ml) at 50-55°C.[1] The solution can be treated with activated charcoal and filtered hot to remove colored impurities.

  • Precipitation: Concentrate the acetone solution to approximately 150 ml. Add Ethyl Acetate (400 ml) and continue distillation until a precipitate is observed.[1]

  • Isolation: Cool the suspension to room temperature and stir for 1 hour, then further cool to 0-5°C and stir for another hour.[1]

  • Filtration and Drying: Isolate the product by filtration, wash the cake with cold ethyl acetate, and dry under vacuum at 40-45°C to yield high-purity Pantoprazole sodium.[1]

Data, Troubleshooting, and Quality Control

Expected Yield and Purity
  • Yield: 75-85% (based on the limiting reagent).

  • Purity: >99.5% by HPLC.

  • Key Impurities: The primary impurity to monitor is the sulfone derivative (Pantoprazole sulfone). Its formation is favored by higher temperatures or excess oxidant during the oxidation step. Other potential impurities include unreacted thioether and starting materials.[3]

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Condensation Insufficient base, poor mixing in biphasic system, inactive catalyst.Ensure stoichiometric amount of base is used. Increase stirring speed. Use fresh, high-quality phase transfer catalyst.
High Levels of Sulfone Impurity Oxidation temperature too high, oxidant added too quickly, excess oxidant used.Maintain strict temperature control (0-5°C). Slow down the addition rate of the oxidant. Use a slight excess, not a large excess, of oxidant.
Poor Crystallization/Oily Product Residual solvent (DCM), presence of impurities.Ensure complete removal of DCM before adding acetone. Consider a hot filtration with charcoal. Optimize the acetone/ethyl acetate solvent ratio.
Product Discoloration Degradation of Pantoprazole at non-basic pH.Ensure the reaction medium, especially during oxidation and work-up, remains sufficiently basic.[9]

Conclusion

The synthesis of Pantoprazole via the condensation of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, followed by selective oxidation, is a robust and scalable process. The critical success factors are the rigorous control of temperature during the oxidation step to minimize sulfone formation and the use of a one-pot procedure to maximize efficiency. The protocol described herein provides a reliable foundation for researchers and drug development professionals to produce high-purity Pantoprazole for further study and application.

References

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. [Link]

  • WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.
  • WO2009066317A2 - Process for the preparation of pantoprazole sodium.
  • Process For The Preparation Of Pantoprazole Sodium. Quick Company. [Link]

  • Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Patsnap Eureka. [Link]

  • CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride.
  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Patsnap Eureka. [Link]

  • Pantoprazole sodium Synthesis Route. Molbase. [Link]

  • WO2006064249A2 - Process for the preparation of pantoprazole sodium.
  • Pantoprazole Synthesis. Scribd. [Link]

  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • Synthesis scheme of pantoprazole Sodium. ResearchGate. [Link]

  • Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate. Semantic Scholar. [Link]

  • WO 2009/010937 A1 - PROCESS FOR THE PREPARATION OF PANTOPRAZOLE SODIUM SESQUIHYDRATE. Google APIs. [Link]

  • GR1006835B - Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl].
  • WO2006040778A1 - Process for preparations and purification of pantoprazole sesquihydrate.

Sources

"2-(Chloromethyl)-3-methoxypyridine" in the synthesis of proton pump inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Central Role of 2-(Chloromethyl)pyridine Derivatives in the Synthesis of Proton Pump Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. The chemical architecture of these drugs, characterized by a core benzimidazole ring linked to a substituted pyridine ring via a methylsulfinyl bridge, is achieved through a robust and versatile synthetic strategy. This guide provides an in-depth exploration of the pivotal role played by 2-(chloromethyl)pyridine derivatives, such as 2-(Chloromethyl)-3-methoxypyridine and its analogs, as key building blocks in the synthesis of market-leading PPIs including omeprazole, pantoprazole, and lansoprazole. We will dissect the core chemical principles, provide detailed, field-proven protocols for key transformations, and explain the causality behind critical experimental choices to empower researchers in their drug development endeavors.

The Core Synthetic Paradigm: A Two-Stage Approach

The industrial synthesis of benzimidazole-based PPIs is elegantly streamlined into a two-stage process. This strategy hinges on the coupling of two primary heterocyclic fragments: a substituted 2-mercaptobenzimidazole and a reactive 2-(chloromethyl)pyridine derivative.[1][2]

  • Stage 1: Thioether Intermediate Formation. This step involves a nucleophilic substitution reaction. The sulfur atom of the 2-mercaptobenzimidazole, acting as a potent nucleophile (typically after deprotonation by a base), attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[2] This condensation reaction displaces the chloride leaving group and forges the critical carbon-sulfur bond, yielding a thioether intermediate.[1][3]

  • Stage 2: Selective Oxidation. The thioether intermediate is then carefully oxidized to form the corresponding sulfoxide. This oxidation is the final step in creating the active PPI molecule.[1][3] Controlling the stoichiometry and conditions of this step is paramount to prevent over-oxidation to the corresponding sulfone, a common and undesired impurity.[2][4]

The logical flow of this widely adopted synthetic route is illustrated below.

G cluster_0 Reactants cluster_1 Stage 1: Condensation cluster_2 Stage 2: Oxidation A Substituted 2-Mercaptobenzimidazole C Thioether Intermediate A->C Base (e.g., NaOH) B Substituted 2-(Chloromethyl)pyridine B->C D Final PPI (Sulfoxide) C->D Controlled Oxidizing Agent (e.g., m-CPBA) E Sulfone Byproduct (Over-oxidation) C->E Excess Oxidizing Agent

Caption: General workflow for the synthesis of proton pump inhibitors.

Application Profile: Synthesis of Pantoprazole

Pantoprazole is synthesized via the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[3] The latter is a key intermediate whose preparation often starts from materials like 3-hydroxy-2-methyl-4-pyrone or maltol.[5][6][7]

Reaction Scheme: Pantoprazole Synthesis

G react1 5-(Difluoromethoxy)- 2-mercaptobenzimidazole intermediate Pantoprazole Sulfide react1->intermediate NaOH, Water/DCM plus1 + react2 2-Chloromethyl-3,4- dimethoxypyridine HCl react2->intermediate product Pantoprazole (Sulfoxide) intermediate->product Oxidizing Agent (e.g., NaOCl)

Caption: Synthesis of Pantoprazole from its key intermediates.

Protocol 2.1: Synthesis of Pantoprazole Sulfide Intermediate

This protocol is adapted from a process described for the preparation of pantoprazole.[3][8]

  • Reagent Preparation: In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 1.05 eq in deionized water) at room temperature, stirring until a clear solution is obtained.

  • Addition of Pyridine Moiety: Prepare a separate aqueous solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.0 eq). Add this solution dropwise to the benzimidazole solution over a period of 2-3 hours.

    • Causality Note: The slow, controlled addition helps to manage the reaction exotherm and minimize potential side reactions. The base (NaOH) deprotonates the thiol group of the mercaptobenzimidazole, forming a thiolate anion which is the active nucleophile for the subsequent substitution reaction.

  • Reaction: Vigorously stir the combined reaction mixture at room temperature for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once complete, extract the reaction mixture with a suitable organic solvent, such as dichloromethane. Wash the combined organic layers with water to remove inorganic salts.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude pantoprazole sulfide intermediate. This intermediate can often be used in the next step without further purification.

Protocol 2.2: Oxidation to Pantoprazole
  • Dissolution: Dissolve the crude sulfide intermediate from the previous step in a suitable solvent like methanol or dichloromethane.[8]

  • Oxidation: Cool the solution in an ice bath. Add the oxidizing agent, such as sodium hypochlorite (NaOCl) solution, dropwise while maintaining the low temperature.[3] Other common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.[1][3]

    • Causality Note: The oxidation of sulfide to sulfoxide is highly exothermic. Low-temperature control is critical to prevent over-oxidation to the sulfone impurity. The choice of oxidizing agent can influence yield and impurity profiles; NaOCl is cost-effective, while m-CPBA is highly efficient.[3]

  • Quenching: After the reaction is complete (as monitored by TLC), quench any excess oxidizing agent by adding a reducing agent, such as a sodium thiosulfate solution.[1]

  • Isolation and Purification: Proceed with extraction and purification steps. This typically involves washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by washing with brine, drying over an anhydrous agent (e.g., sodium sulfate), and solvent removal.[2] The final product is often purified by recrystallization.

Application Profile: Synthesis of Lansoprazole

The synthesis of lansoprazole follows the same core strategy, involving the coupling of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[9][10][11] The trifluoroethoxy group is a distinguishing feature of this particular pyridine intermediate.[11]

Protocol 3.1: Synthesis of Lansoprazole Sulfide & Oxidation

This protocol outlines a one-pot approach adapted from literature procedures.[9][12][13]

  • Base & Solvent: In a reaction flask, add anhydrous methanol and slowly add sodium methoxide (1.0 eq) while stirring.

  • Reactant Addition: To this solution, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) followed by 2-mercaptobenzimidazole (1.0 eq).[12]

  • Condensation Reaction: Heat the mixture to 40°C (or reflux) and stir for 3-5 hours until the condensation is complete (monitored by TLC).[12]

  • Oxidation: Cool the reaction mixture containing the newly formed lansoprazole sulfide. Slowly add an oxidizing agent such as m-CPBA (approx. 1.0-1.1 eq) while maintaining a cool temperature.

    • Causality Note: m-CPBA is a highly effective and selective oxidizing agent for converting sulfides to sulfoxides. Using a slight excess ensures complete conversion, but a large excess or elevated temperature can lead to the formation of the sulfonyl impurity.[9]

  • Work-up and Isolation: After the oxidation is complete, follow a standard aqueous work-up procedure similar to that described for pantoprazole (Protocol 2.2, Step 4) to isolate and purify the final lansoprazole product. High yields for the condensation (up to 97%) and oxidation (up to 91%) steps have been reported.[9][13]

Summary of Reaction Parameters

The following table summarizes typical conditions and reported yields for the key condensation step in the synthesis of various PPIs.

PPIPyridine IntermediateBenzimidazole IntermediateBaseSolvent(s)Typical Yield
Omeprazole 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl5-Methoxy-2-mercaptobenzimidazoleNaOHEthanol/WaterHigh
Pantoprazole 2-Chloromethyl-3,4-dimethoxypyridine HCl5-(Difluoromethoxy)-2-mercaptobenzimidazoleNaOHWater/DCMGood
Lansoprazole 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl2-MercaptobenzimidazoleNaOMeMethanol~97%[9][13]

Safety and Handling

Working with 2-(chloromethyl)pyridine derivatives and the reagents required for PPI synthesis necessitates strict adherence to safety protocols.

  • 2-(Chloromethyl)pyridine Derivatives: These compounds are generally classified as harmful if swallowed, and cause skin and serious eye irritation.[14][15] They may also cause respiratory irritation.[14][15]

    • Handling: Always handle in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impermeable gloves, and a lab coat.[15][16] Avoid breathing dust or vapors.[14][15]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials.[14][17]

  • Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride): These are used to synthesize the chloromethyl intermediate from the corresponding hydroxymethyl pyridine.[6][18][19] They are highly corrosive and react violently with water. All operations must be conducted in a fume hood over an appropriate quenching bath.

  • Oxidizing Agents (e.g., m-CPBA, Peroxides): These can be shock-sensitive and are powerful oxidizers. They should be handled with care, avoiding friction and contamination.

Always consult the specific Safety Data Sheet (SDS) for each reagent before use.[14][15][16][17]

Conclusion

The synthetic route involving the condensation of a 2-(chloromethyl)pyridine derivative with a 2-mercaptobenzimidazole followed by selective oxidation is a powerful and industrially significant method for producing a wide range of proton pump inhibitors. The versatility of this approach allows for the introduction of diverse substituents on both heterocyclic rings, enabling the fine-tuning of the pharmacological properties of the final drug substance. A thorough understanding of the reaction mechanisms, careful control of reaction parameters—particularly during the oxidation step—and strict adherence to safety protocols are essential for the successful, high-yield synthesis of these important therapeutic agents.

References

  • Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central.
  • Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal.
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • CN111303018A - Synthetic method of omeprazole intermediate.
  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Safety D
  • 2-Chloromethyl-4-(3-methoxypropoxy)
  • Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem.
  • CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method.
  • LANSOPRAZOLE. New Drug Approvals.
  • Synthesis of the impurities of lansoprazole.
  • US20100210847A1 - Process for the preparation of pantoprazole sodium and pantoprazole sodium sesquihydrate.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
  • 2 - SAFETY D
  • Safety D
  • SAFETY D
  • Pantoprazole sodium.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Chloromethyl)-3-methoxypyridine is a key heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its strategic importance stems from the presence of a pyridine scaffold, a privileged structure in numerous therapeutic agents, combined with a highly reactive chloromethyl group. This electrophilic center serves as a versatile handle for introducing a wide array of functionalities via nucleophilic substitution reactions. The pyridine nitrogen and the adjacent methoxy group modulate the reactivity of the chloromethyl group, making it an ideal substrate for constructing diverse molecular libraries for lead optimization and the synthesis of complex pharmaceutical intermediates.

This guide provides a comprehensive overview of the principles governing the reactivity of this compound and offers detailed, field-proven protocols for its reaction with common classes of nucleophiles.

Core Principles of Reactivity

The reactivity of this compound in nucleophilic substitution is primarily governed by the stability of the transition state and the nature of the participating nucleophile. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The chloromethyl group, being attached to an sp²-hybridized carbon of the pyridine ring, behaves analogously to a benzylic halide. This enhances its reactivity towards SN2 displacement because the p-orbitals of the aromatic ring can stabilize the transition state.

Several factors influence the reaction outcome:

  • Nucleophile Strength: Stronger, softer nucleophiles (e.g., thiolates) react more rapidly than weaker, harder ones (e.g., alcohols).[3]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the nucleophile itself, thus enhancing its reactivity.[4]

  • Base: A base is often required, especially when using the hydrochloride salt of the starting material or when the nucleophile is a neutral molecule (e.g., amine, thiol, or alcohol), to either neutralize the HCl or deprotonate the nucleophile to generate a more potent anionic form.[5]

  • Temperature: While many reactions proceed efficiently at room temperature, moderate heating can be used to accelerate slower reactions.

Caption: Figure 1: General SN2 Mechanism

Protocols & Applications with Various Nucleophiles

Reaction with Nitrogen Nucleophiles (N-Alkylation)

The reaction with primary and secondary amines is a cornerstone for synthesizing a vast number of biologically active molecules. This reaction typically requires a base to neutralize the HCl generated during the reaction.

Representative Protocol: Synthesis of 2-((Anilino)methyl)-3-methoxypyridine

Materials:

Reagent M.W. Eq. Amount
This compound HCl 194.06 1.0 1.94 g
Aniline 93.13 1.1 1.02 g (1.0 mL)
Potassium Carbonate (K₂CO₃) 138.21 2.5 3.45 g

| Acetonitrile (MeCN) | - | - | 40 mL |

Procedure:

  • To a 100 mL round-bottom flask, add this compound hydrochloride (1.94 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Add anhydrous acetonitrile (40 mL) to the flask.

  • Add aniline (1.0 mL, 11 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the solid salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure 2-((anilino)methyl)-3-methoxypyridine.

Causality Behind Choices:

  • Potassium Carbonate: A mild inorganic base is used to neutralize the starting material's HCl salt and the HCl byproduct of the reaction. It is easily removed by filtration.[4]

  • Acetonitrile: A polar aprotic solvent that facilitates the SN2 reaction without interfering.

Reaction with Oxygen Nucleophiles (Ether Synthesis)

The formation of ether linkages via Williamson ether synthesis is readily achievable using alcohols or phenols. A strong base is typically required to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

Representative Protocol: Synthesis of 3-Methoxy-2-((phenoxymethyl)pyridine)

Materials:

Reagent M.W. Eq. Amount
Phenol 94.11 1.0 0.94 g
Sodium Hydride (NaH, 60% in oil) 40.00 1.2 0.48 g
This compound HCl 194.06 1.0 1.94 g

| Anhydrous DMF | - | - | 30 mL |

Procedure:

  • Caution: Perform this reaction under an inert atmosphere (Nitrogen or Argon). NaH is highly reactive with water.

  • To a dry 100 mL round-bottom flask under N₂, add phenol (0.94 g, 10 mmol) and anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.48 g, 12 mmol) portion-wise. Effervescence (H₂ gas) will be observed. Stir until the gas evolution ceases (approx. 30 min), indicating the formation of sodium phenoxide.

  • In a separate flask, dissolve this compound hydrochloride (1.94 g, 10 mmol) in anhydrous DMF (10 mL).

  • Slowly add the solution of the chloromethylpyridine to the sodium phenoxide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to fully deprotonate the weakly acidic phenol.[5]

  • DMF: A polar aprotic solvent with a high boiling point, suitable for reactions that may require heating and for dissolving the ionic intermediates.

Reaction with Sulfur Nucleophiles (Thioether Synthesis)

Thiols are excellent, soft nucleophiles and react readily with this compound, often under milder conditions than their oxygen counterparts.[3] The resulting thioethers are valuable intermediates in drug development.

Representative Protocol: Synthesis of 2-((Benzylthio)methyl)-3-methoxypyridine

Materials:

Reagent M.W. Eq. Amount
Benzylthiol 124.21 1.0 1.24 g (1.17 mL)
Sodium Hydroxide (NaOH) 40.00 1.1 0.44 g
This compound HCl 194.06 1.0 1.94 g

| Ethanol (EtOH) | - | - | 50 mL |

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.44 g, 11 mmol) in ethanol (30 mL).

  • Add benzylthiol (1.17 mL, 10 mmol) to the solution and stir for 15 minutes at room temperature to form the sodium thiolate.

  • Dissolve this compound hydrochloride (1.94 g, 10 mmol) in ethanol (20 mL) and add it to the thiolate solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. A white precipitate of NaCl may form.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between water (40 mL) and dichloromethane (40 mL).

  • Separate the layers, and extract the aqueous phase with additional dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to dryness to afford the crude product.

  • Purify by column chromatography if necessary.

Causality Behind Choices:

  • Sodium Hydroxide: A simple and effective base for deprotonating the thiol.[6]

  • Ethanol: A protic solvent that is suitable for this reaction due to the high nucleophilicity of the thiolate, which is not significantly hampered by solvation. It's also an inexpensive and relatively benign solvent.

Caption: Figure 2: Experimental Workflow Decision Tree

Safety Precautions

This compound and its analogs are alkylating agents and should be handled with care. They are likely to be irritants to the skin, eyes, and respiratory tract.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All protocols involving reactive reagents like sodium hydride must be performed with extreme caution and under an inert atmosphere.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Key Pharmaceutical Intermediate for Anti-Ulcerative Agents.
  • zebpharma. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • ResearchGate. 2‐Methoxy Pyridine.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • NIH. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Benchchem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride.
  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions.
  • Benchchem. Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide.
  • YouTube. Reactions of thiols.

Sources

Application Notes and Protocols: Strategic N-Alkylation of Substituted Benzimidazoles with 2-(Chloromethyl)-3-methoxypyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[3][4] The therapeutic versatility of this moiety is largely attributable to the ease with which its core structure can be functionalized, particularly at the nitrogen atoms of the imidazole ring.

N-alkylation of the benzimidazole nucleus is a pivotal synthetic strategy, enabling the introduction of diverse molecular fragments that can modulate the compound's pharmacokinetic and pharmacodynamic properties.[5] This application note provides a detailed guide to the reaction of various substituted benzimidazoles with 2-(chloromethyl)-3-methoxypyridine, a key building block for synthesizing novel compounds with potential therapeutic value. The pyridine ring, particularly with its methoxy substituent, can engage in critical interactions with biological targets, making this class of compounds highly attractive for drug development professionals.

We will delve into the mechanistic underpinnings of this N-alkylation reaction, provide robust and scalable experimental protocols, and discuss the influence of substituents on the reaction outcome, thereby offering researchers a comprehensive toolkit for synthesizing novel benzimidazole-based drug candidates.

Reaction Mechanism and Strategic Considerations

The core transformation is a nucleophilic substitution reaction (SN2), where the nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the chloride leaving group.

In-depth Mechanistic Rationale: The reaction is typically performed in the presence of a base, which deprotonates the N-H of the benzimidazole, forming a more potent benzimidazolide anion. This significantly enhances the nucleophilicity of the nitrogen atom, thereby accelerating the rate of the SN2 reaction. For substituted benzimidazoles, the reaction can potentially yield two regioisomers (N1 and N3 alkylation). However, for symmetrically substituted benzimidazoles (e.g., at the 5- and 6-positions), a single product is formed.

A highly effective and industrially relevant approach for this transformation is the use of Phase-Transfer Catalysis (PTC) .[6] In a biphasic system (e.g., an organic solvent like dichloromethane and an aqueous solution of a base like sodium hydroxide), a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB) facilitates the reaction.[1] The quaternary ammonium cation of the catalyst pairs with the benzimidazolide anion, transporting it from the aqueous phase (or the solid-liquid interface) into the organic phase where the this compound is dissolved. This circumvents solubility issues and allows the reaction to proceed under mild conditions with high efficiency.[5]

G cluster_aqueous Aqueous/Interface Phase cluster_organic Organic Phase BIM_H Benzimidazole (R-BIM-H) BIM_anion Benzimidazolide Anion (R-BIM⁻) BIM_H->BIM_anion OH_neg Base (e.g., OH⁻) Q_BIM Ion Pair [Q⁺ R-BIM⁻] Q_X PTC Catalyst (Q⁺X⁻) Q_X->Q_BIM Pyridyl_Cl This compound (Py-CH₂Cl) Product N-Alkylated Product Pyridyl_Cl->Product Cl_neg Cl⁻ Q_Cl [Q⁺ Cl⁻] Q_Cl->QX_org

Caption: Phase-Transfer Catalysis (PTC) mechanism for N-alkylation.

Materials and Reagents

ReagentGradeSupplierNotes
This compound HCl≥98%Commercial SourceCan be used as the hydrochloride salt.
Substituted Benzimidazole≥98%Commercial Sourcee.g., Benzimidazole, 5-Nitrobenzimidazole, 5-Methoxybenzimidazole
Sodium Hydroxide (NaOH)Reagent GradeCommercial SourceUsed as a 50% (w/v) aqueous solution.
Tetrabutylammonium Bromide (TBAB)≥99% (PTC Grade)Commercial SourcePhase-Transfer Catalyst.
Dichloromethane (DCM)Anhydrous or ACSCommercial SourceReaction solvent.
Ethyl AcetateACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceDrying agent.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.

Experimental Protocols

Protocol 1: General N-Alkylation using Phase-Transfer Catalysis

This protocol is a robust, general procedure applicable to a wide range of substituted benzimidazoles.

G start Start reagents Combine Benzimidazole, This compound, TBAB in DCM start->reagents base Add 50% aq. NaOH and stir vigorously reagents->base monitor Monitor reaction by TLC (e.g., 50% EtOAc/Hexanes) base->monitor workup Quench with water, separate organic layer monitor->workup extract Extract aqueous layer with DCM workup->extract dry Combine organic layers, dry over Na₂SO₄ extract->dry purify Concentrate and purify by column chromatography dry->purify end Characterize Product purify->end

Caption: General workflow for PTC-mediated N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzimidazole (1.0 eq.), this compound hydrochloride (1.1 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.). Add dichloromethane (DCM, approx. 10 mL per mmol of benzimidazole).

    • Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the limiting benzimidazole. TBAB is used in catalytic amounts as it is regenerated during the reaction cycle.

  • Addition of Base: To the stirring suspension, add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq.) dropwise at room temperature.

    • Rationale: Vigorous stirring is crucial in PTC to maximize the interfacial area between the two phases, which is where the deprotonation and catalyst exchange occur.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.

    • Rationale: Reaction times can vary depending on the substituents on the benzimidazole. Electron-withdrawing groups may slow the reaction, while electron-donating groups can accelerate it.

  • Workup: Once the reaction is complete, add deionized water to the flask to dissolve the salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

    • Rationale: Back-extraction ensures maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated benzimidazole derivative.

Influence of Benzimidazole Substituents

The electronic nature of the substituent on the benzimidazole ring significantly impacts the reaction rate and yield. Electron-donating groups (EDGs) increase the electron density on the imidazole nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, leading to slower reaction times.

Benzimidazole Substituent (R)Electronic EffectExpected Reaction TimeTypical Yield (%)Notes
-HNeutral4-6 hours85-95%Baseline reaction for comparison.
5-OCH₃Donating (EDG)3-5 hours90-98%Increased nucleophilicity leads to faster reaction.[1]
5,6-dimethylDonating (EDG)3-5 hours90-98%Similar accelerating effect as methoxy group.
5-ClWithdrawing (EWG)6-10 hours75-85%Inductive withdrawal deactivates the nucleophile.
5-NO₂Withdrawing (EWG)8-16 hours60-75%Strong deactivation requires longer reaction times or slightly elevated temperature (e.g., 40 °C).[7]

Characterization of Products

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the newly formed N-CH₂-Py group, typically in the range of δ 5.3-5.6 ppm. The aromatic protons of both the benzimidazole and pyridine moieties will also be present in their expected regions.

    • ¹³C NMR: The appearance of the N-CH₂ carbon signal around δ 45-50 ppm is a key indicator of successful alkylation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product, typically observed as the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch from the starting benzimidazole (around 3100-3400 cm⁻¹) is indicative of a successful N-alkylation reaction.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient base or catalyst.2. Poor stirring.3. Deactivated benzimidazole (strong EWG).1. Ensure 3 eq. of 50% NaOH and 0.1 eq. of TBAB are used.2. Increase stirring speed to ensure a fine emulsion.3. For EWG-substituted benzimidazoles, gently warm the reaction to 35-40 °C or increase reaction time.
Formation of multiple products 1. Impure starting materials.2. Side reactions.1. Check the purity of starting materials by NMR or LC-MS.2. Ensure the reaction temperature is not too high. Purify carefully using column chromatography.
Low isolated yield after workup 1. Product is partially water-soluble.2. Incomplete extraction.1. If the product has polar functionalities, saturate the aqueous layer with NaCl before extraction to decrease product solubility.2. Perform at least three extractions with DCM.

Conclusion

The N-alkylation of substituted benzimidazoles with this compound is a powerful and versatile reaction for the synthesis of novel compounds of high interest in drug discovery. The use of phase-transfer catalysis offers a mild, efficient, and scalable method that is applicable to a broad range of substrates. By understanding the mechanistic principles and the influence of substituents, researchers can effectively utilize this protocol to generate libraries of N-(pyridin-2-ylmethyl)benzimidazoles for biological screening, accelerating the development of next-generation therapeutics.

References

  • Reddy, P. R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Die Pharmazie, 60, 814-818.
  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(5), 1589-1612. [Link]

  • Gaba, M., et al. (2015). An overview on benzimidazole moiety: As a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 22(22), 2631-2655. [Link]

  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. [Link]

  • Kamal, A., et al. (2016). Benzimidazole and its derivatives in medicinal chemistry: A review. Arabian Journal of Chemistry, 9, S1449-S1473. [Link]

  • Sanjay, M., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2). [Link]

  • Patil, A., et al. (2011). An efficient synthesis of Rabeprazole. Asian Journal of Pharmaceutical Research, 1(1), 01-04.
  • Sawant, R. N., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Der Pharma Chemica, 4(4), 1508-1515. [Link]

  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 936-943.
  • Hawaldar, A. Y., & Vaidya, S. D. (2015). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Journal of Biological and Chemical Chronicles, 4(2), 221-226.
  • Roy, T., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 66, 116804. [Link]

  • Mąkosza, M. (2000). Phase-transfer catalysis. A general, efficient and environmentally friendly methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]

  • Pan, X. J. (2006). Synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole. Chemical Reagents.
  • European Patent Office. (2010). New process for synthesis of proton pump inhibitors (Patent No. EP 1851212 B1). [Link]

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)

Sources

Application Notes and Protocols for the Use of 2-(Chloromethyl)-3-methoxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the application of 2-(Chloromethyl)-3-methoxypyridine, a pivotal heterocyclic building block in modern organic synthesis. Esteemed for its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly proton pump inhibitors (PPIs) like Omeprazole and Pantoprazole, this reagent's utility is rooted in its reactive chloromethyl group.[1][2] We will delve into the mechanistic underpinnings of its reactivity, provide validated, step-by-step protocols for its use in N-alkylation reactions, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: A Versatile Electrophile in Drug Discovery

This compound is a substituted pyridine derivative characterized by a methoxy group at the 3-position and a highly reactive chloromethyl group at the 2-position. This specific arrangement of functional groups makes it an exceptionally valuable electrophilic building block. The electron-withdrawing nature of the pyridine ring, combined with the inherent reactivity of a primary alkyl chloride, renders the benzylic-like carbon of the chloromethyl group highly susceptible to nucleophilic attack.

Its most prominent application lies in the construction of the core structures of several blockbuster drugs. For instance, it is an indispensable precursor in the multi-step synthesis of Omeprazole and Pantoprazole, where it is coupled with a benzimidazole thiol derivative.[1][2][3] Understanding how to effectively handle and react this compound is therefore a critical skill for scientists in the drug development sector.

Physicochemical Properties and Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative. This compound and its common hydrochloride salt are irritants and must be handled with appropriate care.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-Methoxy-2-(chloromethyl)pyridineN/A
Molecular Formula C₇H₈ClNOPubChem
Molecular Weight 157.60 g/mol PubChem
CAS Number 65576-58-1PubChem
Appearance Typically an oil or low-melting solidN/A
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5][6]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[4][5]
Mandatory Safety and Handling Precautions:
  • Engineering Controls : All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][8]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly sealed safety goggles or a face shield.[5][8]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases (unless part of a controlled reaction). The compound is stable under normal storage conditions.[7]

  • Disposal : Waste material must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Core Application: Nucleophilic Substitution via SN2 Mechanism

The primary utility of this compound stems from its function as an alkylating agent in nucleophilic substitution reactions. The reaction proceeds via a classic SN2 (Substitution, Nucleophilic, Bimolecular) mechanism, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

Causality Behind Experimental Choices:
  • Nucleophile (Nu⁻) : The reaction is broadly applicable to a range of nucleophiles, including amines (N-alkylation), thiols (S-alkylation), and alkoxides/phenoxides (O-alkylation). The nucleophilicity of the chosen substrate is a key determinant of reaction rate and conditions.

  • Base : A base is almost always required. Its primary role is to neutralize the HCl that is cogenerated with the desired product. For nucleophiles like amines or thiols, the base also serves to deprotonate the substrate, thereby increasing its nucleophilicity. The strength of the base (e.g., K₂CO₃ vs. NaH) must be matched to the acidity of the nucleophile.[10][11]

  • Solvent : Aprotic polar solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred.[10][12] These solvents can dissolve both the polar and nonpolar reactants and effectively solvate the cation of the base without interfering with the nucleophile, thereby facilitating the SN2 pathway.

G reagents Nucleophile (R-NH₂) + 2-(ClCH₂)-3-MeO-Py transition_state Sₙ2 Transition State [R-NH₂---CH₂(Py)---Cl]ᵟ⁻ reagents->transition_state Nucleophilic Attack products N-Alkylated Product + Cl⁻ transition_state->products Chloride Displacement

Diagram 1: Sₙ2 mechanism for N-alkylation.

Detailed Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a robust, general procedure for the N-alkylation of a primary amine using this compound with potassium carbonate as a mild, effective base.

Materials & Reagents
ReagentQuantity (Equivalents)Purpose
Primary Amine Substrate1.0 eqNucleophile
This compound1.1 eqElectrophile / Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous2.5 eqBase
Acetonitrile (MeCN) or DMF, anhydrousSufficient volume (e.g., 0.2 M)Solvent
Ethyl Acetate (EtOAc)For extractionWork-up Solvent
Deionized WaterFor washingWork-up
Saturated Brine SolutionFor washingWork-up
Anhydrous Sodium Sulfate (Na₂SO₄)For dryingWork-up
Silica Gel (230-400 mesh)For purificationChromatography
Step-by-Step Methodology
  • Preparation (t=0 min) :

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine substrate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the amine substrate.

    • Stir the resulting suspension at room temperature.

  • Reaction Initiation (t=15 min) :

    • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous acetonitrile.

    • Add this solution dropwise to the stirring amine suspension at room temperature.

    • Allow the reaction to stir at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Reaction Monitoring (t=2-16 h) :

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[13]

    • A typical TLC system would be 30% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials. The reaction is complete upon the disappearance of the limiting reagent (typically the amine).

  • Work-up and Extraction (Post-Completion) :

    • Once the reaction is complete, cool the mixture to room temperature (if heated) and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Partition the resulting residue between ethyl acetate and deionized water.[14]

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and wash sequentially with deionized water and then a saturated brine solution. This removes residual DMF (if used) and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[10]

Diagram 2: General experimental workflow for N-alkylation.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active nucleophile.2. Base is too weak.3. Reagents are wet.1. Increase reaction temperature (e.g., to 80 °C).2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or, for very weak nucleophiles, Sodium Hydride (NaH).3. Ensure all reagents and solvents are anhydrous.
Formation of Di-alkylated Product The mono-alkylated product is more nucleophilic than the starting amine.Use a larger excess of the starting amine (e.g., 3-5 equivalents) to favor mono-alkylation statistically.
Difficult Purification Product is very polar and streaks on silica gel.Add 1% triethylamine to the chromatography eluent to neutralize acidic sites on the silica gel. Alternatively, consider purification by reverse-phase chromatography.

Conclusion

This compound is a powerful and versatile reagent for introducing a 3-methoxypyridin-2-ylmethyl moiety onto a wide range of nucleophilic substrates. Its application, particularly in N-alkylation reactions, is a cornerstone of many pharmaceutical synthesis routes. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent, researchers can reliably and efficiently construct complex molecular architectures. Adherence to the stringent safety protocols outlined is non-negotiable for the safe and successful application of this important synthetic tool.

References

  • PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloromethyl-3,4-dimethoxypyridinium Chloride in Modern Synthesis. [Link]

  • PubChem. 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. [Link]

  • PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. Efficient Synthesis of 2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine Hydrochloride by Manufacturer. [Link]

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

  • Oriental Journal of Chemistry. (2017-04-12). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Google Patents.

Sources

"2-(Chloromethyl)-3-methoxypyridine" reaction conditions and solvent effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: 2-(Chloromethyl)-3-methoxypyridine

A Guide to Reaction Conditions, Solvent Effects, and Synthetic Protocols for Pharmaceutical Intermediates

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals working with this compound. This key pyridine derivative is a crucial building block in the synthesis of several proton pump inhibitors (PPIs), including pantoprazole and rabeprazole. We will explore the optimal conditions for its synthesis and subsequent nucleophilic substitution reactions, with a deep-dive analysis into the profound effects of solvent choice on reaction kinetics, yield, and purity. The protocols provided herein are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure reproducibility and scalability.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a pyridine ring, which can be found in numerous biologically active molecules, with a reactive chloromethyl group. This functional group makes it an excellent electrophile for forging new carbon-heteroatom bonds, a common strategy in pharmaceutical synthesis. Specifically, it serves as a critical intermediate for linking the pyridine moiety to a benzimidazole core in the assembly of widely used PPIs.[1][2]

The reactivity of the benzylic-like chloride is paramount and is heavily influenced by the electronic properties of the substituted pyridine ring. The methoxy group ortho to the chloromethyl substituent and the inherent electron-withdrawing nature of the pyridine nitrogen atom modulate the electrophilicity of the methylene carbon.[3] Understanding how to control its reactions through careful selection of conditions is essential for efficient and high-yielding synthetic campaigns. This guide will focus on the two most critical aspects: the initial synthesis of the intermediate and its subsequent use in nucleophilic substitution, paying special attention to the role of the reaction medium.

Synthesis of this compound Hydrochloride

The most common and efficient route to this compound is the chlorination of its corresponding alcohol precursor, (3-methoxy-2-pyridinyl)methanol. This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an inert aprotic solvent.[2][4][5][6] The product is often isolated as a stable hydrochloride salt, which is convenient for storage and subsequent use.

Causality of Reagent and Solvent Choice:

  • Chlorinating Agent: Thionyl chloride is frequently preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[5][6]

  • Solvent: Dichloromethane (DCM) or chloroform are ideal solvents. They are polar enough to dissolve the starting alcohol but are aprotic and inert to the highly reactive chlorinating agent.[4][5][6] Their low boiling points also facilitate easy removal during workup.

  • Temperature Control: The reaction is exothermic. The dropwise addition of the chlorinating agent at low temperatures (0–5 °C) is crucial to control the reaction rate, prevent side reactions, and ensure safety.[2][4][7]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Isolation Start_Material 2-(Hydroxymethyl)-3-methoxypyridine Mix Dissolve Starting Material in DCM Start_Material->Mix Chlorinating_Agent Thionyl Chloride (SOCl₂) Add Slow, Dropwise Addition of SOCl₂ Chlorinating_Agent->Add Solvent Dichloromethane (DCM) Solvent->Mix Cool Cool to 0-5 °C (Ice Bath) Mix->Cool Cool->Add React Stir at Room Temperature (e.g., 1-2h) Add->React Concentrate Remove Solvent (Reduced Pressure) React->Concentrate Precipitate Suspend Residue in Non-polar Solvent (Hexane/Acetone) Concentrate->Precipitate Filter Filter Solid Product Precipitate->Filter Dry Dry to Yield Final Product Filter->Dry Product This compound HCl Dry->Product

Caption: Workflow for the Synthesis of this compound HCl.

Experimental Protocol 1: Synthesis of this compound HCl

Materials:

  • 2-(Hydroxymethyl)-3-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hexane or Acetone

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material).

  • Place the flask in an ice-water bath and cool the solution to 0–5 °C with stirring.

  • Charge a dropping funnel with thionyl chloride (1.05–1.1 eq) and add it dropwise to the cooled DCM solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1–2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. This will yield a solid or semi-solid residue.

  • To the residue, add a sufficient volume of a non-polar solvent like hexane or acetone and stir vigorously to break up the solid and form a slurry.[4][6]

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold hexane or acetone.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound hydrochloride. The product can be characterized by NMR and melting point analysis.[2]

Nucleophilic Substitution Reactions & The Critical Role of the Solvent

The primary utility of this compound is as an electrophile in SN2 reactions. The chloride ion is an excellent leaving group, and the methylene carbon is readily attacked by a wide range of nucleophiles, such as amines, thiols, and alkoxides.

Caption: Generalized SN2 reaction of this compound.

The rate and efficiency of these SN2 reactions are dramatically influenced by the choice of solvent. The solvent's ability to solvate the reactants, particularly the nucleophile, is the determining factor.

Solvent Classes and Their Effects

1. Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. While they can dissolve ionic nucleophiles, they significantly hinder SN2 reactions.[8][9] They form a strong "solvent cage" around the anionic nucleophile through hydrogen bonds, stabilizing it and lowering its energy.[8][10][11] This solvation shell must be stripped away for the nucleophile to attack the electrophile, which requires a significant amount of energy and thus slows the reaction rate.[10]

2. Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents have large dipole moments, allowing them to dissolve ionic species, but they lack O-H or N-H bonds and cannot act as hydrogen bond donors.[8][10] They solvate the cation of the nucleophilic salt effectively but leave the anion (the nucleophile) relatively "naked" and highly reactive.[10][12] This lack of a strong solvation shell around the nucleophile makes it more available for reaction, leading to a dramatic increase in the rate of SN2 reactions.[8][13][14] For this reason, polar aprotic solvents are the medium of choice for SN2 reactions involving this compound.

3. Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are generally unsuitable for SN2 reactions involving charged nucleophiles. They lack the polarity to dissolve the nucleophilic salts, preventing the reaction from occurring at an appreciable rate in the homogeneous phase.[8]

Solvent ClassRepresentative ExamplesInteraction with Nucleophile (Nu⁻)Effect on SN2 RateRecommendation for Use
Polar Protic Water (H₂O), Ethanol (EtOH)Strong solvation via H-bonding ("solvent cage")Decreases Rate Generally Avoided
Polar Aprotic DMSO, DMF, AcetonitrileWeak solvation, leaves Nu⁻ "naked" and reactiveIncreases Rate Highly Recommended
Non-Polar Hexane, TolueneFails to dissolve ionic nucleophilesNo Reaction Not Suitable

Table 1: Summary of Solvent Effects on SN2 Reactions of this compound.

Experimental Protocol 2: General SN2 Reaction in a Polar Aprotic Solvent

Materials:

  • This compound HCl (1.0 eq)

  • Nucleophile (e.g., 2-mercaptobenzimidazole) (1.0 eq)

  • Base (e.g., K₂CO₃ or NaOH) (2.0-2.2 eq)

  • Polar Aprotic Solvent (e.g., Acetonitrile or DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the nucleophile (1.0 eq), the base (2.0-2.2 eq), and the polar aprotic solvent (e.g., acetonitrile).

  • Stir the suspension at room temperature for 15-30 minutes to deprotonate the nucleophile.

  • Add the this compound HCl (1.0 eq) to the mixture in one portion or dissolved in a small amount of the solvent.

  • Heat the reaction mixture if necessary (e.g., 40–60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired substituted product.

Advanced Methodology: Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis, the use of large volumes of expensive and potentially toxic polar aprotic solvents like DMF is undesirable. Phase-Transfer Catalysis (PTC) offers a greener and more cost-effective alternative.[15]

In a PTC system, the reaction occurs in a heterogeneous two-phase mixture, typically an organic solvent (like toluene) and water.[16] The this compound resides in the organic phase, while an inexpensive inorganic base (e.g., NaOH) and the nucleophile salt reside in the aqueous phase. A phase-transfer catalyst, usually a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction.[17] The catalyst's lipophilic cation (Q⁺) pairs with the nucleophile anion (Nu⁻) at the interface, transports it into the organic phase as a Q⁺Nu⁻ ion pair, where it can react with the substrate.[16]

Advantages of PTC:

  • Eliminates the need for expensive, anhydrous polar aprotic solvents.[16][18]

  • Allows the use of simple, inexpensive inorganic bases.[15][16]

  • Often results in faster reactions and higher yields with simplified workup.[17]

PTC_Cycle cluster_phases Two-Phase System cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase Substrate Py-CH₂Cl Reaction SN2 Reaction Substrate->Reaction Product Py-CH₂-Nu Catalyst_Org Q⁺Nu⁻ (Lipophilic) Catalyst_Org->Reaction Ion_Exchange Ion Exchange Catalyst_Org->Ion_Exchange Returns to Aqueous Phase Catalyst_Return Q⁺Cl⁻ Reaction->Product Reaction->Catalyst_Return Nucleophile Na⁺Nu⁻ Nucleophile->Ion_Exchange Catalyst_Aq Q⁺Cl⁻ Catalyst_Aq->Ion_Exchange Ion_Exchange->Catalyst_Org Transfers to Organic Phase

Caption: The catalytic cycle in a Phase-Transfer Catalysis (PTC) system.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical manufacturing. Its successful synthesis and application hinge on a solid understanding of fundamental reaction principles. The chlorination of the precursor alcohol is straightforward, provided that conditions are carefully controlled. For subsequent nucleophilic substitution reactions, the choice of solvent is the single most critical parameter. Polar aprotic solvents are paramount for achieving high reaction rates and yields in laboratory settings by maximizing the reactivity of the nucleophile. For larger-scale, industrial applications, Phase-Transfer Catalysis presents a powerful, efficient, and environmentally benign alternative that circumvents the need for expensive anhydrous solvents. By applying the principles and protocols outlined in this guide, researchers can effectively utilize this key building block in their synthetic endeavors.

References

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (n.d.). Autechaux.
  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). PrepChem.com.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Google Patents.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Eureka.
  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. (2015). Google Patents.
  • Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride. (n.d.). Benchchem.
  • Effect of reaction solvent on the SN2 reaction. (2020). YouTube.
  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora.
  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
  • Nucleophilic Substitution Reactions. (n.d.). St. Paul's Cathedral Mission College.
  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group.
  • Phase Transfer Catalysis in Pharmaceutical Industry. (n.d.).
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Phase Transfer Catalysts. (2022). JETIR.
  • SN1 vs SN2. (2021). Chemistry LibreTexts.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC - NIH.

Sources

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Chloromethyl)-3-methoxypyridine is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole. Traditional synthetic routes to this compound often rely on hazardous reagents such as thionyl chloride, phosphorus oxychloride, or phosgene, and employ undesirable chlorinated solvents, leading to significant environmental, health, and safety (EHS) concerns.[1] This document provides a comprehensive guide to greener and more sustainable synthetic strategies for this compound. We will explore methodologies that leverage safer chlorinating agents, alternative solvent systems, and process intensification techniques like flow chemistry. Each approach is accompanied by a detailed protocol designed for practical implementation in a research and development setting, emphasizing the rationale behind procedural choices to ensure both scientific rigor and enhanced safety.

The Imperative for Greener Synthesis

The synthesis of active pharmaceutical ingredients (APIs) is often a multi-step process where the overall environmental impact, or E-Factor (kilograms of waste per kilogram of product), can be substantial. The preparation of this compound is a classic example where the choice of reagents and solvents dictates the sustainability of the entire process. Conventional methods frequently involve the chlorination of the corresponding 2-(hydroxymethyl)pyridine precursor with agents that are highly corrosive, toxic, and produce copious acidic waste streams.[1] Furthermore, the use of chlorinated solvents like dichloromethane (DCM) or chloroform is common, despite their status as priority pollutants and potential carcinogens.[2][3]

Adopting green chemistry principles is not merely an ethical choice but a strategic one, offering benefits such as:

  • Enhanced Safety: Eliminating hazardous reagents reduces risks for laboratory personnel.

  • Reduced Environmental Impact: Minimizing waste and avoiding persistent pollutants.

  • Economic Advantage: Lowering costs associated with waste disposal, solvent purchasing, and safety measures.

  • Regulatory Compliance: Aligning with increasingly stringent global environmental regulations.

This guide focuses on practical, implementable green alternatives that address the key "hot spots" in the synthesis pathway.

Strategic Application of Green Chemistry Principles

The transition from traditional to sustainable synthesis requires a targeted approach. We have identified three primary areas for green intervention in the synthesis of this compound from its alcohol precursor, 2-(hydroxymethyl)-3-methoxypyridine.

cluster_0 Core Synthetic Challenge cluster_1 Green Chemistry Interventions Start 2-(Hydroxymethyl)-3-methoxypyridine End This compound Start->End Chlorination Step Reagents Safer Chlorinating Agents End->Reagents addresses Solvents Greener Solvent Selection End->Solvents addresses Process Process Intensification (Flow Chemistry) End->Process addresses

Caption: Key areas for green chemistry intervention.

Approach 1: Safer Chlorinating Agents

A primary green objective is the replacement of hazardous chlorinating agents. Solid, stable, and effective alternatives to thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) can dramatically improve the safety and environmental profile of the synthesis.

Trichloroisocyanuric Acid (TCCA)

TCCA is an excellent choice as it is a stable, solid chlorinating agent that is easy to handle and highly efficient, with all three chlorine atoms being active.[4] It avoids the use of highly corrosive and toxic liquid/gas reagents.

Protocol 1: Chlorination using TCCA

  • Objective: To synthesize this compound from 2-(hydroxymethyl)-3-methoxypyridine using TCCA.

  • Materials:

    • 2-(Hydroxymethyl)-3-methoxypyridine (1.0 eq)

    • Trichloroisocyanuric acid (TCCA) (0.35-0.40 eq)

    • Triphenylphosphine (PPh₃) (1.0-1.1 eq)

    • Acetonitrile (or Ethyl Acetate) as solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile (10 mL per gram of starting material) at room temperature, add TCCA (0.35 eq) portion-wise over 15-20 minutes.

      • Rationale: The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the chloride. PPh₃ acts as an oxygen activator. Portion-wise addition of TCCA helps control any potential exotherm.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the solid cyanuric acid byproduct. Wash the filter cake with a small amount of acetonitrile.

      • Rationale: Removing the byproduct at this stage simplifies the subsequent workup.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

      • Rationale: The bicarbonate wash neutralizes any residual acid, protecting the acid-sensitive pyridine product.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography if necessary.

Triphosgene

Triphosgene is a solid, crystalline compound that serves as a safer and more manageable substitute for gaseous phosgene.[5] It is used to generate the chlorinating species in situ.

Protocol 2: Chlorination using Triphosgene

  • Objective: To synthesize this compound hydrochloride using triphosgene.

  • Materials:

    • 2-(Hydroxymethyl)-3-methoxypyridine (1.0 eq)

    • Triphosgene (bis(trichloromethyl) carbonate) (0.35 eq)

    • Toluene

    • Methanol (for quenching)

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq) in toluene (5 mL per gram).

    • Separately, dissolve triphosgene (0.35 eq) in toluene.

    • At 0-10°C, add the triphosgene solution dropwise to the solution of the starting material.[5]

      • Rationale: Low temperature controls the reaction rate and minimizes side reactions. Triphosgene reacts with the alcohol to form a chloroformate, which then decomposes to the desired chloride.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture again and carefully add a small amount of methanol (0.1-0.2 eq) dropwise to quench any unreacted triphosgene.[5]

    • The product, this compound hydrochloride, often precipitates as a solid. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.[5]

Approach 2: Greener Solvents & Catalysis

The choice of solvent is critical. Replacing hazardous chlorinated solvents is a high-priority green objective.[6]

Solvent Selection

Traditional chlorinations for this class of compounds often use dichloromethane (DCM), chloroform, or carbon tetrachloride.[2] Greener alternatives from solvent selection guides include:

  • Toluene: A common replacement for benzene and some chlorinated solvents, though it still has some toxicity concerns.[5]

  • Ethyl Acetate (EtOAc) / Methyl Acetate: Generally preferred solvents with good solvency and favorable environmental profiles.

  • Acetonitrile (MeCN): A polar aprotic solvent useful for many reactions, though it should be recycled where possible.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is an excellent substitute for THF and DCM in many applications.

Tandem Catalysis (Future Perspective)

While direct catalytic chlorination of hydroxymethylpyridines is not yet mainstream, emerging research on C-H activation and valorization of waste streams points to future possibilities. For instance, tandem catalytic systems using copper and palladium have been developed to use chlorine-containing waste as a chlorination reagent for arenes.[7] Applying such principles could one day lead to highly atom-economical processes that convert a methyl group directly to a chloromethyl group, bypassing the hydroxymethyl intermediate entirely.

cluster_traditional Traditional Route cluster_green Greener Route (TCCA) T1 2-(Hydroxymethyl)- 3-methoxypyridine T2 Add SOCl₂ or POCl₃ in Dichloromethane T1->T2 T3 Quench & Aqueous Workup T2->T3 T4 Product T3->T4 G1 2-(Hydroxymethyl)- 3-methoxypyridine G2 Add TCCA & PPh₃ in Acetonitrile G1->G2 G3 Filter Byproduct, Solvent Exchange, Wash G2->G3 G4 Product G3->G4

Caption: Comparison of traditional vs. greener workflow.

Approach 3: Process Intensification with Flow Chemistry

Flow chemistry, or continuous manufacturing, offers significant advantages in safety, efficiency, and consistency, making it a powerful green chemistry tool.[8] By performing reactions in a continuously flowing stream through a small-volume reactor, it is possible to achieve better temperature control, handle hazardous intermediates more safely, and telescope reaction steps.[9]

Conceptual Flow Protocol for Chlorination

This conceptual protocol outlines how to translate the TCCA batch chemistry (Protocol 1) into a continuous flow process.

  • Objective: To establish a continuous synthesis of this compound.

  • Equipment:

    • Two HPLC pumps (Pump A, Pump B)

    • T-mixer

    • Coil reactor (e.g., PFA tubing) immersed in a temperature-controlled bath

    • Back-pressure regulator (BPR)

    • Collection vessel

  • Reagent Streams:

    • Stream A: A solution of 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile.

    • Stream B: A solution of TCCA (0.35 eq) in acetonitrile.

  • Procedure:

    • Set the flow rates for Pump A and Pump B to achieve the desired stoichiometry.

    • Pump the two streams into a T-mixer to initiate the reaction.

    • The combined stream flows into the coil reactor, which is maintained at a specific temperature (e.g., 40-60°C to accelerate the reaction). The length of the coil and the total flow rate determine the residence time.

      • Rationale: The small reactor volume and high surface-area-to-volume ratio allow for excellent heat management. Superheating the solvent above its boiling point is possible due to the BPR, which can significantly shorten reaction times.[9]

    • The stream exits the reactor, passes through the BPR, and is collected.

    • The output stream can be directed to an inline purification system (e.g., solid-phase scavenger for PPh₃=O) or collected for batch workup as described in Protocol 1.

PumpA Pump A Stream A: - Starting Material - PPh₃ - Acetonitrile TMixer T-Mixer PumpA->TMixer PumpB Pump B Stream B: - TCCA - Acetonitrile PumpB->TMixer Reactor Heated Coil Reactor Residence Time = V/flow rate TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collect Product Collection BPR->Collect

Caption: Conceptual setup for continuous flow synthesis.

Summary and Comparative Analysis

The adoption of green chemistry principles offers clear advantages over traditional methods. The table below summarizes the key differences.

ParameterTraditional Method (e.g., SOCl₂)Green Approach (e.g., TCCA)
Chlorinating Agent Thionyl chloride (SOCl₂)Trichloroisocyanuric acid (TCCA)
Hazards Highly toxic, corrosive liquid; releases HCl and SO₂ gasStable, easy-to-handle solid
Solvent Dichloromethane, Chloroform[2]Acetonitrile, Ethyl Acetate, Toluene
Byproducts Acidic gas (HCl, SO₂)Solid, filterable cyanuric acid
Safety High risk of exposure, requires scrubbersSignificantly improved handling safety
E-Factor High (due to solvent and reagent waste)Lower (less waste, potential for solvent recycling)

Conclusion

The synthesis of this compound can be made significantly safer and more sustainable by replacing conventional hazardous reagents and solvents. The use of solid chlorinating agents like TCCA or triphosgene, coupled with greener solvents like acetonitrile or ethyl acetate, represents a readily implementable improvement. Furthermore, the adoption of flow chemistry provides a pathway for process intensification, leading to even greater control, safety, and efficiency. While biocatalytic routes remain a future aspiration, the protocols detailed in this guide offer immediate and impactful ways for researchers and drug development professionals to integrate green chemistry into their synthetic workflows.

References

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).
  • Biocatalytic Synthesis of Pyridine Derivatives: Application Notes and Protocols. Benchchem.
  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer The University of Manchester.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Tandem catalysis enables chlorine-containing waste as chlorination reagents. PMC - NIH.
  • Greener Solvents.
  • Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry.
  • Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. ACS GCI Pharmaceutical Roundtable - American Chemical Society.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Flow Chemistry in Organic Synthesis.
  • 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis. ChemicalBook.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace.
  • Specific Solvent Issues with Chlorination. Wordpress.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.
  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI.
  • Chlorinated solvents: will the alternatives be safer?. PubMed.
  • Method for chlorination of methylated aromatic compounds. Google Patents.
  • Pyridine – High-Purity Solvent. Consolidated Chemical.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • Preparation of 2-(Chloromethyl)pyridine. Google Patents.
  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
  • Processes for dechlorinating pyridines. Google Patents.
  • 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists. Google Patents.
  • 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists. Google Patents.
  • Chembopharma – chemistry CRO provider. Chembopharma.
  • Cas 97963-62-7,5-(Difluoromethoxy)-2-mercapto-1H.... LookChem.

Sources

Application Notes: 2-(Chloromethyl)-3-methoxypyridine as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous high-performance fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to interact with biological targets make it a privileged structure in the development of crop protection agents. Within the vast library of pyridine-based building blocks, 2-(Chloromethyl)-3-methoxypyridine stands out as a highly valuable intermediate.[3][4] The presence of a reactive chloromethyl group at the 2-position, electronically influenced by the adjacent nitrogen atom and the methoxy group at the 3-position, makes it an ideal electrophile for constructing complex agrochemical molecules through nucleophilic substitution reactions.[5][6]

This guide provides an in-depth look at the synthetic utility of this compound, complete with a detailed protocol for the synthesis of a model fungicide. It is intended for researchers and scientists in the agrochemical and pharmaceutical industries who are focused on the discovery and development of novel active ingredients.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safety hazards is paramount for its effective and safe use in a laboratory setting.

Table 1: Properties of this compound Hydrochloride Note: This compound is often supplied and used as its hydrochloride salt to improve stability.

PropertyValueReference(s)
Chemical Name This compound hydrochloride[4][7]
CAS Number 117934-34-6 (for hydrochloride)[4]
Molecular Formula C₇H₈ClNO · HCl[7]
Molecular Weight 194.06 g/mol [7]
Appearance Off-white to light yellow crystalline solidN/A
Solubility Soluble in methanol, chloroform, and water.[8] (analogy)
Melting Point Data not consistently available; varies by purity.N/A
Safety and Handling

2-(Chloromethyl)pyridine derivatives are reactive alkylating agents and must be handled with appropriate care.

  • Hazard Identification : This class of compounds is typically harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9][10] May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11]

  • Handling : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[12]

Synthetic Applications in Agrochemicals

The primary utility of this compound lies in the reactivity of its chloromethyl group. This group is an excellent electrophilic site for Sₙ2 (nucleophilic bimolecular substitution) reactions.[5][13] A wide range of nucleophiles, including phenols, thiols, amines, and nitrogen-containing heterocycles (like pyrazoles and triazoles), can be used to displace the chloride ion, effectively coupling the 3-methoxypyridinylmethyl moiety to another molecular fragment.[14]

This reaction is fundamental to creating picolinamide and other pyridine-based fungicides and herbicides, where the pyridine ring acts as a crucial toxophore.[9][15]

General Reaction Scheme

The core reaction can be generalized as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products start This compound conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Heat (optional) start->conditions + Nucleophile nucleophile Nucleophile (Nu-H) (e.g., Phenol, Pyrazole) product Coupled Product (Agrochemical Precursor) conditions->product Sₙ2 Reaction salt Salt Byproduct conditions->salt

Caption: General workflow for agrochemical synthesis.

Experimental Protocol: Synthesis of a Model Fungicide

To illustrate the practical application, this section provides a detailed protocol for the synthesis of a hypothetical fungicide, 1-((3-methoxypyridin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole ("Pyrimethoxazole"), via N-alkylation of a pyrazole nucleophile. Pyrazole-containing structures are prevalent in many commercial fungicides.[16]

Reaction Scheme

(Self-generated image of the chemical reaction)

Materials and Reagents
ReagentCAS No.M.W.Molar Eq.
This compound HCl117934-34-6194.061.0
3,5-Dimethylpyrazole67-51-696.131.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-
Ethyl Acetate (EtOAc)141-78-688.11-
Deionized Water7732-18-518.02-
Brine (Saturated NaCl solution)N/AN/A-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Step-by-Step Protocol
  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dimethylpyrazole (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

    • Rationale: Potassium carbonate is a mild inorganic base used to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion in situ. An excess is used to neutralize the HCl from the starting material and the HCl formed during the reaction.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of the limiting reagent). Stir the suspension for 15 minutes at room temperature under a nitrogen atmosphere.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by stabilizing the transition state without solvating the nucleophile excessively. A nitrogen atmosphere prevents moisture from interfering with the reaction.

  • Addition of Electrophile: Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension over 10-15 minutes.

    • Rationale: Dropwise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: Gentle heating increases the reaction rate. Monitoring is crucial to determine the point of completion and to avoid the formation of side products from prolonged heating.

  • Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x).

    • Rationale: The reaction is quenched with water to dissolve the inorganic salts (K₂CO₃, KCl). The organic product is then extracted into an immiscible organic solvent, ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Rationale: Washing with water removes residual DMF, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure "Pyrimethoxazole".

Reaction Mechanism Visualization

The reaction proceeds via a classical Sₙ2 mechanism.

SN2_Mechanism Nu Pyrazole Anion (Nucleophile) TS [Transition State]‡ Nu->TS Attacks α-carbon Substrate This compound Substrate->TS Product Coupled Product TS->Product Inversion of stereochemistry (if chiral center existed) LG Cl⁻ (Leaving Group) TS->LG Cl⁻ departs

Caption: Sₙ2 mechanism for the N-alkylation reaction.

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the target compound and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons, confirming the successful coupling of the two heterocyclic rings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the final product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the straightforward implementation of nucleophilic substitution reactions to create a diverse range of potential active ingredients. The protocol detailed in these notes serves as a representative example of how this synthon can be effectively utilized in a research and development setting. By understanding the principles behind its application and adhering to strict safety protocols, researchers can leverage this intermediate to accelerate the discovery of next-generation crop protection solutions.

References

  • Corteva Agriscience. (n.d.). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). Organic synthesis serving the discovery of crop protection products: Discovery of picolinamide fungicides. American Chemical Society. Retrieved from [Link]

  • Science Alert. (n.d.). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Mastering Agrochemicals: The Role of 2-Chloro-3-methoxypyridine. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, April 12). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • Journal of Pesticide Science. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • ResearchGate. (2016, February 29). Chloromethylation of pyrazole ring. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-(Chloromethyl)-3-methoxypyridine and its Analogs in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 2-(chloromethyl)pyridine derivatives, with a specific focus on the utility of the 2-(chloromethyl)-3-methoxypyridine scaffold in medicinal chemistry and novel drug development. While direct literature on the title compound is specialized, this document leverages extensive data on structurally significant analogs—such as the key intermediates for proton pump inhibitors (PPIs) like Pantoprazole and Omeprazole—to establish core principles of reactivity, safety, and synthetic application. We present validated protocols, mechanistic insights, and safety considerations designed for researchers, chemists, and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.

Introduction: A Versatile Electrophile in Medicinal Chemistry

Chloromethylpyridine derivatives are a cornerstone class of heterocyclic intermediates, prized for the dual reactivity offered by the pyridine ring and the highly versatile chloromethyl group (-CH₂Cl). The chloromethyl moiety functions as a potent electrophilic center, enabling the strategic introduction of the pyridylmethyl scaffold into a vast array of molecular architectures.[1] This capability is instrumental in the synthesis of numerous pharmaceuticals, particularly the widely used proton pump inhibitors.[2]

The electronic character of the pyridine ring, modulated by the position of the nitrogen atom and the influence of substituents like the methoxy group, dictates the reactivity of the chloromethyl group. This guide will dissect these relationships, providing a framework for predicting reactivity and designing robust synthetic strategies around this compound and its closely related, industrially significant analogs.

Section 1: Safety, Handling, and Physicochemical Properties

A foundational understanding of the chemical's properties and hazards is paramount for safe and effective experimentation. While data for the specific title compound is limited, the properties of its close analogs provide a reliable guide for handling and storage.

1.1 Hazard Identification and Personal Protective Equipment (PPE)

Derivatives of 2-(chloromethyl)pyridine are generally classified as irritants and are harmful if swallowed or in contact with skin.[3][4] The hydrochloride salts, in particular, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][5][6]

  • Precautionary Measures: Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[3]

  • Mandatory PPE:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[5]

    • Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[5]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[5]

1.2 Physicochemical Data of Key Analogs

The following table summarizes key data for representative 2-(chloromethyl)pyridine intermediates, providing a comparative baseline for experimental design.

Compound NameCAS NumberMolecular FormulaPhysical StateBoiling Point (°C)Key Application
2-Chloromethyl-3-methyl-4-methoxypyridine124473-12-7C₈H₁₀ClNOSolid257.5 at 760 mmHgGeneral Intermediate
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl86604-75-3C₉H₁₃Cl₂NOSolid~128 (decomposes)Omeprazole Intermediate[7]
2-(Chloromethyl)-3,4-dimethoxypyridine HCl72830-09-2C₈H₁₁Cl₂NO₂SolidNot AvailablePantoprazole Intermediate[8][9]

Data compiled from various sources.[6][10]

Section 2: Core Reactivity and Mechanistic Insights

The primary utility of this compound lies in the electrophilic nature of the benzylic-like carbon in the chloromethyl group. This carbon is an excellent target for a wide range of nucleophiles.

Causality Behind Reactivity: The reactivity is governed by a classic SN2 (bimolecular nucleophilic substitution) mechanism. The electron-withdrawing nature of the adjacent chlorine atom and the pyridine ring polarizes the C-Cl bond, making the carbon atom electron-deficient and susceptible to nucleophilic attack. The 3-methoxy group, being an electron-donating group, can subtly influence the electron density of the pyridine ring, which in turn can modulate the reactivity of the chloromethyl group compared to unsubstituted analogs.

Caption: Key coupling and oxidation steps in Pantoprazole synthesis.

Section 4: Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on the specific nucleophile, substrate, and available laboratory equipment.

Protocol 4.1: General Safety and Handling Precautions

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for all chemicals to be used.

  • Fume Hood: Perform all manipulations of solid 2-(chloromethyl)pyridine derivatives and their solutions inside a certified chemical fume hood.

  • PPE: Always wear the mandatory PPE as outlined in Section 1.1.

  • Spill Management: Keep appropriate spill kits (e.g., sodium bicarbonate for neutralizing acid, absorbent materials) readily available. In case of a spill, evacuate the area, prevent the spread of the material, and follow established institutional procedures. [3]5. Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not allow the material to enter drains or soil. [3] Protocol 4.2: Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine HCl (Illustrative) This protocol is adapted from patent literature and demonstrates the formation of a key intermediate from maltol, showcasing a multi-step synthesis. [8][9]

  • Step 1: Methylation of Maltol: Maltol is methylated using a reagent like dimethyl phosphate in an aqueous sodium hydroxide solution at low temperatures (0-4 °C) to yield 3-methoxy-2-methyl-4H-pyran-4-one. [8][9]2. Step 2: Ammonification: The pyranone intermediate is treated with concentrated ammonia water with heating (e.g., 40-45 °C) to form the corresponding pyridone, 3-methoxy-2-methyl-4(1H)-pyridone. [9]3. Step 3: Chlorination: The pyridone is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-3-methoxy-2-picoline. [8]4. Step 4: N-Oxidation: The resulting picoline is oxidized to its N-oxide using an oxidizing agent such as hydrogen peroxide in glacial acetic acid. [8]5. Step 5: Methoxy Substitution: The N-oxide is reacted with sodium methoxide to replace the 4-chloro group with a methoxy group. [8]6. Step 6: Hydroxymethylation: The 2-methyl group is functionalized to a hydroxymethyl group via rearrangement, typically using acetic anhydride followed by hydrolysis. [8]7. Step 7: Final Chlorination: The 2-hydroxymethyl group is converted to the target 2-chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene to yield the final product, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. [11] Protocol 4.3: General Nucleophilic Substitution with a Thiol Nucleophile This self-validating protocol serves as a template for coupling 2-(chloromethyl)pyridine derivatives with thiols.

  • Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the thiol nucleophile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, Acetonitrile).

    • Add a non-nucleophilic base (e.g., K₂CO₃, NaH, 1.1 - 1.5 eq) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate. Stir for 15-30 minutes at room temperature.

  • Reaction Execution:

    • Dissolve the this compound derivative (1.05 eq) in a minimal amount of the same solvent.

    • Add the solution of the chloromethylpyridine dropwise to the stirring thiolate solution. An exotherm may be observed; maintain the temperature with an ice bath if necessary.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Reaction Monitoring (Validation Step):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the limiting starting material (typically the thiol).

    • Expected TLC Result: The product spot should have an Rf value distinct from both starting materials.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization (Validation Step):

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, comparing the data to expected values. A highly sensitive LC/MS/MS method can be developed for trace-level analysis if required. [12]

Protocol_Flowchart start Start prep 1. Prepare Thiolate (Thiol + Base in Solvent) start->prep react 2. Add Chloromethylpyridine (Dropwise, Control Temp) prep->react monitor 3. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 4. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 5. Purify Product (Chromatography) workup->purify char 6. Characterize (NMR, MS) purify->char end_node End char->end_node

Caption: Experimental workflow for a typical nucleophilic substitution.

Conclusion

This compound and its analogs are powerful and versatile intermediates in the synthesis of novel pharmaceuticals. Their predictable reactivity, governed by the electrophilic chloromethyl group, allows for their reliable use as key building blocks in complex molecular assembly. By understanding the core principles of their reactivity and adhering to strict safety protocols, researchers can effectively leverage these compounds to accelerate drug discovery and development programs. The case studies of major pharmaceuticals like Pantoprazole and Omeprazole stand as a testament to their enduring importance in medicinal chemistry.

References

  • Biosynth. (2023, November 13). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • ECHEMI. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)
  • ChemicalBook. (2025, July 5).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride: A Key Pharmaceutical Intermediate for Anti-Ulcerative Agents. Retrieved January 22, 2026.
  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4).
  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved January 22, 2026, from [Link]

  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Bioorganic & Medicinal Chemistry Letters. (n.d.).
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Benchchem. (2025, November).
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. National Library of Medicine. Retrieved January 22, 2026, from [Link]

  • Oriental Journal of Chemistry. (2017, April 12). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • PubMed. (2010, July 15). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents.
  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • ChemicalBook. (2025, July 24). 2-Chloro-3-methoxypyridine | 52605-96-6.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds. Retrieved January 22, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with "2-(Chloromethyl)-3-methoxypyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Chloromethyl)-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a key building block, its successful application hinges on a nuanced understanding of its reactivity and the subtle interplay of reaction parameters. This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction outcomes, troubleshooting common issues, and ensuring the integrity of your results.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling, storage, and fundamental reactivity of this compound.

Q1: What is this compound and what is its primary chemical reactivity?

A1: this compound is a substituted pyridine derivative. Its primary reactivity stems from the chloromethyl group (-CH₂Cl) at the 2-position. The carbon in this group is electrophilic and is highly susceptible to attack by nucleophiles, making the compound an excellent alkylating agent. It is most commonly used in nucleophilic substitution reactions, particularly Sₙ2 reactions, to introduce the (3-methoxypyridin-2-yl)methyl moiety onto various substrates.[1][2] The pyridine ring itself is electron-deficient, which enhances the leaving group ability of the chloride, but the primary site of reaction under typical nucleophilic conditions is the chloromethyl group, not the aromatic ring.[3]

Q2: How must I store and handle this reagent to ensure its stability and reactivity?

A2: Proper storage is critical to maintain the reagent's integrity. This compound and its hydrochloride salt are sensitive to moisture and can degrade over time if not stored correctly.

Parameter Recommendation Rationale
Temperature Store at 2-8°C or in a cool, dark place (<15°C).[4]Low temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric moisture, which can cause hydrolysis.
Container Keep in a tightly sealed container.[5]Prevents moisture ingress and sublimation.
Handling Handle in a well-ventilated area or fume hood. Use personal protective equipment (PPE), including gloves and safety glasses.[6]The compound is classified as an irritant and may be harmful if inhaled or in contact with skin.[7][8]

Q3: What are the primary safety hazards associated with this compound and its derivatives?

A3: Most commercially available chloromethylpyridines, often as hydrochloride salts, are classified as irritants. Direct contact can cause skin and serious eye irritation or damage.[4][7][8] It is also flagged for potential respiratory irritation.[6][8] Always consult the specific Safety Data Sheet (SDS) for the exact material you are using. Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory.[5]

Section 2: Troubleshooting Guide: From Low Yield to Complex Mixtures

This section provides a systematic approach to diagnosing and solving common experimental issues in a question-and-answer format.

Q4: My reaction shows very low or no conversion to the desired product. What are the most common causes and how do I address them?

A4: This is the most frequent issue and typically points to one of three areas: reagent integrity, reaction conditions, or nucleophile reactivity. A systematic diagnosis is key.

Troubleshooting Workflow for Low Conversion

low_yield_troubleshooting start Low / No Conversion reagent_check 1. Reagent Quality Check start->reagent_check Is reagent old or exposed to air? condition_check 2. Reaction Condition Check start->condition_check Are conditions optimal? nucleophile_check 3. Nucleophile Reactivity Check start->nucleophile_check Is nucleophile weak or hindered? reagent_sol Solution: - Use fresh/purified reagent. - Ensure anhydrous conditions. - Handle under inert gas. reagent_check->reagent_sol base_sol Solution: - Switch to a stronger base (e.g., NaH, Cs₂CO₃). - Ensure base is dry and soluble. condition_check->base_sol Is base too weak? solvent_sol Solution: - Use a polar aprotic solvent (DMF, ACN, DMSO). - Ensure solvent is anhydrous. condition_check->solvent_sol Is solvent appropriate? temp_sol Solution: - Gradually increase temperature (e.g., 50-80°C). - Monitor for decomposition by TLC. condition_check->temp_sol Is temperature too low? nucleophile_sol Solution: - Increase nucleophile concentration. - Use a less sterically hindered nucleophile. - Convert nucleophile to a more reactive form (e.g., alkoxide). nucleophile_check->nucleophile_sol

Figure 1: A decision-tree for troubleshooting low reaction yield.

Detailed Breakdown:

  • Reagent Integrity: this compound can hydrolyze to 2-(hydroxymethyl)-3-methoxypyridine in the presence of water.[9][10] This is a common cause of failure. Always use a fresh bottle or a properly stored aliquot and ensure all glassware is flame- or oven-dried.[11]

  • Base Selection: An appropriate base is crucial. Its role is to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) and/or to neutralize the HCl formed if you are using the hydrochloride salt of the reagent. For weakly acidic nucleophiles like phenols or secondary amines, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.[12][13] If conversion stalls, a stronger base like sodium hydride (NaH) may be required to fully deprotonate the nucleophile.[14]

  • Solvent Choice: Sₙ2 reactions are significantly favored by polar aprotic solvents. These solvents solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "bare" and more reactive.[12]

    • Excellent Choices: Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO).

    • Poorer Choices: Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity, and can also lead to solvolysis side products. Nonpolar solvents like toluene may not sufficiently dissolve the reagents.[12]

  • Temperature: While many alkylations proceed at room temperature, sluggish reactions can be accelerated by moderate heating (e.g., 40-80°C).[10] However, excessive heat can promote side reactions or decomposition, so the temperature should be increased cautiously and the reaction monitored by Thin-Layer Chromatography (TLC).[12]

Q5: My TLC plate shows multiple spots, including my starting materials. What are the likely side products?

A5: Besides unreacted starting material, several side products are common. Identifying them is key to optimizing selectivity.

Common Reaction Pathways and Side Products

reaction_pathways reagents 2-(ClCH₂)-3-MeO-Py + R₂NH (Nucleophile) main_product Desired Product (Sₙ2 Mono-alkylation) reagents->main_product Anhydrous Conditions Controlled Stoichiometry (1.0 eq. R₂NH) side_hydrolysis Side Product (Hydrolysis) 2-(HOCH₂)-3-MeO-Py reagents->side_hydrolysis Trace H₂O side_dialkylation Side Product (N,N-Dialkylation) (Py-CH₂)₂NR₂⁺ reagents->side_dialkylation Excess R₂NH Strong Base

Figure 2: Competing reaction pathways leading to desired and side products.
  • Hydrolysis Product (2-(Hydroxymethyl)-3-methoxypyridine): This forms when the reagent reacts with trace water in the solvent or on the glassware.[9] It often appears as a more polar spot on the TLC plate. Solution: Rigorously use anhydrous solvents and flame-dried glassware under an inert atmosphere.[10]

  • N,N-Dialkylation Product: When using a primary or secondary amine as a nucleophile, the initially formed secondary or tertiary amine product can itself act as a nucleophile, reacting with another molecule of the chloromethylpyridine. This is especially problematic if the amine nucleophile is in excess or if a very strong base is used.[14][15] Solution: Use the amine as the limiting reagent or use a larger excess of the amine (if it is inexpensive) and separate later. Alternatively, adding the alkylating agent slowly to the amine solution can help maintain a low concentration of the electrophile, disfavoring the second alkylation.

  • Elimination Products: While less common for this specific reagent, strongly basic and sterically hindered nucleophiles can potentially cause elimination (E2) reactions, though this is more of a concern with secondary or tertiary alkyl halides.[10]

Section 3: Standardized Protocols & Methodologies

The following protocols provide a robust starting point for your experiments. They should be adapted based on the specific reactivity of your nucleophile.

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol describes a typical Sₙ2 reaction with a secondary amine nucleophile.

1. Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • To the flask, add the amine nucleophile (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 1.5 equivalents).

  • Add anhydrous solvent (e.g., Acetonitrile, to make a ~0.2 M solution) via a dry syringe.

2. Reaction Execution:

  • In a separate, dry vial, dissolve this compound hydrochloride (1.1 equivalents) in a minimum amount of anhydrous solvent.

  • Add the solution of the alkylating agent dropwise to the stirring amine/base mixture at room temperature over 10-15 minutes.

  • Allow the reaction to stir at room temperature or heat gently (e.g., 50°C) as needed.

3. Monitoring and Workup:

  • Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Once the limiting reagent is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • If DMF was used, perform an aqueous workup by diluting the reaction mixture with water and extracting the product with an organic solvent like Ethyl Acetate.[16]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[16][17]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel plate.

  • Spotting: Using a capillary tube, spot the starting amine, the this compound, and a co-spot (both starting materials in one spot) on the origin line. As the reaction proceeds, take small aliquots and spot them in a separate lane.

  • Elution: Place the plate in a developing chamber containing an appropriate eluent system. The disappearance of the limiting reagent spot and the appearance of a new product spot indicates reaction progress.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Staining (e.g., with potassium permanganate) may be necessary if the compounds are not UV-active.

Section 4: Key Experimental Parameters

The choice of solvent and base is paramount for success. The tables below provide guidance for making an informed selection.

Table 1: Selection of Common Solvents for Alkylation

SolventTypeBoiling Point (°C)Key Characteristics & Use Case
Acetonitrile (ACN) Polar Aprotic82Excellent general-purpose solvent for Sₙ2. Easy to remove under vacuum.[12]
Dimethylformamide (DMF) Polar Aprotic153High boiling point, excellent solvating power for salts. Useful for sluggish reactions requiring heat.[13]
Tetrahydrofuran (THF) Polar Aprotic66Good for reactions with organometallic bases or at lower temperatures. Less polar than ACN or DMF.
Dichloromethane (DCM) Nonpolar40Generally not ideal for Sₙ2 due to lower polarity but can be used in some cases. Often used for workup.[18]

Table 2: Selection of Bases for Alkylation

BaseTypepKa (Conjugate Acid)Use Case & Considerations
K₂CO₃ / Cs₂CO₃ Inorganic~10.3 / ~10.5Standard, mild bases for deprotonating phenols, thiols, and many amines. Cs₂CO₃ is more soluble and often more effective.[12][13]
Triethylamine (TEA) Organic~10.8Soluble organic base, primarily acts as an acid scavenger. Can be distilled off.
DIPEA Organic~11.0Sterically hindered non-nucleophilic base. Good for preventing side reactions with the base itself.
Sodium Hydride (NaH) Inorganic Hydride~36Powerful, non-nucleophilic base for deprotonating less acidic substrates like alcohols or amides. Requires strictly anhydrous conditions.[14]

Section 5: Mechanistic Insights

Understanding the underlying mechanism is essential for rational optimization. The primary productive pathway is an Sₙ2 reaction.

The Sₙ2 Pathway

Sources

"2-(Chloromethyl)-3-methoxypyridine" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Chloromethyl)-3-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridine derivative in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges associated with the synthesis, purification, and handling of this compound. Our aim is to provide not just procedural steps, but a deep understanding of the underlying chemistry to empower you to optimize your reactions and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals, typically involves the chlorination of 2-(hydroxymethyl)-3-methoxypyridine. While seemingly straightforward, this reaction and the preceding steps can be prone to the formation of several side products and impurities. This guide will address the most common issues encountered during its synthesis.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows a complex mixture of spots with a faint spot corresponding to the product.

Potential Causes and Solutions:

  • Incomplete Chlorination: The conversion of the starting material, 2-(hydroxymethyl)-3-methoxypyridine, to the final product may be incomplete.

    • Causality: Insufficient chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride), low reaction temperature, or short reaction time can lead to unreacted starting material.

    • Troubleshooting Steps:

      • Increase Stoichiometry of Chlorinating Agent: Gradually increase the molar equivalents of the chlorinating agent. A common starting point is 1.1 to 1.5 equivalents.

      • Optimize Reaction Temperature: While the reaction is often performed at or below room temperature to minimize side reactions, a modest increase in temperature (e.g., to 40-50 °C) can drive the reaction to completion. Monitor the reaction closely by TLC to avoid the formation of degradation products.

      • Extend Reaction Time: Continue the reaction for a longer duration, monitoring its progress every 1-2 hours by TLC until the starting material is fully consumed.

  • Degradation of the Product: this compound is a reactive compound and can degrade under the reaction or work-up conditions.

    • Causality: The presence of moisture during work-up can lead to hydrolysis of the chloromethyl group back to the hydroxymethyl group. The compound can also be sensitive to heat and light.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Aqueous Work-up: Perform the aqueous work-up at low temperatures (e.g., using an ice bath) and as rapidly as possible.

      • Purification: Purify the product promptly after the reaction is complete to minimize degradation.

  • Side Reactions: Competing reactions can consume the starting material or the product.

    • Causality: The electron-rich nature of the 3-methoxypyridine ring can make it susceptible to electrophilic attack by the chlorinating agent or its byproducts, leading to ring chlorination. Dimerization of the reactive chloromethyl intermediate can also occur.

    • Troubleshooting Steps:

      • Control Temperature: Maintain a low reaction temperature to disfavor side reactions, which often have a higher activation energy than the desired reaction.

      • Slow Addition of Reagents: Add the chlorinating agent dropwise to the solution of the alcohol to maintain a low concentration of the reactive species and minimize side reactions.

Problem 2: Presence of Multiple Impurities in the Final Product

Symptoms:

  • TLC or HPLC analysis of the purified product shows the presence of significant impurities.

  • NMR spectrum of the product shows unexpected peaks.

Common Impurities and Their Origins:

ImpurityStructureOriginMitigation Strategies
2-(Hydroxymethyl)-3-methoxypyridine 3-methoxy-2-pyridinemethanolIncomplete chlorination or hydrolysis of the product during work-up.Ensure complete reaction by optimizing conditions (see Problem 1). Use anhydrous conditions and perform a quick, cold aqueous work-up.
Ring-Chlorinated Byproducts e.g., 2-(Chloromethyl)-x-chloro-3-methoxypyridineElectrophilic aromatic substitution on the electron-rich pyridine ring by the chlorinating agent.Use a less reactive chlorinating agent if possible. Maintain low reaction temperatures and control the stoichiometry of the chlorinating agent.
Dimeric Impurities e.g., Bis(3-methoxypyridin-2-yl)methane derivativesSelf-condensation of the reactive this compound, especially in the presence of a base or upon prolonged heating.Avoid excessive heat and prolonged reaction times. Purify the product promptly. Use a non-nucleophilic base if a base is required.
Pyridine N-oxide This compound N-oxideIf the synthesis starts from 2-methyl-3-methoxypyridine, incomplete reduction of the N-oxide intermediate can carry through.Ensure complete deoxygenation of the N-oxide intermediate in the preceding step.

Purification Strategies:

  • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from more polar impurities like the starting alcohol and more non-polar impurities like dimers. A gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing minor impurities.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common and effective synthetic route starts from 2-methyl-3-methoxypyridine. The synthesis involves three key steps:

  • N-Oxidation: Oxidation of the pyridine nitrogen using an oxidizing agent like hydrogen peroxide in acetic acid to form 2-methyl-3-methoxypyridine N-oxide.

  • Rearrangement and Hydrolysis: The N-oxide is then rearranged, typically using acetic anhydride, to form an acetate intermediate, which is subsequently hydrolyzed to yield 2-(hydroxymethyl)-3-methoxypyridine.

  • Chlorination: The final step is the chlorination of the hydroxymethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to give the desired this compound.[1]

Q2: What are the key parameters to control during the chlorination step?

A2: The chlorination of 2-(hydroxymethyl)-3-methoxypyridine is the most critical step and requires careful control of several parameters to maximize yield and purity:

  • Temperature: Low temperatures (0 °C to room temperature) are generally preferred to minimize side reactions like ring chlorination and dimerization.

  • Stoichiometry of the Chlorinating Agent: A slight excess (1.1-1.3 equivalents) of the chlorinating agent is typically used to ensure complete conversion of the starting alcohol. However, a large excess should be avoided as it can lead to the formation of more side products.

  • Reaction Time: The reaction should be monitored by TLC or HPLC to determine the point of completion. Over-extending the reaction time can lead to product degradation.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), chloroform, or toluene are commonly used.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (more polar), the product, and any non-polar byproducts. The spots can be visualized under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the stability and storage recommendations for this compound?

A4: this compound is a reactive compound and should be handled and stored with care to prevent degradation.

  • Moisture Sensitivity: The chloromethyl group is susceptible to hydrolysis. Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature: For long-term storage, it is recommended to keep the compound at low temperatures (-20 °C is ideal). For short-term storage, refrigeration (2-8 °C) is sufficient.

  • Light Sensitivity: Protect the compound from light to prevent potential photodegradation. Store in an amber-colored vial or in a dark place.

Q5: What are the safety precautions I should take when working with this compound and its reagents?

A5:

  • Chlorinating Agents: Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound: This compound is a potential alkylating agent and should be handled with care. Avoid inhalation, ingestion, and skin contact. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information.

  • General Precautions: Always work in a well-ventilated area. Use appropriate PPE at all times. In case of accidental exposure, seek immediate medical attention.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the chemistry involved, the following diagrams illustrate the main reaction pathway and the formation of key side products.

Synthesis_and_Side_Products cluster_main Main Synthetic Pathway cluster_side Common Side Products & Impurities SM 2-(Hydroxymethyl)-3-methoxypyridine P This compound SM->P SOCl₂ or POCl₃ I1 Unreacted Starting Material SM->I1 Incomplete Reaction I2 Ring-Chlorinated Byproduct SM->I2 Excess Chlorinating Agent High Temperature I3 Dimeric Impurity P->I3 Self-Condensation I4 Hydrolysis Product P->I4 Moisture during Work-up

Caption: Synthetic pathway and common side products.

Troubleshooting_Flowchart Start Low Yield or Purity Issue D1 TLC shows significant starting material? Start->D1 D2 Multiple spots on TLC of purified product? D1->D2 No A1 Increase chlorinating agent, temperature, or reaction time. Monitor by TLC. D1->A1 Yes A2 Check for moisture. Ensure anhydrous conditions. Perform cold, rapid work-up. D2->A2 Yes (Polar spot at SM Rf) A3 Lower reaction temperature. Add chlorinating agent slowly. D2->A3 Yes (Non-polar spots) A1->D2 A4 Optimize purification: - Column Chromatography - Recrystallization - Acid-Base Extraction A2->A4 A3->A4

Caption: Troubleshooting flowchart for synthesis issues.

References

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Venugopal, N., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 225-230.
  • Wei, Q., et al. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A.
  • LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-663.

Sources

Technical Support Center: Purification of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(Chloromethyl)-3-methoxypyridine and its hydrochloride salt. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. As an essential intermediate in the synthesis of various pharmaceutical compounds, achieving high purity of this reagent is critical for downstream success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and analysis of this compound.

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the chlorination of 2-(hydroxymethyl)-3-methoxypyridine with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2]

Common Impurities and Their Sources:

Impurity NameChemical FormulaCommon CauseRecommended Removal Method
2-(Hydroxymethyl)-3-methoxypyridineC₇H₉NO₂Incomplete chlorination reaction or hydrolysis of the product during workup.Column Chromatography, Recrystallization
Bis(2-chloromethyl-3-methoxypyridin-yl) etherC₁₄H₁₄Cl₂N₂O₃A side reaction, particularly if reaction conditions are not optimized.Column Chromatography
Residual Chlorinating Agent ByproductsSO₂, HCl, etc.Remnants from the chlorination step.Aqueous workup, evaporation under reduced pressure.
Polymeric Materials(C₇H₇NO)nOverheating, extended reaction times, or presence of certain catalysts.Filtration, trituration, or column chromatography.

Q2: Why is the product often isolated as a hydrochloride salt instead of the free base?

A2: The pyridine nitrogen in the molecule is basic and readily forms a salt with acids. Isolating the product as this compound hydrochloride offers several advantages:

  • Enhanced Stability: The hydrochloride salt is generally a more stable, crystalline solid compared to the free base, which can be an oil and is more susceptible to degradation or polymerization over time.[3]

  • Ease of Handling: Crystalline solids are easier to filter, dry, weigh, and store than oils.

  • Purification: The salt form is highly amenable to purification by recrystallization, a robust and scalable technique for removing many process-related impurities.[4][5]

Q3: How stable is this compound? What are the optimal storage conditions?

A3: The benzylic-like chloride is reactive and susceptible to nucleophilic substitution. The primary degradation pathway is hydrolysis back to the corresponding alcohol, 2-(hydroxymethyl)-3-methoxypyridine. This process is accelerated by moisture and basic conditions. For long-term storage, it is recommended to store the hydrochloride salt in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation.

Q4: What analytical techniques are most effective for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify impurities if an internal standard is used. The disappearance of the starting material's -CH₂OH proton signal and the appearance of the product's -CH₂Cl signal (typically around 4.8-5.1 ppm) are key indicators.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for detecting trace-level impurities. It can identify known impurities by their mass-to-charge ratio and retention time, including genotoxic impurities which may be regulated.[6][7]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture before undertaking column chromatography.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem: My crude product is a dark, intractable oil or tar.

  • Probable Cause: This often indicates the formation of polymeric byproducts, which can result from excessive heat, prolonged reaction times, or uncontrolled reaction conditions.

  • Expert Solution:

    • Trituration: Attempt to solidify the product by stirring the oil vigorously with a non-polar solvent in which the desired product is insoluble but the polymeric impurities are soluble (or vice-versa). Good starting solvents for trituration include cold diethyl ether, hexane, or a mixture of ethyl acetate and hexane.

    • Silica Plug Filtration: If trituration fails, dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane). Pass this solution through a short plug of silica gel in a funnel, eluting with the same solvent. This can remove baseline polymeric material.

    • Conversion to HCl Salt: If the free base is an oil, converting it to the hydrochloride salt will often precipitate it as a solid, leaving oily impurities behind in the solvent. This can then be further purified by recrystallization.

Problem: My NMR spectrum shows a significant amount of the starting alcohol, even after workup.

  • Probable Cause: This points to one of two issues: (1) The initial chlorination reaction did not go to completion, or (2) the product hydrolyzed back to the alcohol during the aqueous workup. The chloromethyl group is sensitive to water, especially if the pH is not controlled.

  • Expert Solution: The most effective way to separate the more polar alcohol from the less polar chloromethyl product is by column chromatography.[8][9]

    • Method: Use silica gel as the stationary phase. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The desired product, this compound (free base), will elute before the more polar 2-(hydroxymethyl)-3-methoxypyridine. Monitor fractions by TLC.

Problem: The literature reports a solid product, but mine is an oil that won't crystallize.

  • Probable Cause: You have isolated the free base of this compound, which exists as an oil at room temperature. The solid reported in the literature is almost certainly the hydrochloride salt.

  • Expert Solution: Convert the free base to its hydrochloride salt.

    • Dissolve the crude oil in a dry, non-protic solvent like diethyl ether, dichloromethane, or ethyl acetate.

    • Slowly bubble dry hydrogen chloride gas through the solution, or add a commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid.

    • Collect the solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.

Problem: My yield dropped significantly after a basic aqueous workup (e.g., washing with NaHCO₃).

  • Probable Cause: Prolonged exposure to even mild basic or neutral aqueous conditions can cause significant hydrolysis of the reactive chloromethyl group back to the alcohol.

  • Expert Solution:

    • Minimize Contact Time: Perform aqueous washes quickly and at cold temperatures (e.g., using an ice bath).

    • Use Brine: Wash the organic layer with saturated sodium chloride solution (brine). This helps to remove bulk water and "drives" the organic product into the organic layer via the common ion effect, reducing the time it is in contact with an aqueous phase.

    • Immediate Drying: After the final wash, immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate without delay.

Section 3: Standard Purification Protocols

These protocols provide step-by-step guidance for common purification scenarios.

Protocol 1: Purification by Recrystallization (Hydrochloride Salt)

This method is ideal for purifying the solid hydrochloride salt from less polar or more soluble impurities.[10]

  • Solvent Selection: Choose a solvent or solvent system in which the salt has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethanol, isopropanol, or a mixture like ethanol/diethyl ether.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography (Free Base)

This technique is best for separating the free base from impurities with different polarities, such as the starting alcohol.[9][11]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a silica gel plate and test various mobile phases (e.g., mixtures of hexane and ethyl acetate). An ideal system will give the product an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a silica gel column using the "slurry method." Mix silica gel with the initial, non-polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude oil (free base) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system determined by TLC. Collect fractions in test tubes. Gradually increase the solvent polarity (e.g., from 5% ethyl acetate in hexane to 10%, then 20%) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound free base as an oil.

Section 4: Visual Guides & Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & First Step cluster_purification Purification Methods cluster_end Final Product Start Crude Reaction Product Analysis Analyze Physical State & Purity (TLC/NMR) Start->Analysis ConvertToSalt Convert to HCl Salt Analysis->ConvertToSalt  Product is an oil  or has oily impurities Recrystallize Recrystallization Analysis->Recrystallize  Product is a solid  with minor impurities ColumnChrom Column Chromatography Analysis->ColumnChrom  Multiple impurities present  (e.g., starting alcohol) ConvertToSalt->Recrystallize Precipitated solid FinalProduct Pure Product Recrystallize->FinalProduct ColumnChrom->FinalProduct

Caption: Decision tree for selecting a purification strategy.

References

  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Anant Pharmaceuticals Pvt. Ltd. CAS 72830-09-2 2-Chloromethyl-3,4-dimethoxypyridinium chloride Impurity. Available from: [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]

  • SIELC Technologies. 2-Chloro-3-methoxypyridine. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Column chromatography. Available from: [Link]

  • Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available from: [Link]

  • Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • PubChem, National Institutes of Health. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Available from: [Link]

  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

Sources

"2-(Chloromethyl)-3-methoxypyridine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Chloromethyl)-3-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this critical synthetic intermediate. As a substituted pyridine, the reactivity of this compound is primarily dictated by the highly electrophilic carbon of the chloromethyl group, a feature enhanced by the electron-withdrawing nature of the pyridine ring.[1] Understanding its stability profile is paramount for ensuring reaction reproducibility, minimizing impurity formation, and maintaining the integrity of your starting material.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental challenges and a Frequently Asked Questions (FAQs) section for broader inquiries regarding handling, storage, and analysis.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in synthetic applications.

Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple unknown impurities. What is happening?

Answer: Low yields and the appearance of multiple spots are often indicative of starting material degradation or competing side reactions. The primary culprit is the high reactivity of the chloromethyl group.

  • Causality: The carbon atom of the -CH₂Cl group is highly electrophilic and susceptible to nucleophilic attack.[1] If your reaction medium contains even trace amounts of nucleophiles like water, or if your intended nucleophile can react in multiple ways, you will see side products. The most common degradation pathway is hydrolysis, leading to the formation of (3-methoxy-2-pyridyl)methanol.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Control Temperature: Exothermic reactions can accelerate degradation. Maintain strict temperature control, potentially running the reaction at a lower temperature for a longer duration.

    • Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) if it is not intended to be the primary reactant. Common bases like hydroxides or amines can act as competing nucleophiles.

    • Order of Addition: Add the this compound solution slowly to the solution containing your nucleophile. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction or polymerization, a known tendency for similar compounds like 2-chloromethylpyridine.[2]

    • Purity Check: Before starting, always verify the purity of your this compound stock. If it has been stored improperly, it may have already partially degraded.

Question 2: I've stored a bottle of this compound for several months, and its purity has noticeably decreased. How can I prevent this?

Answer: This compound's reactivity makes it sensitive to storage conditions. A decrease in purity over time is almost always due to slow degradation from exposure to atmospheric moisture and/or temperature fluctuations.

  • Causality: As a reactive alkyl halide, this compound is prone to slow hydrolysis upon contact with water vapor. Elevated temperatures will accelerate this and other potential degradation processes. Safety Data Sheets (SDS) for analogous compounds consistently recommend cool and dry storage conditions.[3][4][5]

  • Preventative Measures & Storage Protocol:

    • Temperature: For long-term storage, keep the material at 2-8°C in a refrigerator.[6] Some suppliers of similar, highly reactive intermediates recommend storage at -20°C to maximize shelf life.[7]

    • Atmosphere: Store the compound in a tightly sealed container. For maximum protection, use a container with a PTFE-lined cap. Consider backfilling the container with an inert gas like argon before sealing.

    • Aliquotting: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Location: Store away from direct sunlight or sources of heat.[3]

Question 3: My purification process is difficult due to a persistent impurity that has a similar polarity to my desired product. Could this be a degradation product?

Answer: Yes, this is highly likely. The primary degradation product, (3-methoxy-2-pyridyl)methanol (from hydrolysis), often has a polarity close to that of the desired nucleophilic substitution product, complicating chromatographic separation.

  • Causality: The replacement of the chloro group with a hydroxyl group results in a molecule that retains the pyridine and methoxy functionalities, leading to similar interactions with stationary phases like silica gel.

  • Troubleshooting & Identification Strategy:

    • Co-spotting: If you suspect hydrolysis, intentionally hydrolyze a small amount of your starting material (e.g., by dissolving in wet methanol and warming gently) and run a TLC, co-spotting it with your reaction mixture. If the impurity spot matches the hydrolyzed material, you have confirmed its identity.

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider switching to a different stationary phase (e.g., alumina, C18 reverse-phase) or using a different solvent system to alter the selectivity.

    • Derivatization: In some cases, it may be possible to selectively react either the impurity or the product to drastically change its polarity before a final purification step.

    • Analytical Confirmation: Use LC-MS to confirm the mass of the impurity. The expected mass for the hydrolyzed product (C₇H₉NO₂) would be 139.15 g/mol , compared to 157.6 g/mol for the parent compound.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The two most significant degradation pathways stem from the electrophilicity of the chloromethyl group:

  • Hydrolysis: Reaction with water to form (3-methoxy-2-pyridyl)methanol and hydrochloric acid. This is the most common stability issue during storage and in non-anhydrous reaction conditions.

  • Nucleophilic Substitution: Reaction with any unintended nucleophiles present in the reaction mixture (e.g., amine or thiol impurities, certain solvents like methanol under basic conditions).

  • Polymerization: While less characterized for this specific molecule, related 2-chloromethylpyridines are known to undergo self-reaction (bimolecular polymerization) to form pyridinium salts.[2] This is more likely at higher concentrations and temperatures.

G parent This compound hydrolysis_prod (3-methoxy-2-pyridyl)methanol parent->hydrolysis_prod H₂O substitution_prod Nucleophilic Substitution Product parent->substitution_prod Nu⁻ polymer Dimeric/Polymeric Species parent->polymer Self-reaction (High Temp/Conc.)

Caption: Primary degradation pathways for this compound.

Q2: What are the ideal storage and handling conditions?

To ensure long-term stability and purity, adhere to the following guidelines synthesized from safety and handling documents for structurally related compounds.[4][6]

ParameterRecommendationRationale
Temperature Long-Term: 2-8°C or -20°C.[6][7]Minimizes rates of hydrolysis and self-reaction.
Atmosphere Tightly sealed container, preferably under inert gas (Ar/N₂).Prevents ingress of atmospheric moisture.[3]
Light Store in an opaque container or in the dark.Protects against potential photodegradation.
Handling Use only in a well-ventilated fume hood.[9]Avoid inhalation of dust or fumes.
PPE Wear gloves, safety glasses, and a lab coat.[10]Avoid contact with skin and eyes.

Q3: How can I perform a stability study on this compound?

A forced degradation study is essential to understand potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[7]

  • Workflow:

    • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[11] A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate) and acetonitrile is a common starting point.[12][13]

    • Forced Degradation: Expose samples of this compound to various stress conditions.

    • Analysis: Analyze the stressed samples using the developed HPLC method. Peak purity analysis (e.g., with a Diode Array Detector) should be performed to ensure new peaks are homogenous.

    • Mass Balance: Ensure that the decrease in the parent compound is reasonably accounted for by the appearance of degradation products.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Develop Stability- Indicating HPLC Method B Expose Compound to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Analyze Samples by HPLC B->C D Identify & Quantify Degradants C->D E Perform Mass Balance Calculation D->E

Sources

Technical Support Center: Troubleshooting Reactions with 2-(Chloromethyl)-3-methoxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(chloromethyl)-3-methoxypyridine and related chloromethylpyridine reagents. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but often challenging class of alkylating agents. As a key intermediate in the synthesis of numerous pharmaceuticals, including proton pump inhibitors like omeprazole and pantoprazole, mastering its reactivity is crucial.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its use. We will explore the causality behind experimental choices, helping you not only to solve current issues but also to proactively design more robust and successful reactions in the future.

Section 1: FAQs - Reagent Stability and Handling

This section addresses the most fundamental aspects of working with this compound: its stability and proper handling prior to reaction.

Q1: My reagent is supplied as a hydrochloride salt. Do I need to neutralize it to the free base before starting my reaction?

Answer: No, it is generally not necessary and often inadvisable to isolate the free base. The hydrochloride salt form significantly enhances the shelf-life and stability of the reagent.[3][4] The chloromethyl group is highly reactive, and as a free base, the compound is more susceptible to self-reaction or degradation over time.

The most effective strategy is to use the hydrochloride salt directly in the reaction and add an additional equivalent of a suitable base to neutralize the HCl in situ. For example, if your reaction requires 1.1 equivalents of base to deprotonate your nucleophile, you would use 2.1 equivalents of that base when starting with the hydrochloride salt. This approach ensures the reactive free base is generated only when needed for the subsequent alkylation.

Q2: The reagent appears to be degrading or polymerizing upon storage. What are the optimal storage conditions?

Answer: Degradation is a common issue stemming from the reagent's inherent reactivity. The primary degradation pathway is intermolecular quaternization, where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl group of another, leading to oligomers or polymers.

To ensure stability and maximize shelf-life, follow these storage protocols:

  • Form: Always store the compound as its hydrochloride salt whenever possible.

  • Temperature: Store in a refrigerator or freezer (-4°C to -20°C) to minimize thermal degradation.

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, which can facilitate decomposition.

  • Purity: Ensure the reagent is of high purity. Impurities can sometimes catalyze decomposition pathways.

Section 2: FAQs - N-Alkylation Reactions: Low Yield and Side Products

N-alkylation is the most common application for this reagent. The following FAQs address the most frequently encountered problems in this critical transformation.

Q1: My N-alkylation reaction is giving very low yields. What are the primary factors to investigate?

Answer: Low yield is a multifaceted problem. Before re-running the reaction, a systematic diagnosis is essential. The following workflow provides a logical progression for troubleshooting.

TroubleshootingWorkflow Start Problem: Low Product Yield CheckReagent 1. Reagent Quality - Verify purity (NMR/LCMS) - Check for degradation Start->CheckReagent CheckBase 2. Base Selection & Stoichiometry - Is base strong enough for nucleophile? - Are there enough equivalents for substrate HCl + nucleophile? CheckReagent->CheckBase Reagent OK CheckSolvent 3. Solvent Choice - Is it aprotic polar (e.g., DMF, ACN)? - Is it dry? CheckBase->CheckSolvent Base OK CheckTemp 4. Reaction Temperature - Is it too low (slow kinetics)? - Is it too high (decomposition)? CheckSolvent->CheckTemp Solvent OK CheckWorkup 5. Workup & Purification - Is product being lost during extraction? - Is purification method appropriate? CheckTemp->CheckWorkup Temp OK Success Resolution CheckWorkup->Success Workup OK

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Explanation:

  • Reagent Quality: Always start by confirming the integrity of your this compound. Degradation is common and will directly impact yield.

  • Base Selection: The base must be strong enough to deprotonate your nucleophile but not so strong that it promotes side reactions. Crucially, ensure you have calculated the correct number of equivalents to account for both the nucleophile and the reagent's hydrochloride salt.

  • Solvent: These reactions typically perform best in polar aprotic solvents like DMF, acetonitrile, or acetone. Protic solvents (like ethanol or methanol) can compete as nucleophiles, leading to O-alkylation byproducts. Ensure your solvent is anhydrous.

  • Temperature: While heating can be necessary, excessive temperatures can accelerate the decomposition of the starting material and the product. A typical range is 50-80°C.[5] If decomposition is suspected, try running the reaction at a lower temperature for a longer period.

Q2: I'm observing a significant amount of a polar, water-soluble byproduct. How can I prevent this?

Answer: This is a classic sign of quaternization . The pyridine nitrogen on your starting material or product is a competing nucleophile. It can react with the highly electrophilic chloromethyl group to form a quaternary pyridinium salt, which is typically highly polar and water-soluble.

Strategies to Minimize Quaternization:

  • Control Stoichiometry: Avoid using a large excess of the chloromethylpyridine reagent.

  • Slow Addition: Add the chloromethylpyridine solution slowly (e.g., via syringe pump) to a solution of your nucleophile and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with your intended nucleophile, which should be present in higher concentration.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate this undesired side reaction.

  • Base Choice: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). A very strong base could potentially deprotonate other positions on the pyridine ring, creating alternative nucleophiles.

Quaternization cluster_main Desired SN2 Reaction cluster_side Side Reaction: Quaternization Nu Nucleophile (e.g., R₂NH) CMP 2-(Chloromethyl)- 3-methoxypyridine Cl Nu->CMP:f0 Attack Product Desired Product CMP:f1->Product Leaving Group Departs CMP2 Pyridine N: (Nucleophile) 2-(Chloromethyl)- 3-methoxypyridine CMP3 Chloromethyl C: (Electrophile) Cl CMP2:f0->CMP3:f0 QuatSalt Quaternary Pyridinium Salt (Polar Byproduct) CMP3:f1->QuatSalt

Caption: Competing pathways: Desired S_N2 reaction vs. undesired quaternization.

Q3: My primary amine nucleophile is leading to a mixture of mono- and di-alkylated products. How do I improve selectivity?

Answer: This is a common challenge when the product of the initial N-alkylation (a secondary amine) is still nucleophilic and can react again.

Methods to Promote Mono-alkylation:

  • Stoichiometric Control: Use a significant excess of the primary amine nucleophile (e.g., 3-5 equivalents). By Le Châtelier's principle, this increases the probability that the chloromethylpyridine will react with the starting amine rather than the product. The downside is the need to remove the excess amine during workup.

  • Protecting Groups: If possible, use a nucleophile with a protecting group that can be removed later. For example, reacting with a sulfonamide and then deprotecting.

  • Reaction Conditions: Run the reaction at a lower temperature to slow down the second alkylation, which often has a higher activation energy. Monitor the reaction closely by TLC or LCMS and stop it once the consumption of starting material is optimal, before significant dialkylation occurs.

Q4: What is the best choice of base for my reaction?

Answer: The ideal base is strong enough to deprotonate your nucleophile efficiently but not so reactive that it causes degradation of the substrate or product. The choice depends heavily on the pKa of your nucleophile.

BaseFormulaStrengthRecommended Use & Causality
Potassium Carbonate K₂CO₃ModerateWorkhorse Base. An inexpensive, non-nucleophilic inorganic base. It's strong enough for most thiols and amine hydrochlorides. Its heterogeneity can sometimes lead to slower, more controlled reactions, which can suppress side reactions.
Cesium Carbonate Cs₂CO₃ModerateEnhanced Solubility. Similar to K₂CO₃ but has better solubility in organic solvents, leading to faster and more homogeneous reactions. Excellent for sterically hindered or less reactive nucleophiles.
DIPEA (i-Pr)₂NEtWeak (Organic)For Sensitive Substrates. A non-nucleophilic organic amine base. Useful when inorganic bases are incompatible with other functional groups on your molecule. It is only strong enough for deprotonating amine salts.
Sodium Hydroxide NaOHStrongUse with Caution. A strong base that can be effective but also risks promoting side reactions or hydrolysis of sensitive functional groups.[6] Often used in phase-transfer catalysis (PTC) conditions.[6]
Sodium Hydride NaHVery StrongNot Recommended. A highly reactive, pyrophoric base. It is generally overkill for this chemistry and significantly increases the risk of side reactions and decomposition.
Section 3: Protocol - A General Procedure for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a secondary amine. It incorporates best practices to minimize common failure modes.

Reaction: N-alkylation of Morpholine with this compound Hydrochloride

Materials:

  • This compound Hydrochloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a slurry.

  • Add morpholine (1.1 eq) to the slurry and stir for 5 minutes.

  • In a separate vial, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the alkylating agent dropwise to the stirring slurry over 10-15 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 60°C.

  • Monitor the reaction progress by TLC or LCMS (typically complete in 4-12 hours).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Workup: Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x). The aqueous washes will remove any remaining K₂CO₃ and potential pyridinium salt byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude material can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 4: FAQs - Purification Challenges

Purification is often a significant hurdle in this chemistry due to the similar polarities of starting materials, products, and byproducts.

Q1: My crude product is an oil that is difficult to purify by crystallization. What are some effective purification strategies?

Answer: When crystallization fails, silica gel column chromatography is the most common and effective method.[7]

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The basicity of the pyridine product can cause streaking on the column. To mitigate this, you can pre-treat your silica with triethylamine (by adding ~1% v/v to your eluent system).

  • Alternative Sorbents: If silica fails, consider using alumina (basic or neutral) which can sometimes provide better separation for basic compounds.

  • Acid/Base Extraction: Before chromatography, a carefully planned acid/base wash can significantly clean up the crude material. Extracting your organic solution with dilute aqueous HCl will pull your basic product into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your product back into an organic solvent. Be aware that unreacted starting amine will also be extracted.

Q2: How can I effectively separate my product from unreacted starting amine during workup?

Answer: This is particularly challenging when an excess of the starting amine is used.

  • Volatile Amines: If the starting amine is low-boiling (e.g., diethylamine), it can often be removed under high vacuum after the reaction is complete.

  • Acid Wash: A wash with a specific pH buffer can sometimes work if there is a sufficient pKa difference between your product and the starting amine, but this is rare.

  • Chromatography: This is the most reliable method. The product, being larger and often slightly less polar than the starting amine, will typically elute differently on a silica column.

  • Reactive Scavenging: For process chemistry applications, scavenger resins designed to bind primary and secondary amines can be used to selectively remove the excess nucleophile from the crude product solution.

References
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. PubChem. Available at: [Link]

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID. PubChem. Available at: [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. Available at: [Link]

  • Substitution Reactions Exam Prep. Pearson. Available at: [Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

  • Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

  • N-Dealkylation of Amines. PMC - NIH. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]

  • Method for N-alkylation of 2-pyridone. Google Patents.
  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Available at: [Link]

  • Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. BioProcess International. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-(Chloromethyl)-3-methoxypyridine by HPLC/TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 2-(chloromethyl)-3-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis and analysis. The guidance here is rooted in established scientific principles and practical laboratory experience to ensure the integrity and success of your work.

Section 1: Understanding the Chemistry & Analytical Challenges

This compound is a key heterocyclic building block in the synthesis of various pharmaceutical agents, notably proton pump inhibitors. Its reactivity is centered around the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[1][2] However, this reactivity also presents analytical challenges. The compound can be sensitive to hydrolysis, and the pyridine nitrogen is susceptible to quaternization, leading to potential side products.[3][4][5] Therefore, robust in-process monitoring via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is critical to ensure reaction completion, minimize impurity formation, and maximize yield.

Diagram: Core Reaction and Potential Side Reactions

The following diagram illustrates the primary desired reaction (nucleophilic substitution) and common undesirable side reactions.

G cluster_main Reaction Monitoring Focus reagent This compound (Starting Material) product Desired Product (Nu-CH2-Py) reagent->product SN2 Reaction (Base) hydrolysis Hydrolysis Product (HO-CH2-Py) reagent->hydrolysis H2O quat Quaternized Byproduct (Dimeric Pyridinium Salt) reagent->quat Self-Reaction or Reaction with Product nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Key species to resolve during chromatographic monitoring.

Section 2: Troubleshooting TLC Analysis

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It helps in quickly determining the consumption of starting material and the formation of products.

Frequently Asked Questions (TLC)

Q1: My spots are streaking on the TLC plate. What is causing this?

A1: Streaking is a common issue that can obscure results. The primary causes are:

  • Sample Overloading: Applying too much sample to the plate is the most frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot as the solvent moves up the plate. Solution: Dilute your reaction aliquot significantly before spotting. Use a microcapillary tube to apply a very small spot.

  • Highly Polar Compound/Solvent Mismatch: this compound and its derivatives, especially any salts formed, are quite polar. If your mobile phase is not polar enough, the compounds will have a very strong affinity for the silica gel (stationary phase) and will not move effectively, causing tailing. Solution: Increase the polarity of your eluent. For example, if you are using a 4:1 Hexane:Ethyl Acetate system, try switching to 1:1 or even adding a small percentage (1-5%) of methanol or triethylamine.

  • Acidic/Basic Nature of Compounds: Pyridine derivatives are basic. The free silanol groups (Si-OH) on the surface of standard silica gel are acidic and can interact strongly with basic compounds, causing streaking. Solution: Add a small amount of a competitive base, like triethylamine (Et3N) or ammonia, to your mobile phase (typically 0.5-1%). This will saturate the acidic sites on the silica, allowing your basic compounds to travel up the plate more cleanly.

Q2: I can't see any spots on my TLC plate after developing, even under UV light. What should I do?

A2: This can happen for a few reasons:

  • Compound is Not UV-Active: While the pyridine ring should be UV-active, your product or a specific byproduct might not be, or its concentration could be too low for UV detection. The fluorescent indicator (F254) on TLC plates allows visualization of compounds that quench fluorescence, appearing as dark spots under 254 nm UV light.[6][7]

  • Insufficient Concentration: The concentration of the analyte in the spotted aliquot may be below the limit of detection.

  • Compound Evaporation: If your compound is volatile and you heat the plate too aggressively after development, it might evaporate.

Troubleshooting Steps:

  • Use a Chemical Stain: This is the most reliable solution. Stains react chemically with the compounds to produce colored spots. For pyridine derivatives, several stains are highly effective:

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain. Most organic compounds, including pyridines, will react with it to produce yellow-brown spots on a purple background.[8][9] It is particularly good for visualizing compounds with oxidizable functional groups.[10]

    • Iodine Chamber: Heating a TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots. This method is non-destructive but the spots can fade quickly.[7][11]

    • Dragendorff's Reagent: This stain is specific for alkaloids and other nitrogen-containing compounds, producing orange or brown spots.[8][12]

  • Concentrate Your Sample: Before spotting, try to carefully concentrate a small aliquot of your reaction mixture under a gentle stream of nitrogen.

  • Co-spotting: Spot your reaction mixture on top of a spot of the starting material. This helps to confirm if the starting material is consumed and to identify its position on the plate.

Protocol: Standard TLC Method Development
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line about 1 cm from the bottom (the origin).

  • Sample Preparation: Dilute a small aliquot (1-2 drops) of the reaction mixture in ~0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to apply a small spot of the diluted sample onto the origin. Also spot the starting material and, if available, the expected product as references.

  • Developing the Plate:

    • Start with a mid-polarity solvent system, such as 70:30 Hexane:Ethyl Acetate .

    • Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analysis & Optimization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize under a UV lamp (254 nm). Circle any visible spots.

    • If spots are not well-separated (Rf values are too high or too low), adjust the solvent polarity.

      • If Rf is too low (<0.2): Increase eluent polarity (e.g., change to 50:50 Hexane:EtOAc, or add 1-2% MeOH).

      • If Rf is too high (>0.8): Decrease eluent polarity (e.g., change to 90:10 Hexane:EtOAc).

    • If streaking occurs, add 0.5% triethylamine to the mobile phase.

  • Staining: After UV visualization, dip the plate in a prepared staining solution (e.g., KMnO₄) and gently heat with a heat gun until spots appear.

TLC Troubleshooting Summary
Problem Primary Solution
Streaking/Tailing1. Dilute sample. 2. Increase mobile phase polarity. 3. Add 0.5% triethylamine to the mobile phase.
No Spots Visible1. Use a chemical stain (KMnO₄, Iodine). 2. Concentrate the sample before spotting.
Poor Separation1. Adjust mobile phase polarity.

Section 3: Troubleshooting HPLC Analysis

HPLC provides quantitative data on the progress of a reaction, offering much higher resolution and sensitivity than TLC. A well-developed HPLC method can separate the starting material from the product, intermediates, and any side products.

Diagram: HPLC Troubleshooting Logic

G start HPLC Issue Detected p1 Poor Peak Shape (Tailing/Fronting)? start->p1 p2 Poor Resolution? p1->p2 No s1a Tailing: Add buffer or ion-pairing agent. Check column health. p1->s1a Yes (Tailing) s1b Fronting: Lower sample concentration. p1->s1b Yes (Fronting) p3 Inconsistent Retention Times? p2->p3 No s2 Adjust mobile phase gradient. Change column chemistry (e.g., C18, Phenyl-Hexyl). p2->s2 Yes s3 Ensure column is equilibrated. Check pump for leaks/bubbles. Use a thermostatted column compartment. p3->s3 Yes

Caption: A logical workflow for diagnosing common HPLC issues.

Frequently Asked Questions (HPLC)

Q1: My pyridine peaks are tailing badly on a C18 column. Why is this happening?

A1: This is a classic problem when analyzing basic compounds like pyridines on silica-based columns. The cause is the interaction between the basic nitrogen atom of the pyridine and residual, acidic silanol groups on the silica surface of the C18 packing material. This leads to secondary interactions that cause peak tailing.

Solutions:

  • Use a Buffered Mobile Phase: The most effective solution is to control the pH of the mobile phase. Using a buffer at a low pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) will protonate the pyridine. This also protonates the silanol groups, minimizing the unwanted interactions.[13][14]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most of the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column designed for analyzing basic compounds.

  • Lower the Sample Concentration: Injecting too much sample can overload the column and exacerbate tailing. Try diluting your sample 10-fold or 100-fold.

  • Increase Mobile Phase Ionic Strength: Adding a salt (e.g., 20-50 mM potassium phosphate) to the mobile phase can also help shield the silanol interactions.

Q2: I'm seeing a new peak appear and then disappear during my reaction. What could it be?

A2: This is likely a reaction intermediate. In nucleophilic substitution reactions with this compound, especially with complex nucleophiles, the reaction may proceed through a detectable intermediate. For example, if the nucleophile has multiple reactive sites, an initial product may form that subsequently rearranges or reacts further. It's also possible to form a quaternized intermediate. The pyridine nitrogen of one molecule can attack the chloromethyl group of another, forming a pyridinium salt intermediate that is then consumed by the desired nucleophile.[3][4][15]

Actionable Advice:

  • Track the Peak: Record the retention time and monitor the area of this transient peak at various reaction time points.

  • LC-MS Analysis: If you have access to a mass spectrometer, analyzing the reaction mixture by LC-MS is the most definitive way to identify the mass of this intermediate and propose a structure.

Q3: My retention times are shifting between injections. How can I stabilize my method?

A3: Retention time instability is often due to a lack of system equilibration or fluctuations in experimental conditions.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence of injections. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.

  • Temperature Control: Use a thermostatted column compartment. Even small changes in laboratory temperature can affect viscosity and partitioning, leading to shifts in retention time. A stable temperature (e.g., 30 °C or 40 °C) is crucial for reproducibility.[13][14]

  • Mobile Phase Preparation: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

  • Pump Performance: Check your HPLC pump for pressure fluctuations, which could indicate air bubbles or a failing seal.

Protocol: Generic HPLC Method for Reaction Monitoring

This method serves as a good starting point for monitoring reactions of this compound.

HPLC Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min[14]
Column Temperature 30 °C
Detection Wavelength 254 nm or 270 nm (Pyridine UV max)[14]
Injection Volume 5 µL
Sample Preparation Dilute 10 µL of the reaction mixture into 1 mL of 50:50 Water:Acetonitrile. Filter if necessary.

Method Optimization:

  • If all peaks elute too quickly, slow down the gradient (e.g., 10-90% B over 20 minutes).

  • If the product peak is not well-resolved from the starting material, try an isocratic hold at a specific mobile phase composition or switch to a different column chemistry (e.g., a Phenyl-Hexyl phase) to alter selectivity.

Section 4: References

  • Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Gajski, G., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Molecules. Available at: [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. Available at: [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kozma, E., et al. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. Available at: [Link]

  • Bušić, V., et al. (2018). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. ResearchGate. Available at: [Link]

  • Ordyński, J. (n.d.). TLC stains. J. Ordyński's Lab Page. Available at: [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at:

  • University of Rochester. (n.d.). Thin Layer Chromatography Stains. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Eureka Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [Link]

  • Reddy, K. S., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Shehri, M. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Al-Shehri, M. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Org Prep Daily. (2006). TLC Staining solutions. Available at: [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Available at: [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Available at:

  • University of Colorado Boulder. (n.d.). TLC Stains. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. Available at:

  • Pharmaffiliates. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Available at: [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Pyka, A., & Klimczok, J. (2002). Detection Progress of Selected Drugs in TLC. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Available at: [Link]

  • Nambo, M., & Crudden, C. M. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU. Available at: [Link]

  • Goesten, M. G., & Gascon, J. (n.d.). Chloromethylation. The Royal Society of Chemistry. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Available at: [Link]

  • Brookes, C. J., et al. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Available at: [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

Sources

Technical Support Center: Mastering Regioselectivity in Reactions of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Chloromethyl)-3-methoxypyridine. This versatile building block is crucial in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its multiple reactive sites present a significant challenge in controlling regioselectivity. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to help you navigate these complexities and achieve your desired synthetic outcomes with precision.

Core Concepts: Understanding the Reactivity Landscape

The key to controlling reactions with this compound lies in understanding its electronic and structural properties. The molecule presents two primary sites for reaction, often leading to competition between desired and undesired pathways.

  • The C(sp³)-Cl Center (Side-Chain): The chloromethyl group is an electrophilic site highly susceptible to nucleophilic attack via an S_N2 mechanism.[1][2] This pathway is typical for benzylic-type halides.

  • The Pyridine Ring (Aromatic Core): The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (S_NAr), particularly at the C2 and C6 positions.[3][4][5] Furthermore, the 3-methoxy group acts as a directing group for deprotonation (metalation), primarily influencing the C4 position.[6]

The interplay between these sites dictates the outcome of your reaction. The choice of nucleophile, base, solvent, and temperature will determine whether the reaction proceeds at the side-chain or the aromatic core.

G cluster_molecule Reactivity Map of this compound cluster_pathways Competing Reaction Pathways mol This compound Structure C_sp3 Side-Chain C(sp³)-Cl (Electrophilic) SN2 SN2 Pathway (Side-Chain Substitution) C_sp3->SN2 Soft Nucleophiles Mild Conditions Ring_C4 C4 Position (Metalation Site) DoM Directed ortho-Metalation (DoM) (Ring Functionalization) Ring_C4->DoM Strong, Hindered Bases Low Temperature Ring_C2 C2 Position (S_NAr Susceptible) SNAr SNAr Pathway (Ring Substitution - Side Reaction) Ring_C2->SNAr Harsh Conditions Strong Nucleophiles

Caption: Competing reactive sites and pathways.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution is giving me a complex mixture instead of the expected side-chain product. What are the competing pathways?

A1: This is a classic regioselectivity issue. You are likely observing competition between the desired S_N2 reaction at the chloromethyl group and an undesired Nucleophilic Aromatic Substitution (S_NAr) at the C2 position of the pyridine ring.[4][7] The pyridine nitrogen makes the C2 carbon electron-deficient and thus susceptible to attack, especially by strong or "hard" nucleophiles under forcing conditions (e.g., high temperatures). To favor the S_N2 pathway, you should employ milder conditions and choose your nucleophile carefully, as detailed in the troubleshooting guide below.

Q2: I want to functionalize the pyridine ring directly using an electrophile, but the reaction is failing. Why?

A2: The pyridine ring is electronically analogous to a nitrobenzene ring; the nitrogen atom is highly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS).[3] Standard EAS conditions (e.g., Friedel-Crafts, nitration) often fail or require extremely harsh conditions that can decompose the starting material. A more effective strategy for functionalizing the ring is to use Directed ortho-Metalation (DoM), which takes advantage of the acidity of the ring protons, guided by the 3-methoxy group.[6]

Q3: How do the methoxy and chloromethyl groups influence where my reaction occurs on the ring?

A3: The substituents have powerful directing effects. The 3-methoxy group is a well-known Directed Metalation Group (DMG). In the presence of a strong base like n-BuLi or LDA, it will direct deprotonation to the adjacent C4 position. The C2 position is also electronically activated, but it is already substituted. The chloromethyl group at C2 has a weaker inductive electron-withdrawing effect. Therefore, for ring functionalization via metalation, the 3-methoxy group is the dominant controlling element, making the C4 position the most likely site of reaction.[6]

Troubleshooting & Optimization Guides

Guide 1: Selective Nucleophilic Substitution at the Chloromethyl Group (S_N2 Pathway)

This is one of the most common transformations for this substrate. The goal is to exclusively target the C(sp³)-Cl bond.

Common Problem: Low yield of the desired product, accompanied by the formation of a byproduct where the nucleophile has displaced the chlorine atom on the pyridine ring (S_NAr) or other decomposition products.

Root Cause Analysis & Solutions:

The outcome of the reaction is a function of the nucleophile's properties (Hard/Soft Acid/Base theory), solvent polarity, and temperature.

  • Nucleophile Choice: Soft nucleophiles strongly favor the S_N2 pathway at the soft electrophilic carbon of the chloromethyl group. Hard nucleophiles are more likely to attack the harder C2 carbon of the pyridine ring.

    • Recommendation: Prioritize soft nucleophiles such as thiols, secondary amines, and iodides. Avoid or use with caution hard nucleophiles like alkoxides or hydroxide, especially at elevated temperatures.

  • Reaction Temperature: The activation energy for the S_NAr pathway is generally higher than for the S_N2 pathway. Running the reaction at the lowest feasible temperature will significantly suppress the S_NAr side reaction.

    • Recommendation: Start reactions at 0 °C or room temperature. Avoid high-temperature reflux unless absolutely necessary and monitor carefully for byproduct formation.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and Acetonitrile are excellent for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.[3]

    • Recommendation: Use anhydrous DMF or acetonitrile. For reactions with amine nucleophiles, a non-polar solvent like THF with an added base (e.g., K₂CO₃, Et₃N) is often effective.[1]

Data Presentation: Nucleophile & Condition Selection

Nucleophile TypeExampleRelative "Softness"Recommended Temp.Expected Selectivity
SulfurSodium ThiophenoxideHigh0 to 25 °CExcellent for S_N2
NitrogenMorpholineMedium25 to 50 °CGood to Excellent
CarbonSodium CyanideMedium25 to 60 °CGood, monitor for S_NAr
OxygenSodium MethoxideLow ("Hard")< 0 °CPoor, High risk of S_NAr

Experimental Protocol: Selective S-Alkylation with Thiophenol

This protocol describes a high-selectivity S_N2 reaction.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (10 mL).

  • Thiolate Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to a solution of thiophenol (1.0 eq) in DMF. Stir for 20 minutes at 0 °C to allow for complete deprotonation.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for selective S_N2 substitution.
Guide 2: Regioselective C-H Functionalization at the C4 Position (DoM Pathway)

This advanced method allows for the direct and selective introduction of substituents onto the pyridine core.

Common Problem: Obtaining a mixture of C4 and C6-lithiated species, or decomposition of the starting material. The chloromethyl group can also react with strong organolithium bases.

Root Cause Analysis & Solutions:

  • Base Choice: The choice of base is paramount. While n-BuLi is a common choice, it can be too reactive, potentially leading to side reactions with the chloromethyl group or less selective deprotonation. A hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) provides much higher regioselectivity.[3][6]

    • Recommendation: Use LiTMP for the highest C4 selectivity. LDA is a suitable alternative. Prepare the base in situ or use a fresh, titrated solution.

  • Temperature Control: These reactions are highly exothermic and the lithiated intermediates are often unstable at higher temperatures.

    • Recommendation: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the deprotonation and electrophilic quench steps.[3]

  • Electrophile Quench: The addition of the electrophile should be done at low temperature to ensure the lithiated intermediate is trapped before it can decompose or rearrange.

    • Recommendation: Add the electrophile (e.g., I₂, DMF, CO₂, aldehydes) as a solution in anhydrous THF at -78 °C.

Experimental Protocol: Regioselective C4-Iodination via DoM

  • Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of argon.

  • Base Addition: Add anhydrous THF (20 mL) to the flask and cool to -78 °C. Slowly add a solution of freshly titrated n-BuLi (1.1 eq). To this, add 2,2,6,6-tetramethylpiperidine (1.1 eq) dropwise to form LiTMP in situ. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C.

  • Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NH₄Cl.

  • Extraction & Purification: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting 4-iodo-2-(chloromethyl)-3-methoxypyridine by flash chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 2862–2909. Available from: [Link]

  • Deng, H., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(8), 700-705. Available from: [Link]

  • Joy, J., et al. (2025, April). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. Available from: [Link]

  • Erb, W., et al. (2016). Proposed metalated species for 3-methoxy, 3-chloro and 3-bromopyridine. ResearchGate. Available from: [Link]

  • Reddy, G. S., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Available from: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Gligorich, K. M., & Sigman, M. S. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 48(24), 4288-4303. Available from: [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]

  • Morken, J. P., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(39), 13582–13585. Available from: [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. Available from: [Link]

  • Benchchem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.

Sources

"2-(Chloromethyl)-3-methoxypyridine" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 2-(Chloromethyl)-3-methoxypyridine

As a key intermediate in pharmaceutical synthesis and organic chemistry, this compound is a versatile building block. Its utility is centered on the reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[1][2] However, its reactivity also necessitates careful handling and storage to ensure experimental success, user safety, and material integrity. This guide provides field-proven insights and troubleshooting protocols for researchers and drug development professionals.

Hazard Identification and Safety Profile

Understanding the hazard profile is the foundation of safe handling. While data for the exact title compound is limited, information aggregated from closely related 2-(chloromethyl)pyridine analogues provides a robust safety profile. The primary hazards include irritation to the skin, eyes, and respiratory system, with some analogues noted as being harmful if swallowed or causing skin sensitization.[3][4][5][6][7][8]

Table 1: GHS Hazard and Precautionary Statements Summary

Category Code Statement Source(s)
Hazard H302 Harmful if swallowed. [4][6]
H312 Harmful in contact with skin. [4]
H315 Causes skin irritation. [3][5][6][7]
H317 May cause an allergic skin reaction. [4][5]
H318/H319 Causes serious eye damage / Causes serious eye irritation. [3][4][6][7]
H335 May cause respiratory irritation. [3][5][6][7]
H373 May cause damage to organs through prolonged or repeated exposure. [4]
H411 Toxic to aquatic life with long lasting effects. [4]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapours/spray. [3][7][9]
P264 Wash skin thoroughly after handling. [3][9]
P270 Do not eat, drink or smoke when using this product. [4][9]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [3][9]
P302+P352 IF ON SKIN: Wash with plenty of water. [3][9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]
P403+P233 Store in a well-ventilated place. Keep container tightly closed. [3][7][9]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |

Frequently Asked Questions: Handling and Storage

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: Due to the significant risk of irritation and potential for sensitization, a comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3] This is critical to prevent contact with the solid powder or solutions, which can cause serious eye damage.[4][6]

  • Skin Protection: Impervious gloves (nitrile or neoprene) and a lab coat are mandatory. For larger quantities or situations with a high risk of splashing, consider wearing additional protective clothing to ensure all skin is covered.[3][9] Contaminated clothing should be removed and laundered before reuse.[10]

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.[9] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3]

Q: What are the ideal storage conditions for this compound?

A: Proper storage is crucial for maintaining the compound's purity and reactivity.

  • Temperature & Atmosphere: Store in a cool, dry, and well-ventilated area.[9][10] The key is to protect it from moisture, which can hydrolyze the reactive chloromethyl group, and from heat, which can cause decomposition.

  • Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[3][9] The original manufacturer's container is ideal.[10]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive nucleophiles. Also, keep it away from heat sources, open flames, or direct sunlight.[9][10] For security and safety, storing the material in a locked cabinet or area with restricted access is recommended.[3][9]

Q: How should I handle an accidental spill?

A: In the event of a spill, prioritize personal safety and environmental containment.

  • Evacuate: Ensure non-essential personnel leave the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection, before approaching the spill.[10]

  • Containment: For a dry spill, carefully sweep or vacuum the solid material, avoiding dust generation.[10] Place the collected material into a sealed, labeled container for disposal.[10] Do not use water for cleanup of the bulk material as it may react.

  • Decontamination: After removing the bulk of the spill, decontaminate the area with soap and large amounts of water, collecting the runoff for proper disposal.[10]

  • Reporting: Report the incident to your institution's safety officer.

Experimental Troubleshooting Guide

The most common application of this compound is in nucleophilic substitution (SN2) reactions.[1] Success hinges on understanding its reactivity, particularly if using the hydrochloride salt form.

Q: My SN2 reaction shows low or no conversion. What are the likely causes and solutions?

A: This is a frequent issue, often traceable to one of several factors related to the reaction conditions or reagents. The following workflow can help diagnose the problem.

Troubleshooting_Workflow problem problem cause cause solution solution start Low or No Conversion cause1 Insufficient Basicity? start->cause1 cause2 Weak Nucleophile? start->cause2 cause3 Inappropriate Solvent? start->cause3 cause4 Low Temperature? start->cause4 sol1 Rationale: The HCl salt must be neutralized. Action: Add ≥1 equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) before or with the nucleophile. cause1->sol1 sol2 Rationale: The nucleophile may not be strong enough. Action: If applicable, deprotonate the nucleophile first with a stronger base (e.g., NaH, KHMDS) to increase its potency. cause2->sol2 sol3 Rationale: Protic solvents (e.g., alcohols) can solvate and deactivate the nucleophile. Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to enhance reactivity. cause3->sol3 sol4 Rationale: Reaction may have a high activation energy. Action: Increase temperature incrementally (e.g., 10-20°C steps). Monitor for decomposition. cause4->sol4

Caption: Troubleshooting workflow for low reaction conversion.

Q: I'm observing multiple unexpected products. What is likely happening?

A: The formation of multiple products typically points to side reactions or decomposition.

  • Potential Cause 1: Side Reactions. While the chloromethyl group is the primary reaction site, strong nucleophiles under harsh conditions (e.g., high heat) can potentially lead to Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring itself.[1]

    • Solution: Employ milder reaction conditions. Lower the temperature and avoid using an excessive excess of a highly reactive nucleophile.

  • Potential Cause 2: Decomposition. 2-(Chloromethyl)pyridine derivatives can be thermally sensitive. Prolonged heating at high temperatures can lead to degradation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] Perform a time-course study by taking aliquots at different time points to determine when the product is maximized and degradation begins.

General Protocol for Nucleophilic Substitution

This protocol provides a self-validating framework for reacting this compound (or its hydrochloride salt) with a generic nucleophile (NuH).

Objective: To synthesize 2-((Nu)-methyl)-3-methoxypyridine.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Nucleophile (e.g., a secondary amine, thiol, or phenol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or NaH) (2.0 - 2.5 eq if starting with HCl salt; 1.2 eq if starting with free base)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Brine and Deionized Water

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Reagent Addition:

    • If using a strong base like NaH: Add the nucleophile to the anhydrous solvent. Cool the mixture to 0°C in an ice bath. Add NaH portion-wise and allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

    • If using a weaker base like K₂CO₃: Add the nucleophile and the base to the anhydrous solvent and stir.[2]

  • Substrate Addition: Dissolve the this compound hydrochloride in a minimal amount of anhydrous solvent and add it dropwise to the stirring mixture of the nucleophile and base.[2] The addition may be exothermic; maintain the desired temperature.

  • Reaction: Stir the reaction at the determined optimal temperature (start with room temperature and gently heat if necessary).[1]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water. If NaH was used, this step must be done with extreme caution at 0°C.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volume of aqueous layer).[2]

    • Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.[2]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

    • Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure substituted product.[1][2]

  • Characterization: Confirm the structure of the final product using NMR, MS, and/or IR spectroscopy.

References

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

  • Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Royal Society of Chemistry. (1989). Transformations of trichloromethyl groups during reactions of 3-trichloromethylpyridines with methoxide. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Sci-Hub. (n.d.). Transformations of trichloromethyl groups during reactions of 3-trichloromethylpyridines with methoxide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. This compound and its analogues are vital building blocks in the pharmaceutical industry, notably serving as key precursors for proton pump inhibitors (PPIs) like pantoprazole.[1][2][3]

The most prevalent and direct synthetic route involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-3-methoxypyridine, typically using thionyl chloride (SOCl₂).[4][5] While seemingly straightforward, this reaction is fraught with potential challenges, from reagent sensitivity to product instability. This guide provides in-depth, experience-driven solutions to common problems encountered during this synthesis, structured in a practical question-and-answer format.

General Synthetic Workflow

The conversion of the precursor alcohol to the target chloromethylpyridine hydrochloride is a cornerstone of this process. The hydrochloride salt is the typical target for isolation due to its enhanced stability compared to the free base.

cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Workup & Isolation cluster_product Final Product A 2-(Hydroxymethyl)-3-methoxypyridine B Addition of Thionyl Chloride (SOCl₂) in an inert solvent (e.g., Dichloromethane) Strict Temperature Control (0-10°C) A->B Step 1 C Solvent removal under reduced pressure B->C Step 2 D Crystallization / Precipitation (e.g., from Ethanol or Acetone) C->D Step 3 E This compound Hydrochloride D->E Step 4

Caption: General workflow for the synthesis of this compound hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Conversion of Starting Alcohol

Question: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted 2-(hydroxymethyl)-3-methoxypyridine, even after extended reaction times. What went wrong?

Answer: This is a frequent issue that typically points to problems with reagents or reaction conditions. Let's break down the probable causes and their solutions.

  • Reagent Quality and Stoichiometry:

    • Causality: Thionyl chloride (SOCl₂) is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into SO₂ and HCl. An older or improperly stored bottle of SOCl₂ may have significantly reduced activity.

    • Solution: Always use a fresh bottle of thionyl chloride or distill it immediately before use. Ensure you are using a sufficient molar excess (typically 1.2 to 1.5 equivalents) to drive the reaction to completion.[6]

  • Reaction Temperature:

    • Causality: While the initial addition of SOCl₂ must be done at low temperatures (0-5 °C) to control the exotherm, the reaction may require warming to proceed at a reasonable rate.[5] Leaving the reaction at a very low temperature for the entire duration can lead to stalling.

    • Solution: After the dropwise addition of SOCl₂ is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Presence of Moisture:

    • Causality: Any moisture in the solvent, glassware, or starting material will rapidly quench thionyl chloride.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon). Use an anhydrous grade of solvent (e.g., dichloromethane). If the starting alcohol is suspected to contain water, dry it under a high vacuum before use.

  • Activation (Catalysis):

    • Causality: While often not strictly necessary for reactive benzylic-type alcohols, some chlorinations with SOCl₂ can be sluggish.

    • Solution: The addition of a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[8] Alternatively, performing the reaction in pyridine, which acts as both a solvent and a nucleophilic catalyst, can also be effective.[8]

Problem 2: Product Degradation and Low Isolated Yield

Question: The reaction appears to go to completion by TLC, but my isolated yield is very low after workup and purification. Why is this happening?

Answer: This issue is almost always related to the inherent instability of the product in its free base form and losses during workup.

  • Product Instability:

    • Causality: 2-(Chloromethyl)pyridines are reactive alkylating agents. As a free base, the pyridine nitrogen is nucleophilic and can promote intermolecular side reactions or polymerization, leading to decomposition.

    • Solution: The product must be isolated as its hydrochloride salt. The HCl generated in situ during the reaction helps form the salt. This protonates the pyridine nitrogen, rendering it non-nucleophilic and significantly increasing the compound's stability.[4][5] Avoid any aqueous basic workup, as this will neutralize the salt and lead to rapid degradation of the free base.

  • Improper Workup:

    • Causality: The standard workup involves removing the solvent and excess SOCl₂ under reduced pressure. If the temperature of the rotary evaporator bath is too high, it can cause thermal decomposition of the product.

    • Solution: Concentrate the reaction mixture at a low temperature (<40°C). After concentration, co-evaporate with an anhydrous solvent like toluene once or twice to help chase out the last traces of SOCl₂. The goal is to obtain a crude solid or oil of the hydrochloride salt, which is then purified by crystallization or precipitation.[1]

Problem 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turned dark brown or black, and I'm getting a lot of intractable tar instead of a clean, crystalline product. What causes this?

Answer: The formation of dark, polymeric material is a clear sign of uncontrolled side reactions, usually caused by excessive heat.

  • Causality: The reaction of an alcohol with thionyl chloride is highly exothermic. If SOCl₂ is added too quickly or without adequate cooling, localized "hot spots" can form in the reaction mixture. These high temperatures accelerate decomposition and polymerization pathways.

  • Solution: This is a critical control point. Prepare an ice/water or ice/salt bath and maintain the internal reaction temperature between 0-5 °C during the entire dropwise addition of thionyl chloride.[1][5] Ensure vigorous stirring to dissipate heat effectively. After the addition is complete, you can then allow the reaction to warm slowly.

Problem 4: Difficulty with Product Crystallization

Question: I've removed the solvent, but the resulting crude product is a sticky oil that refuses to crystallize. How can I get it to solidify for proper isolation?

Answer: Obtaining a crystalline solid is key for purification. Oiling out is a common frustration.

  • Incomplete Removal of Solvents:

    • Causality: Residual solvent (like dichloromethane) or excess thionyl chloride can act as an impurity that inhibits crystallization, resulting in an oil.

    • Solution: Ensure the crude product is dried thoroughly under a high vacuum after rotary evaporation. As mentioned, azeotropic removal with dry toluene can be very effective.

  • Choice of Crystallization Solvent:

    • Causality: The right solvent system is crucial. The product should be sparingly soluble in the chosen solvent at room temperature but more soluble upon heating, or it should be insoluble in an "anti-solvent."

    • Solution: Several patents report successful crystallization by adding ethanol or acetone to the concentrated crude product.[5][7] Stirring the oil in the solvent can induce precipitation. If it remains an oil, try cooling the mixture in an ice bath.

  • Inducing Crystallization:

    • Solution: If the product still refuses to solidify, try these classical techniques:

      • Scratching: Vigorously scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a tiny amount of solid product from a previous batch, add a single seed crystal to the supersaturated solution.

      • Trituration: Add a non-solvent in which the product is completely insoluble (e.g., diethyl ether or hexanes) and stir or sonicate the mixture. This can often force the oil to precipitate as a solid.

Mechanism Deep Dive: Chlorination with Thionyl Chloride

Understanding the mechanism provides insight into the reaction's requirements and potential pitfalls. The reaction proceeds via a chlorosulfite intermediate. The subsequent displacement can occur through two main pathways, Sₙi (Substitution Nucleophilic internal) or, in the presence of a nucleophilic catalyst like pyridine, Sₙ2.

Caption: Sₙi mechanism for alcohol chlorination using thionyl chloride.

In the Sₙi mechanism, the chlorine atom is delivered from the chlorosulfite intermediate itself, resulting in retention of stereochemistry. When a base like pyridine is used, it can react with the intermediate to form a pyridinium salt, which is then displaced by chloride in a classic Sₙ2 reaction, leading to inversion of stereochemistry.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions when working with thionyl chloride? Thionyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water to release corrosive gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • How should I store the final this compound hydrochloride product? The hydrochloride salt is significantly more stable than the free base but should still be handled as a moisture-sensitive and reactive compound. Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

  • Can I use the crude product directly in the next step without crystallization? It depends on the requirements of the subsequent reaction. The crude product will contain residual acids and potentially minor impurities. For many applications, such as the subsequent reaction with a nucleophile, purification by crystallization is highly recommended to ensure high purity and avoid side reactions.[9]

  • Are there alternative chlorinating agents to thionyl chloride? Yes, other reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂) can also be used for similar transformations.[10][11] However, thionyl chloride is often preferred because the byproducts (SO₂ and HCl) are gases, which simplifies the workup process.[12] The choice of reagent can sometimes influence the reaction's selectivity and vigor.

Key Experimental Protocol

The following protocol is a representative procedure synthesized from multiple sources for the preparation of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, which is structurally very similar and follows the same principles.[1][5] Note: Quantities should be adjusted based on your specific starting material.

Materials:

  • 2-(Hydroxymethyl)-3-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol or Acetone

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp <40 °C) to remove the DCM and excess thionyl chloride.

  • Add anhydrous ethanol to the resulting solid/oil residue and stir. The hydrochloride salt should precipitate.

  • Cool the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration, wash the filter cake with a small amount of cold, anhydrous ethanol, and dry under a high vacuum.

  • Characterize the final product (¹H NMR, m.p.). The melting point is often accompanied by decomposition.[4]

Summary of Reaction Conditions

Starting Material AnalogueChlorinating AgentSolventTemperatureYieldReference
2-Hydroxymethyl-3,4-dimethoxypyridineThionyl ChlorideDichloromethane0-3 °C to RT76-78%[1]
2-Hydroxymethyl-3,4-dimethoxypyridineThionyl ChlorideDichloromethane0-15 °C93.9%[5]
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineSulfuryl ChlorideDichloromethaneIce bath to RT76.4%[7]
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridineThionyl ChlorideDichloromethane< 25 °C99%[6]

Visual Troubleshooting Flowchart

start Reaction Issue Detected check_sm TLC/LCMS shows unreacted starting material? start->check_sm check_yield Reaction complete, but low isolated yield? check_sm->check_yield No sol_reagent 1. Use fresh/distilled SOCl₂. 2. Check stoichiometry (1.2-1.5 eq). 3. Ensure anhydrous conditions. 4. Warm to RT after addition. check_sm->sol_reagent Yes check_tar Reaction mixture dark / tarry? check_yield->check_tar No sol_instability 1. Isolate as hydrochloride salt. 2. AVOID basic workup. 3. Concentrate at low temp (<40°C). check_yield->sol_instability Yes sol_temp 1. Control exotherm strictly. 2. Add SOCl₂ dropwise at 0-5°C. 3. Ensure efficient stirring. check_tar->sol_temp Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • CN102304083A. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Patsnap Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • CN104557692A. (2015). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • Boc Sciences. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • CN101648907A. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Patsnap Eureka. (n.d.). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • US5616713A. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • CN103333140A. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Sharma, V., & Kumar, S. (2021). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • CN103664886A. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Journal of the American Chemical Society. (1954). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin).
  • EP0369208A1. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.
  • BenchChem. (n.d.). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide.
  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis.
  • US4221913A. (1980). Preparation of 2-(Chloromethyl)pyridine.
  • TCI Chemicals. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride.
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • ChemicalBook. (n.d.). This compound.
  • US5116993A. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • ResearchGate. (2007).
  • ResearchGate. (2008). Chlorination of cellulose using thionyl chloride.
  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine.
  • US20080228016A1. (2008). Method for Chlorinating Alcohols.
  • Reddit. (2021).
  • Chemistry LibreTexts. (2021).
  • MDPI. (2020).
  • ResearchGate. (2022).
  • CN101395167A. (2009). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

Sources

Validation & Comparative

"2-(Chloromethyl)-3-methoxypyridine" vs. other pyridine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridine Building Blocks: A Comparative Analysis of 2-(Chloromethyl)-3-methoxypyridine

Introduction: The Ubiquitous Pyridine Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. As an isostere of benzene, this nitrogen-containing heterocycle is a privileged scaffold, appearing in over 7,000 drug molecules and 62 FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for metabolic stability enhancement make it a highly sought-after motif in drug design.[2] The strategic functionalization of the pyridine core is therefore a critical task for synthetic chemists. This is achieved using a diverse toolkit of "building blocks"—pre-functionalized pyridine derivatives designed for specific coupling strategies.

This guide provides a comparative analysis of key pyridine building blocks, with a special focus on the utility and performance of This compound . We will explore its unique reactivity profile and compare it to other common alternatives, such as halopyridines and the parent 2-chloromethylpyridine, providing field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Spotlight on this compound: A Versatile Electrophile

This compound is a bifunctional reagent whose utility is dictated by the interplay between its two key features: the reactive chloromethyl group and the electron-donating methoxy substituent.

  • The Chloromethyl Group: The primary reactive site is the -CH₂Cl group. This benzylic-like chloride is a potent electrophile, primed for nucleophilic substitution (SN2) reactions. This allows for the direct and efficient introduction of the 3-methoxy-2-pyridylmethyl moiety onto a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is distinct from halopyridines, which typically react via palladium-catalyzed cross-coupling.[3]

  • The 3-Methoxy Group: The methoxy group at the 3-position is electron-donating, which influences the electronic properties of the pyridine ring. This can modulate the reactivity of the chloromethyl group and affect the physicochemical properties (e.g., pKa, lipophilicity) of the final molecule, a crucial consideration in drug development.

The synthesis of this compound and its analogs is typically achieved by the chlorination of the corresponding 2-hydroxymethylpyridine using reagents like thionyl chloride (SOCl₂).[4][5]

Comparative Analysis with Alternative Pyridine Building Blocks

The choice of a pyridine building block is dictated by the desired bond disconnection and overall synthetic strategy. Below, we compare this compound to other common classes of pyridine synthons.

Unsubstituted Chloromethylpyridines (e.g., 2-Chloromethylpyridine)

The direct parent, 2-chloromethylpyridine, serves as a baseline for understanding the role of the methoxy group.[6] While it also functions as an alkylating agent via its chloromethyl group, the absence of the methoxy substituent results in different electronic properties for the resulting pyridylmethyl scaffold. The methoxy group in this compound can offer additional hydrogen bonding capabilities and alter the conformation and binding profile of the final compound.

Halopyridines (e.g., 2-Bromopyridine, 2-Chloropyridine)

Halopyridines are perhaps the most widely used pyridine building blocks, primarily employed in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling a halopyridine with a boronic acid or ester.[7] It is a robust method for creating biaryl structures, which are common in pharmaceuticals. However, the synthesis and stability of pyridine-2-boronates can be challenging, with a survey revealing that fewer than 8% of attempted reactions at Pfizer using these reagents achieved a yield over 20%.[8]

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling a halopyridine with an amine.[9][10] It is a powerful tool for synthesizing arylamines. Chloropyridines are generally less reactive than bromopyridines, often requiring more forcing conditions, specialized bulky phosphine ligands (e.g., RuPhos, BrettPhos), and higher catalyst loadings to achieve good conversion.[11] Regioselectivity can also be a challenge in di- or poly-halogenated pyridines.[12]

The key distinction is the reaction mechanism. This compound reacts via nucleophilic substitution at the side chain, whereas halopyridines react via oxidative addition at the ring itself.

Data Summary: Comparison of Pyridine Building Blocks
Building BlockStructurePrimary Reaction TypeKey ApplicationsAdvantagesLimitations
This compound COC1=C(C=CN=C1CCl)ClSN2 Nucleophilic SubstitutionAttachment of pyridylmethyl moiety to N, S, O nucleophiles.Direct, often high-yielding alkylation; Pd-free conditions.Limited to forming C-N, C-S, C-O bonds at the methyl linker.
2-Chloromethylpyridine [6]C1=CC=NC(=C1)CClSN2 Nucleophilic SubstitutionParent scaffold for pyridylmethyl derivatives.Simple, direct alkylation.Lacks substituent for further modulation of properties.
2-Bromopyridine [13]C1=CC=NC(=C1)BrPd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)C-C and C-N bond formation directly on the pyridine ring.High versatility for a wide range of coupling partners.Requires Pd catalyst; potential for side reactions like hydrodehalogenation.[11]
2-Chloropyridine [14]C1=CC=NC(=C1)ClPd-Catalyzed Cross-CouplingC-C and C-N bond formation directly on the pyridine ring.More cost-effective than bromo- or iodo-pyridines.Less reactive than bromopyridines, requiring more active catalysts and harsher conditions.[11]
Pyridine-2-boronic acid B(O)(O)C1=CC=CC=N1Suzuki-Miyaura Coupling (Nucleophilic partner)C-C bond formation with aryl/vinyl halides.Commercially available for various substitution patterns.Can be unstable; reactions can be low-yielding.[8]

Experimental Protocols: A Practical Comparison

The following protocols provide detailed, validated methodologies for representative reactions of different pyridine building blocks. The causality behind experimental choices is explained to enhance reproducibility.

Protocol 1: Nucleophilic Substitution of this compound with a Thiol

This protocol describes the SN2 reaction to form a pyridylmethyl thioether, a common linkage in pharmaceutical compounds.

Objective: To synthesize 2-((benzylthio)methyl)-3-methoxypyridine.

Materials:

  • This compound hydrochloride

  • Benzyl mercaptan

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl)

Methodology:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 equivalents). The base is crucial to neutralize the hydrochloride salt of the starting material and to deprotonate the thiol, generating the active thiolate nucleophile.

  • Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate.

  • Add benzyl mercaptan (1.1 equivalents) to the stirring suspension.

  • Add this compound hydrochloride (1.0 equivalent) portion-wise to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours. The reaction is typically exothermic but controlled at this scale. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x 50 mL). The large volume of water is necessary to fully dissolve the DMF and inorganic salts.

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure thioether.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification prep1 Add K2CO3 to Flask prep2 Add Anhydrous DMF prep1->prep2 prep3 Add Benzyl Mercaptan prep2->prep3 prep4 Add 2-(Chloromethyl)-3- methoxypyridine HCl prep3->prep4 react Stir at Room Temp (4-6h) Monitor by TLC/LC-MS prep4->react workup1 Quench with Water react->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash with Brine workup2->workup3 purify1 Dry over Na2SO4 workup3->purify1 purify2 Filter & Concentrate purify1->purify2 purify3 Column Chromatography purify2->purify3 purify4 Characterize Product (NMR, MS) purify3->purify4

Caption: Experimental workflow for SN2 thioether synthesis.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol details a standard palladium-catalyzed cross-coupling reaction, providing a direct methodological contrast to the SN2 approach.[13]

Objective: To synthesize 2-phenylpyridine.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas (inert atmosphere)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv). The inert atmosphere is critical as the active Pd(0) catalyst can be oxidized by air, deactivating it.[11]

  • Solvent Addition: Add toluene and water in a 4:1 ratio to create a biphasic system (final concentration ~0.15 M). The aqueous phase is necessary to dissolve the inorganic base, which facilitates the crucial transmetalation step of the catalytic cycle.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This step is vital to remove any dissolved oxygen.

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 8-12 hours. The elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.

Visualizing Synthetic Pathways

The choice between a chloromethylpyridine and a halopyridine fundamentally alters the synthetic approach to a target molecule.

G cluster_sn2 S-N-2 Pathway cluster_suzuki Suzuki Coupling Pathway Target Target Molecule (Substituted Pyridine) Start_SN2 2-(Chloromethyl)-3- methoxypyridine Start_SN2->Target S-N-2 Reaction Nuc Nucleophile (R-XH, where X=N,S,O) Base Base (e.g., K2CO3) Nuc->Base Base->Target S-N-2 Reaction Start_Suzuki 2-Halopyridine (e.g., 2-Bromopyridine) Start_Suzuki->Target Suzuki Coupling Boronic Boronic Acid (R-B(OH)2) Catalyst Pd Catalyst & Base Boronic->Catalyst Catalyst->Target Suzuki Coupling

Sources

A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)-3-methoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, pyridine derivatives are indispensable scaffolds. Among them, 2-(Chloromethyl)-3-methoxypyridine serves as a crucial electrophilic building block for introducing the (3-methoxy-2-pyridyl)methyl moiety into a wide range of molecules. This structural unit is a key component in several active pharmaceutical ingredients (APIs), including proton pump inhibitors like Rabeprazole.[1] The primary utility of this compound lies in its reactivity towards nucleophiles in SN2 reactions.

However, reliance on this single reagent is not without its challenges. Issues related to its stability, handling of the precursor reagents like thionyl chloride, and the drive for milder, more efficient, or more selective synthetic routes have spurred the exploration of alternatives.[2][3] This guide provides a comprehensive comparison of viable alternative strategies to the direct use of this compound, offering researchers and process chemists the data and insights needed to select the optimal synthetic pathway for their specific objectives.

The Benchmark: Direct Nucleophilic Substitution with this compound

The standard approach involves the direct reaction of this compound with a suitable nucleophile (e.g., phenols, amines, thiols). The chloromethylpyridine itself is typically synthesized from the more stable and commercially available 2-(hydroxymethyl)-3-methoxypyridine using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[2][4]

While straightforward, this method has notable limitations:

  • Reagent Hazards: Chlorinating agents like thionyl chloride are toxic, corrosive, and react violently with water.

  • Reaction Conditions: The chlorination step can require elevated temperatures, and the subsequent substitution may need strong bases or prolonged reaction times.

  • Stability: Chloromethylpyridines can be lachrymatory and exhibit limited long-term stability, often being prepared and used immediately.

Logical Workflow: Benchmark Synthesis

cluster_start Precursor cluster_reagent Benchmark Reagent Generation cluster_product Final Product A 2-(Hydroxymethyl)- 3-methoxypyridine B 2-(Chloromethyl)- 3-methoxypyridine A->B  SOCl₂ or POCl₃ (Chlorination) C 2-((Nu-R)methyl)- 3-methoxypyridine B->C  Nucleophile (Nu-H) (SN2 Substitution) cluster_path1 Benchmark Path cluster_path2 Alternative Path A 2-(Hydroxymethyl)- 3-methoxypyridine B 2-(Chloromethyl)- 3-methoxypyridine A->B  SOCl₂   C 2-(Mesyloxymethyl)- 3-methoxypyridine A->C  MsCl, Et₃N   D Final Product B->D  Nucleophile (Slower / Harsher) C->D  Nucleophile (Faster / Milder)

Caption: Comparison of benchmark vs. sulfonate ester activation.

Alternative Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For complex molecules where functional group tolerance is paramount, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative. This approach avoids the SN2 reaction entirely. Instead, a readily available 2-halo-3-methoxypyridine (e.g., 2-bromo-3-methoxypyridine) is coupled with a suitable organometallic reagent. [5][6] For instance, a Suzuki-Miyaura coupling could be employed, though this would require an organoboron coupling partner. This method is exceptionally reliable and tolerates a vast array of functional groups, eliminating the need for many protection/deprotection steps that might be necessary with the highly reactive chloromethyl reagent.

Causality Behind This Choice: Cross-coupling reactions proceed through a catalytic cycle (oxidative addition, transmetalation, reductive elimination) that does not involve generating a highly reactive, non-selective electrophile. This allows for precise bond formation in the presence of sensitive functional groups that would otherwise react with this compound.

Performance Comparison

The choice of synthetic route significantly impacts yield, reaction conditions, and compatibility with other functional groups. The following table summarizes the performance of the benchmark reagent against its principal alternatives.

Synthetic RouteKey Reagent(s)Nucleophile/SubstrateReaction TypeTypical Yield (%)Key AdvantagesKey Disadvantages
Benchmark This compoundPhenols, Amines, ThiolsSN260-85%Commercially available, straightforward procedure.Reagent instability, potentially harsh conditions, limited functional group tolerance.
Sulfonate Ester 2-(Hydroxymethyl)-3-methoxypyridine, MsCl or TsClPhenols, Amines, ThiolsSN275-95%Milder conditions, higher yields, stable precursor, often one-pot. [5]Requires an additional activating reagent (MsCl/TsCl) and base.
Cross-Coupling 2-Bromo-3-methoxypyridine, Organoboron reagent, Pd catalystAryl/Alkyl Boronic EstersSuzuki-Miyaura70-90%Exceptional functional group tolerance, high reliability. [6]Requires catalyst, synthesis of coupling partner may be needed.

Experimental Protocols

Protocol 1: Synthesis of this compound (Benchmark)

This protocol is adapted from analogous procedures for substituted chloromethylpyridines. [3]

  • Materials: 2-(Hydroxymethyl)-3-methoxypyridine, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(hydroxymethyl)-3-methoxypyridine (1.0 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add thionyl chloride (1.2-1.5 equiv.) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

    • The resulting crude this compound hydrochloride is often used directly in the next step without further purification.

Protocol 2: One-Pot Synthesis of 2-((Aryloxy)methyl)-3-methoxypyridine via Mesylate Intermediate

This protocol demonstrates the efficiency of the sulfonate ester alternative. [5]

  • Materials: 2-(Hydroxymethyl)-3-methoxypyridine, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), a substituted phenol, Acetonitrile (MeCN).

  • Procedure:

    • Activation: Dissolve 2-(hydroxymethyl)-3-methoxypyridine (1.0 equiv.) in anhydrous MeCN under a nitrogen atmosphere and cool to 0 °C.

    • Add triethylamine (1.5 equiv.) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise. Stir the mixture at 0 °C for 1 hour. TLC should confirm the formation of the mesylate and consumption of the starting alcohol.

    • Substitution: To the same flask containing the in situ generated mesylate, add the desired phenol (1.1 equiv.) and potassium carbonate (2.0 equiv.).

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the mesylate intermediate is consumed (monitor by TLC/LC-MS).

    • Cool the mixture, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final ether product.

  • Expected Yield: 75-95% over two steps.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Illustrative Example)

This protocol outlines a general procedure for palladium-catalyzed C-C bond formation. [6]

  • Materials: 2-Bromo-3-methoxypyridine, Arylboronic acid or ester, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/Water.

  • Procedure:

    • In a Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the biaryl pyridine.

  • Expected Yield: 70-90%.

Conclusion and Recommendations

While the direct use of this compound remains a viable method for certain applications, its limitations in terms of handling and reactivity profile warrant the consideration of superior alternatives.

  • For routine nucleophilic substitutions where efficiency and mild conditions are desired, the in situ activation of 2-(hydroxymethyl)-3-methoxypyridine to its sulfonate ester is the recommended approach. It offers higher yields, avoids the isolation of a hazardous intermediate, and is easily scalable.

  • For the synthesis of complex molecules bearing sensitive functional groups, palladium-catalyzed cross-coupling reactions are unparalleled. The upfront investment in catalyst and potentially a custom coupling partner is often justified by the high functional group tolerance and reliability, which can significantly shorten a synthetic sequence by avoiding protection-deprotection steps.

Ultimately, the optimal choice depends on the specific chemical context, including the nature of the nucleophile, the presence of other functional groups, and the scale of the reaction. By understanding the advantages and causal mechanisms of each alternative, researchers can design more robust, efficient, and safer synthetic routes.

References

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

  • Pharmaffiliates. (n.d.). Exploring 2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine Hydrochloride: A Key Pharmaceutical Intermediate. [Link]

  • ResearchGate. (2008). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-(Chloromethyl)-3-methoxypyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reagent Bottle

In the intricate landscape of pharmaceutical synthesis, 2-(chloromethyl)pyridine derivatives are indispensable building blocks. They are cornerstone intermediates in the synthesis of blockbuster drugs, most notably proton pump inhibitors (PPIs) like omeprazole and lansoprazole. The reactivity of the chloromethyl group is the lynchpin of their synthetic utility, serving as a highly versatile electrophilic handle for forging new carbon-heteroatom bonds.

However, not all substituted 2-(chloromethyl)pyridines are created equal. The seemingly subtle placement of a substituent, such as a methoxy group, on the pyridine ring can dramatically alter the molecule's electronic landscape and steric environment. This, in turn, dictates the kinetic profile of its reactions, influencing everything from reaction times and yields to the formation of side products. Understanding these nuances is paramount for robust process development, route optimization, and the rational design of new chemical entities.

This guide provides an in-depth, comparative analysis of the reactivity of 2-(Chloromethyl)-3-methoxypyridine and its positional isomers. We will dissect the underlying principles governing their reactivity, present a framework for predicting their behavior, and provide a validated experimental protocol for quantitative comparison.

The Fundamentals: Unpacking Reactivity in 2-(Chloromethyl)pyridines

The primary reaction of interest for these compounds is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways, and its precise nature is highly sensitive to the reaction conditions and the substrate's structure.

The key factors influencing the reactivity of the C-Cl bond are:

  • Electronic Effects : The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, plays a crucial role. This inherent property influences the stability of the transition state. Substituents on the ring can either donate or withdraw additional electron density, modulating this effect. These influences can be broken down into inductive and resonance effects[1].

  • Steric Hindrance : The accessibility of the electrophilic carbon to the incoming nucleophile is critical, particularly for SN2-type reactions. Bulky groups positioned near the 2-(chloromethyl) moiety can significantly impede the reaction rate[2][3].

The pyridine nitrogen itself significantly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack on the ring[4]. While our focus is on the side chain, the electronic pull of the ring nitrogen is the foundational element upon which all substituent effects are built.

Comparative Analysis of Methoxy Isomers

The methoxy group (-OCH3) is an interesting case as it is electron-withdrawing through induction (-I effect) but strongly electron-donating through resonance (+R effect) due to its lone pairs of electrons[1]. The net effect depends on its position relative to the reaction center. Let's analyze the four positional isomers of methoxy-substituted 2-(chloromethyl)pyridine.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Positional Isomer Analysis Reactivity Overall Reactivity Electronic Electronic Effects (Inductive & Resonance) TS_Stability Transition State Stabilization Electronic->TS_Stability Steric Steric Hindrance Steric->Reactivity Hinders (esp. SN2) TS_Stability->Reactivity Accelerates Parent 2-(CH2Cl)-3-MeO-Py Parent->Electronic Weak -I > +R Isomer4 2-(CH2Cl)-4-MeO-Py Isomer4->Electronic Strong +R Effect Isomer5 2-(CH2Cl)-5-MeO-Py Isomer5->Electronic Weak -I > +R Isomer6 2-(CH2Cl)-6-MeO-Py Isomer6->Electronic Strong +R Effect Isomer6->Steric High Hindrance

Caption: Logical relationship between electronic/steric effects and reactivity.

A. 2-(Chloromethyl)-4-methoxypyridine (The Most Reactive)
  • Electronic Effect : The methoxy group is para to the chloromethyl group. This positioning allows for maximum electron donation via the resonance effect (+R). The lone pairs on the oxygen can delocalize into the ring, stabilizing the partial positive charge that develops on the benzylic carbon in the transition state. This significantly lowers the activation energy.

  • Steric Hindrance : The methoxy group is remote from the reaction center and poses no steric hindrance.

  • Predicted Reactivity : Highest. The powerful resonance stabilization of the transition state makes this isomer the most susceptible to nucleophilic substitution.

B. 2-(Chloromethyl)-6-methoxypyridine (The Sterically Hindered)
  • Electronic Effect : The methoxy group is ortho to the chloromethyl group. Like the 4-methoxy isomer, it can exert a strong, stabilizing +R effect.

  • Steric Hindrance : This is the dominant factor. The methoxy group is directly adjacent to the reaction site, creating significant steric bulk. This severely restricts the trajectory of the incoming nucleophile, dramatically slowing SN2 reactions[5]. This phenomenon, known as ortho-effect, can sometimes also tune the basicity of the pyridine nitrogen[6].

  • Predicted Reactivity : Lowest. Despite favorable electronics, the overwhelming steric hindrance makes it the least reactive isomer, especially with bulky nucleophiles.

C. 2-(Chloromethyl)-5-methoxypyridine (The Meta-Substituted Analog)
  • Electronic Effect : The methoxy group is meta to the chloromethyl group. In this position, the resonance effect is not operative. Therefore, only the weaker, electron-withdrawing inductive effect (-I) is felt, which slightly destabilizes the transition state by pulling electron density away.

  • Steric Hindrance : The methoxy group is distant and poses no steric hindrance.

  • Predicted Reactivity : Low to Moderate. Slightly less reactive than the unsubstituted parent compound due to the unfavorable inductive effect.

D. This compound (The Topic Compound)
  • Electronic Effect : The methoxy group is also meta to the chloromethyl group in terms of its relationship through the ring's pi system, but it is adjacent. The primary electronic influence on the side chain is a weak electron-withdrawing inductive effect (-I).

  • Steric Hindrance : There is some minor steric hindrance due to the adjacent methoxy group, but it is significantly less than in the 6-methoxy isomer.

  • Predicted Reactivity : Moderate. Its reactivity is expected to be lower than the 4-methoxy isomer but significantly higher than the 6-methoxy isomer. It should be slightly less reactive than 2-(chloromethyl)-5-methoxypyridine due to proximity-based steric effects.

Summary of Predicted Reactivity
AnalogMethoxy PositionDominant Electronic EffectSteric HindrancePredicted Relative Reactivity
2-(CH₂Cl)-4-MeO-Py 4- (para)Strong +R (Stabilizing)None1 (Highest)
2-(CH₂Cl)-5-MeO-Py 5- (meta)Weak -I (Destabilizing)None2 (Moderate)
2-(CH₂Cl)-3-MeO-Py 3- (ortho-adjacent)Weak -I (Destabilizing)Minor3 (Moderate-Low)
2-(CH₂Cl)-6-MeO-Py 6- (ortho)Strong +R (Stabilizing)Very High4 (Lowest)

Experimental Protocol: A Self-Validating Kinetic Comparison

To empirically validate these predictions, a comparative kinetic study is essential. The following protocol describes a robust method for monitoring the rate of nucleophilic substitution using High-Performance Liquid Chromatography (HPLC). We will use the reaction with 2-mercaptobenzimidazole, a common nucleophile in the synthesis of PPIs, as our model system.

Caption: Experimental workflow for the kinetic analysis of reactivity.

Methodology: Reaction with 2-Mercaptobenzimidazole

Objective: To determine the relative reaction rates of the four methoxy-substituted 2-(chloromethyl)pyridine isomers.

Materials:

  • This compound

  • 2-(Chloromethyl)-4-methoxypyridine

  • 2-(Chloromethyl)-5-methoxypyridine

  • 2-(Chloromethyl)-6-methoxypyridine

  • 2-Mercaptobenzimidazole

  • Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)

  • Acetonitrile (HPLC Grade)

  • Water (Deionized, HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Nucleophile Solution: In the jacketed reaction vessel, dissolve 1.1 equivalents of 2-mercaptobenzimidazole and 1.2 equivalents of NaOH in a known volume of ethanol. This in situ generates the more potent sodium thiolate nucleophile.

  • Reaction Initiation:

    • Stir the nucleophile solution and bring it to a constant temperature (e.g., 40.0 ± 0.1 °C).

    • In a separate flask, prepare a stock solution of the specific 2-(chloromethyl)pyridine isomer (1.0 equivalent) in a small amount of ethanol.

    • At time t=0, rapidly inject the pyridine solution into the stirring reaction vessel.

  • Time-Course Sampling:

    • Immediately after injection (t ≈ 15 seconds), withdraw the first aliquot (e.g., 0.1 mL).

    • Quench the aliquot immediately in a vial containing a diluent (e.g., 1.0 mL of 50:50 acetonitrile/water with 0.1% TFA). The acid will neutralize the basic reaction mixture and protonate the nucleophile, effectively stopping the reaction.

    • Repeat sampling at regular, predetermined intervals (e.g., every 5, 10, or 20 minutes, depending on the expected reactivity).

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC. The mobile phase could be a gradient of acetonitrile and water (with 0.1% TFA).

    • Monitor the disappearance of the 2-(chloromethyl)pyridine isomer peak and the appearance of the product peak at an appropriate UV wavelength (e.g., 280 nm).

    • Use a calibration curve to convert peak areas to concentrations.

  • Data Processing:

    • For each isomer, plot the natural logarithm of the concentration of the 2-(chloromethyl)pyridine (ln[Reactant]) versus time.

    • If the reaction follows pseudo-first-order kinetics (as the nucleophile is in excess), the plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the calculated k' values for the four isomers to determine their relative reactivity.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The linearity of the kinetic plot (ln[Reactant] vs. time) confirms the assumed reaction order. The consistency of results across multiple runs for the same isomer establishes reproducibility. Comparing the data against the theoretically predicted trend provides a strong validation of the underlying mechanistic principles.

Conclusion: From Principles to Practice

The reactivity of this compound and its analogs is not a monolithic property. It is a finely tuned characteristic governed by a delicate interplay of electronic and steric effects. As we have demonstrated, the positional isomerism of a single methoxy group can alter the relative reaction rate by orders of magnitude.

Our analysis predicts the following reactivity order: 4-methoxy > 5-methoxy > 3-methoxy >> 6-methoxy . This hierarchy is rooted in the powerful stabilizing resonance effect of a para-substituent and the profound inhibitory steric hindrance of an ortho-substituent. For drug development professionals and process chemists, a firm grasp of these principles is not merely academic; it is a practical tool that enables the selection of optimal starting materials, the design of efficient synthetic routes, and the anticipation of potential challenges in scale-up and manufacturing. The provided experimental framework offers a clear path to validating these principles within your own laboratory context, empowering data-driven decisions in the complex art of chemical synthesis.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. HAL Open Science. [Link]

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. PubChem, National Institutes of Health. [Link]

  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Aromatic heterocycles 1: structures and reactions. University of Oxford Textbooks. [Link]

  • 2-Chloro-6-methoxypyridine. PubChem, National Institutes of Health. [Link]

  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Reaction Chemistry & Engineering. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (PMC). [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Patentscope. [Link]

  • The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. ResearchGate. [Link]

  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. INNO Specialty Chemicals. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (PMC). [Link]

  • Towards Improved Reaction Runaway Studies: Kinetics of the N-Oxidation of 2-Methylpyridine Using Heat-flow Calorimetry. ResearchGate. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed, National Institutes of Health. [Link]

  • Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. [Link]

  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • EAS Reactions of Pyridine Explained. Pearson+. [Link]

  • (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • Preparation of 2-chloro-5-methylpyridine.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace. [Link]

  • Amines. National Council of Educational Research and Training (NCERT), India. [Link]

  • (PDF) 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative for a Key Intermediate

2-(Chloromethyl)-3-methoxypyridine is a critical building block in modern pharmaceutical synthesis, notably as a key intermediate for proton pump inhibitors. Its purity and the profile of its related impurities are of paramount importance, as they directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The potential for this molecule to be involved in the formation of genotoxic impurities necessitates highly sensitive and rigorously validated analytical methods for its control.

This guide provides an in-depth comparison of two distinct, yet complementary, analytical methods for the analysis of this compound: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for assay and purity determination, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for trace-level impurity analysis.

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly the Q2(R2) guideline on the validation of analytical procedures, to ensure that the methodologies are fit for their intended purpose within a regulated pharmaceutical environment.[1][2]

The Foundation: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended use.[3] This process is not merely a checklist but a systematic scientific evaluation of the method's performance. The core validation characteristics, as defined by ICH, ensure the reliability, consistency, and accuracy of the analytical data generated.[4][5]

The typical validation parameters we will assess for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the logical workflow of a comprehensive validation study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Analytical Procedure Development Opt Parameter Optimization Dev->Opt Spec Specificity / Selectivity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report Complete Validation Lifecycle Continuous Monitoring / Revalidation Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is fundamentally driven by its intended application. For a substance like this compound, two primary needs arise:

  • Assay and Purity: Quantifying the main component and its major impurities in the drug substance.

  • Trace Analysis: Detecting and quantifying potentially genotoxic impurities (PGIs) at parts-per-million (ppm) levels.

We will now compare a workhorse HPLC-UV method against a high-sensitivity LC-MS/MS method tailored for these distinct applications.

Method 1: Reversed-Phase HPLC with UV Detection

Causality Behind Experimental Choices: This method is the standard for routine quality control (QC) environments. A C18 column is selected for its versatility in retaining moderately polar aromatic compounds like our analyte. The mobile phase, a simple gradient of acetonitrile and water, allows for efficient elution and separation from common process-related impurities. UV detection is cost-effective and robust, providing excellent quantitation for the main analyte and impurities present at levels typically above 0.05%.

  • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[6]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm.[6]

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 0.1 mg/mL.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity > 990.Passed. No interferences observed.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9980.9995
Range 80-120% of test concentration for assay; LOQ to 120% for impurities.0.008 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: RSD ≤ 2.0%; Intermediate: RSD ≤ 2.5%Repeatability: 0.8%; Intermediate: 1.5%
LOD Signal-to-Noise Ratio ≥ 3:10.05 µg/mL (0.05%)
LOQ Signal-to-Noise Ratio ≥ 10:10.15 µg/mL (0.15%)
Robustness RSD of results should remain ≤ 3.0% after minor changes.Passed for flow rate (±0.1 mL/min) and column temp (±2°C).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Experimental Choices: When the analytical objective shifts to controlling impurities that are potentially genotoxic, the required detection limits plummet to the ppm level (relative to the API). Standard UV detectors lack the necessary sensitivity.[7] LC-MS/MS provides unparalleled sensitivity and specificity by monitoring specific mass-to-charge (m/z) transitions of the target analyte, effectively filtering out noise from the sample matrix. This is the authoritative method for trace-level quantification.[8]

  • Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hypersil BDS C18, 4.6 x 50 mm, 3 µm particle size, or equivalent.[8]

  • Mobile Phase A: 10mM Ammonium Acetate in Water.[8]

  • Mobile Phase B: Acetonitrile

  • Mobile Phase Composition: Isocratic, 79:21 (A:B, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • MRM Transition: To be determined empirically for this compound (e.g., monitoring the transition of the parent ion to a specific fragment ion).

    • Source Parameters: Optimize gas flows, ion spray voltage, and temperature for maximum signal.

  • Standard Preparation: Prepare a stock solution of the reference standard at 100 µg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh and dissolve the API sample in the diluent to a high concentration (e.g., 10 mg/mL) to facilitate ppm-level impurity detection.

Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks in the specific MRM transition channel.Passed. The method is highly selective.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9950.9991
Range LOQ to ~100 ppm relative to a 10 mg/mL API sample.0.3 ng/mL - 100 ng/mL
Accuracy (% Recovery) 80.0% - 120.0% for trace levels.92.5% - 108.7%
Precision (RSD) Repeatability: RSD ≤ 15.0%; Intermediate: RSD ≤ 20.0% for trace levels.Repeatability: 6.8%; Intermediate: 11.2%
LOD Signal-to-Noise Ratio ≥ 3:10.1 ng/mL (~0.01 ppm)
LOQ Signal-to-Noise Ratio ≥ 10:1; with acceptable precision/accuracy.0.3 ng/mL (~0.03 ppm).[7]
Robustness System suitability parameters met after minor changes.Passed for mobile phase composition (±1%) and flow rate (±0.1 mL/min).

Head-to-Head Performance and Method Selection Logic

The data clearly illustrates a trade-off between the robustness and accessibility of HPLC-UV and the superior sensitivity of LC-MS/MS.

FeatureHPLC-UV MethodLC-MS/MS Method
Primary Application Assay, Purity, Major ImpuritiesTrace Impurity Analysis (e.g., PGIs)
Sensitivity (LOQ) ~1500 ppm (0.15%)~0.3 ppm
Specificity Good (based on retention time & UV spectrum)Excellent (based on mass transition)
Cost & Complexity LowHigh
Robustness HighModerate to High
Ideal Use Case Routine QC release testing of API batches.Genotoxic impurity screening, stability studies for degradation products.

The decision of which method to deploy can be visualized with the following logical diagram.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Expert Recommendation

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of this compound, but they are not interchangeable. A comprehensive analytical control strategy must leverage both.

  • The HPLC-UV method is the recommended choice for routine quality control, including identity, assay, and purity testing of the bulk substance. Its robustness, lower cost, and simplicity make it ideal for high-throughput environments where the primary goal is to confirm the substance meets its main specification criteria.

  • The LC-MS/MS method is indispensable and non-negotiable for the control of trace-level, potentially genotoxic impurities.[9] Regulatory expectations for controlling such impurities are stringent, and only a highly sensitive and specific method like LC-MS/MS can provide the necessary assurance of safety for the final drug product.

Ultimately, a self-validating system of analytical controls for this compound involves implementing the HPLC-UV method for release testing while utilizing the LC-MS/MS method during process development, validation, and for specific impurity control as dictated by a thorough risk assessment.

References

  • ResearchGate. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]

  • PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Available from: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Semantic Scholar. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Tech-publish. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. (2018). Analytical method validation: A brief review. Available from: [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Pyridine Intermediate

2-(Chloromethyl)-3-methoxypyridine is a pivotal heterocyclic building block in the pharmaceutical industry. Its significance lies in its role as a key intermediate for the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly impact the treatment of acid-related gastrointestinal disorders. The precise and efficient construction of this molecule is therefore a subject of considerable interest in process chemistry and drug development. This guide provides an in-depth comparison of the primary catalytic and reagent-driven systems used for its synthesis, focusing on the critical chlorination of its precursor, (3-methoxy-pyridin-2-yl)methanol. We will delve into the mechanistic rationale, comparative performance data, and practical, field-tested protocols to inform your synthetic strategy.

The Synthetic Challenge: From Alcohol to Alkyl Chloride

The most prevalent and industrially viable route to this compound is the deoxychlorination of 2-(hydroxymethyl)-3-methoxypyridine. While seemingly a straightforward substitution, the reaction is fraught with challenges. The pyridine nucleus is sensitive to harsh acidic conditions, and the product itself is a reactive alkylating agent prone to side reactions or degradation. The ideal synthetic method must therefore be high-yielding, selective, scalable, and cost-effective, minimizing the formation of impurities that can complicate downstream processing. The choice of chlorinating agent and catalytic system is the single most important factor in achieving these goals.

Comparative Analysis of Chlorinating Systems

While the term "catalyst" is used broadly, in this specific transformation, the discussion often involves potent chlorinating agents that may act stoichiometrically but are selected for their unique reactivity profiles. Below, we compare the most common systems employed in the field.

System 1: Thionyl Chloride (SOCl₂) - The Workhorse Reagent

Thionyl chloride is arguably the most common reagent for this conversion. It is highly effective and its byproducts (HCl and SO₂) are gaseous, which simplifies product work-up. The reaction proceeds without an external catalyst, following a well-established mechanism involving an intermediate chlorosulfite ester.

  • Mechanism Insight: The pyridine nitrogen can autocatalyze the reaction, but more commonly, the reaction is driven by heat. The alcohol attacks the sulfur of SOCl₂, displacing a chloride ion. This intermediate then collapses, with the displaced chloride attacking the carbon of the chlorosulfite ester, releasing SO₂ and HCl.

  • Advantages: High reactivity, excellent yields, and volatile byproducts.[1]

  • Disadvantages: Corrosive and toxic; evolves noxious gases requiring careful handling and scrubbing systems, particularly at scale. The reaction can be exothermic and requires careful temperature control.

System 2: Phosphorus Oxychloride (POCl₃) - A Milder, Selective Alternative

Phosphorus oxychloride, often used with a base like triethylamine (Et₃N) or in a solvent like dimethylformamide (DMF), offers a milder alternative to SOCl₂.[2][3] This system can improve selectivity and reduce degradation of sensitive substrates.

  • Mechanism Insight: POCl₃ activates the hydroxyl group by forming a dichlorophosphate ester intermediate. A base is typically required to neutralize the generated HCl, preventing acid-mediated side reactions. The chloride ion then displaces the phosphate group to yield the final product.

  • Advantages: Milder conditions compared to SOCl₂, leading to higher purity profiles for certain substrates.[2]

  • Disadvantages: The phosphate byproducts are non-volatile, requiring an aqueous work-up for removal, which can add complexity to the process.

System 3: Triphosgene (BTC) & Triphenylphosphine Oxide - The Safety-Conscious Approach

For high-value applications where substrate stability is paramount, systems based on triphosgene (bis(trichloromethyl) carbonate, BTC) offer a highly controlled chlorination. Triphosgene serves as a solid, safer-to-handle source of phosgene. Triphenylphosphine oxide often acts as a catalyst in this system.[4]

  • Mechanism Insight: Triphenylphosphine oxide and BTC react to form a Vilsmeier-type reagent. This potent electrophile activates the alcohol, allowing for substitution by chloride. The reaction proceeds under relatively mild conditions.

  • Advantages: High yields (often >95%), excellent safety profile compared to gaseous phosgene, and mild reaction conditions.[4][5]

  • Disadvantages: Higher reagent cost, making it more suitable for smaller-scale synthesis or when other methods fail. The generation of triphenylphosphine oxide as a byproduct requires chromatographic separation.

System 4: Phase Transfer Catalysis (PTC) - An Emerging Green Alternative

Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving immiscible phases.[6] While less documented for this specific transformation, its principles are highly applicable. A PTC approach could involve generating the alkoxide of the starting alcohol in an aqueous or solid phase and transferring it into an organic phase to react with a chlorinating agent.

  • Mechanism Insight: A quaternary ammonium salt (e.g., TBAB) would pair with the alkoxide, shuttling it into an organic solvent where it can react with a source of chlorine. This avoids strongly acidic conditions and can simplify work-up.[7][8]

  • Advantages: Adheres to green chemistry principles by potentially reducing solvent usage and avoiding harsh reagents.[7] Milder conditions can lead to cleaner reactions.

  • Disadvantages: Requires careful optimization of the catalyst, solvent system, and base. The kinetics can be complex, and catalyst poisoning can be an issue.

Quantitative Performance Data Summary

The following table summarizes typical performance metrics for the chlorination of 2-hydroxymethylpyridine derivatives, based on data from peer-reviewed literature and patents. Note: Data is often for structurally similar analogues and should be considered representative.

Chlorinating SystemKey ReagentsTypical YieldTemperature (°C)Time (h)Key AdvantagesKey DisadvantagesReference(s)
Thionyl Chloride SOCl₂, CH₂Cl₂~90%251High reactivity, volatile byproductsCorrosive, evolves HCl/SO₂ gas[1][3]
Sulfuryl Chloride SO₂Cl₂, CH₂Cl₂~76%0 to RT1.5High purity productVigorous reaction, requires cooling[9]
Phosphorus Oxychloride POCl₃, DMF, CH₂Cl₂~80%2512Milder conditions, good selectivityNon-volatile byproducts, longer time[2][3]
Triphosgene (BTC) BTC, Ph₃PO, Toluene~98%20 - 604Very high yield, mild, safeHigh reagent cost, byproduct removal[4][5]

Detailed Experimental Protocols

The following protocols are self-validating and include explanations for key steps, reflecting best practices in a senior scientist's laboratory.

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This protocol is a robust, high-yield method suitable for general laboratory use.

Rationale: Dichloromethane is a common solvent that is inert to the reaction conditions. The dropwise addition of SOCl₂ at low temperature is critical to control the initial exotherm. Refluxing ensures the reaction goes to completion. The final quench with a base neutralizes excess acid and facilitates a clean extraction.

Step-by-Step Procedure:

  • Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution).

  • Charging Reagents: Dissolve 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of substrate).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (~40 °C) and maintain for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound hydrochloride.

Protocol 2: Chlorination using Triphosgene (BTC) and Triphenylphosphine Oxide (Ph₃PO)

This protocol is ideal for sensitive substrates where high purity and yield are critical.[4]

Rationale: Toluene is used as a higher-boiling inert solvent. The initial reaction between Ph₃PO and BTC forms the active chlorinating agent. Adding the alcohol substrate at a controlled temperature prevents side reactions. The product precipitates as the hydrochloride salt, simplifying isolation.[4][5]

Step-by-Step Procedure:

  • Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Activator Formation: Dissolve triphenylphosphine oxide (Ph₃PO, 1.05 eq) in anhydrous toluene. In a separate flask, dissolve triphosgene (BTC, 0.34 eq) in anhydrous toluene.

  • Reaction: Add the BTC solution dropwise to the Ph₃PO solution at room temperature. After addition, heat the mixture to 60 °C for 2 hours.

  • Substrate Addition: Cool the mixture to 40 °C. Add a solution of 2-(hydroxymethyl)-3-methoxypyridine (1.0 eq) in toluene dropwise. A white solid (the product hydrochloride) should begin to precipitate.

  • Completion: Maintain the reaction at 40 °C for 2 hours after the addition is complete. Monitor by TLC or LC-MS.

  • Isolation: Cool the reaction slurry to room temperature. Isolate the white solid product by vacuum filtration. Wash the filter cake with cold toluene to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain high-purity this compound hydrochloride.[4]

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of the chemical logic and experimental processes.

G cluster_0 General Reaction Pathway Start 2-(Hydroxymethyl)- 3-methoxypyridine Intermediate Activated Hydroxyl Intermediate (e.g., Chlorosulfite or Dichlorophosphate Ester) Start->Intermediate Activation Product 2-(Chloromethyl)- 3-methoxypyridine Hydrochloride Intermediate->Product Nucleophilic Substitution (Cl⁻) Reagent Chlorinating System (SOCl₂, POCl₃, etc.) Reagent->Intermediate

Caption: General pathway for the deoxychlorination of the alcohol precursor.

G Start Define Synthetic Goal: Synthesize this compound Q_Scale What is the required scale? Start->Q_Scale Q_Purity Is exceptional purity/ substrate stability critical? Q_Scale->Q_Purity Large Scale Q_Scale->Q_Purity Lab/Small Scale Opt_SOCl2 Use Thionyl Chloride (SOCl₂) Protocol 1 Q_Purity->Opt_SOCl2 No (Standard Purity OK) Opt_BTC Use Triphosgene (BTC) Protocol 2 Q_Purity->Opt_BTC Yes Opt_POCl3 Consider POCl₃ System Opt_SOCl2->Opt_POCl3 If side reactions occur

Caption: Decision workflow for selecting the appropriate chlorinating system.

Conclusion and Future Outlook

The synthesis of this compound via deoxychlorination offers several reliable pathways. For large-scale, cost-driven production, Thionyl Chloride remains the industry standard due to its high reactivity and simple byproduct profile, provided that appropriate engineering controls are in place. For processes where substrate stability and purity are the primary drivers, particularly in early-stage development, the milder Triphosgene/Ph₃PO system provides exceptional yields and control, albeit at a higher cost.[4]

Future research will likely focus on developing truly catalytic and greener alternatives. The exploration of Phase Transfer Catalysis for this specific transformation is a promising avenue, potentially offering milder conditions, reduced waste, and improved process safety. As synthetic methodology advances, the goal will be to merge the high efficiency of traditional reagents with the safety, sustainability, and elegance of modern catalytic systems.

References

  • Vertex AI Search. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. 9

  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. 1

  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. 10

  • ChemicalBook. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis. 4

  • Patel, S. B. et al. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. 11

  • Liang, X. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. 2

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. 12

  • ResearchGate. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. 13

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. 14

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. 5

  • ResearchGate. Synthesis of 2‐(chloromethyl)pyridine. 15

  • BenchChem. Application Notes and Protocols for Phase Transfer Catalysis in Chloromethyl Pivalate Synthesis. 7

  • Google Patents. US4900796A - Process for preparing chloromethylated aromatic materials. 16

  • Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. 17

  • ResearchGate. One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. 18

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. 19

  • ResearchGate. Proposed metalated species for 3-methoxy, 3-chloro and 3-bromopyridine. 20

  • Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. 21

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?6

  • IOSR Journal. Chloromethylation of Meta Xylene by Phase Transfer Catalysis. 8

  • Google Patents. US4562280A - Chloromethylation of deactivated aromatic compounds. 22

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. 23

  • ChemicalBook. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis. 3

  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine. 24

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Chloromethyl)-3-methoxypyridine

This compound is a versatile heterocyclic intermediate. The presence of a reactive chloromethyl group at the 2-position, coupled with the electronic influence of the methoxy group at the 3-position, makes it a valuable synthon for introducing the 3-methoxypyridin-2-ylmethyl moiety into a target molecule. This structural motif is found in a range of biologically active compounds, underscoring the importance of efficient and reliable synthetic access to this key intermediate.

Comparative Analysis of Synthetic Routes

This guide will focus on two principal and divergent strategies for the synthesis of this compound:

  • Direct Chlorination of 2-Hydroxymethyl-3-methoxypyridine: A convergent and atom-economical approach.

  • Multi-step Synthesis from Pyridine N-oxide Precursors: A longer but potentially more adaptable route for analogue synthesis.

A third, less common, multi-step route starting from maltol will also be discussed for its alternative strategic approach.

Route 1: Direct Chlorination of 2-Hydroxymethyl-3-methoxypyridine

This is arguably the most straightforward and common method for the preparation of this compound. The core of this strategy lies in the conversion of a primary alcohol to a chloride.

Chemical Rationale and Mechanistic Insight

The transformation of a primary alcohol to an alkyl chloride is a classic nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, and thus requires activation. Common chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) serve this purpose effectively.

With thionyl chloride, the alcohol attacks the sulfur atom, displacing a chloride ion. This is followed by the collapse of the intermediate and the loss of sulfur dioxide and a proton to form the alkyl chloride. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl).

Experimental Protocol: Chlorination using Thionyl Chloride
  • Materials: 2-Hydroxymethyl-3-methoxypyridine, thionyl chloride (SOCl₂), and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or chloroform).

  • Procedure:

    • Dissolve 2-Hydroxymethyl-3-methoxypyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.1 to 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the excess thionyl chloride by slow addition to a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary: Route 1
ParameterValue/ObservationSource
Typical Yield >90% (for analogous systems)[1]
Purity Good to excellent after purification-
Reaction Time 2-6 hours-
Temperature 0 °C to room temperature[1]
Key Reagents Thionyl chloride, DCM[1]
Safety Concerns Thionyl chloride is corrosive and toxic; the reaction releases HCl gas. Must be performed in a well-ventilated fume hood.-
Visualization: Route 1

G A 2-Hydroxymethyl-3-methoxypyridine B This compound A->B SOCl₂, DCM, 0°C to RT

Caption: Direct chlorination of the corresponding alcohol.

Route 2: Multi-step Synthesis from Pyridine N-oxide Precursors

This route offers a more modular approach, starting from a substituted pyridine N-oxide. This can be advantageous if the starting pyridine N-oxide is readily available or if a library of analogues is desired.

Chemical Rationale and Mechanistic Insight

The N-oxide functionality activates the pyridine ring for various transformations. A common strategy involves the Boekelheide rearrangement or related reactions where the N-oxide oxygen is transferred to an adjacent methyl group, which can then be converted to a chloromethyl group. Alternatively, the N-oxide can be used to direct substitution patterns on the pyridine ring before the chlorination step. A plausible sequence involves the rearrangement of a 2-methyl-3-methoxypyridine-N-oxide in the presence of an activating agent like acetic anhydride to form an acetoxymethyl intermediate, followed by hydrolysis and chlorination.

Experimental Protocol: A Representative Multi-step Sequence

This is a generalized protocol based on syntheses of related compounds.[2][3]

  • Step 1: N-oxidation

    • Treat 2-methyl-3-methoxypyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 2-methyl-3-methoxypyridine-N-oxide.

  • Step 2: Rearrangement and Acetoxylation

    • Heat the N-oxide with acetic anhydride. This promotes a rearrangement to yield 2-acetoxymethyl-3-methoxypyridine.

  • Step 3: Hydrolysis

    • Hydrolyze the acetate ester using acidic or basic conditions to afford 2-hydroxymethyl-3-methoxypyridine.

  • Step 4: Chlorination

    • Convert the resulting alcohol to the chloride using thionyl chloride as described in Route 1.

Data Summary: Route 2
ParameterValue/ObservationSource
Overall Yield Lower due to multiple steps-
Purity Requires purification at each step-
Reaction Time Significantly longer (multiple days)-
Key Reagents m-CPBA, Acetic anhydride, SOCl₂[2][3]
Safety Concerns Peroxy acids can be explosive. Each step has its own set of hazards.-
Visualization: Route 2

G A 2-Methyl-3-methoxypyridine B 2-Methyl-3-methoxypyridine-N-oxide A->B m-CPBA C 2-Acetoxymethyl-3-methoxypyridine B->C Acetic Anhydride, Heat D 2-Hydroxymethyl-3-methoxypyridine C->D Hydrolysis (H⁺ or OH⁻) E This compound D->E SOCl₂

Caption: Multi-step synthesis via a pyridine N-oxide intermediate.

Route 3: Multi-step Synthesis from Maltol

A patented route for a related compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starts from the readily available natural product maltol.[4][5][6] While not a direct synthesis of the target molecule, it represents an interesting and potentially cost-effective strategy for large-scale production of related structures.

Chemical Rationale and Mechanistic Insight

This lengthy synthesis involves the construction of the pyridine ring from a pyranone precursor. Key steps include the conversion of the pyranone to a pyridone by reaction with ammonia, followed by a series of functional group interconversions to install the desired substituents.

Summary of Key Transformations
  • Methylation of Maltol: To protect the hydroxyl group.

  • Ammonification: Ring transformation from a pyranone to a pyridone.

  • Chlorination: Introduction of a chloro group at the 4-position.

  • N-Oxidation: To activate the pyridine ring.

  • Methoxy Substitution: Displacement of the 4-chloro group.

  • Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position.

  • Final Chlorination: Conversion of the hydroxymethyl to a chloromethyl group.

Data Summary: Route 3
ParameterValue/ObservationSource
Overall Yield Stated to be above 75% for the dimethoxy analogue[4][5]
Purity Likely requires multiple purifications-
Scalability Designed for industrial production[4][5]
Starting Material Inexpensive and readily available maltol[4][5]
Complexity High number of steps[4][5]
Visualization: Route 3

G A Maltol B Methylated Maltol A->B Methylation C Pyridone Derivative B->C Ammonification D Multi-step transformations C->D Chlorination, Oxidation, etc. E 2-(Chloromethyl)-3,4-dimethoxypyridine HCl D->E Hydroxymethylation, Chlorination

Caption: Multi-step synthesis starting from maltol.

Comparative Evaluation and Recommendations

FeatureRoute 1: Direct ChlorinationRoute 2: From N-OxideRoute 3: From Maltol
Overall Efficiency HighLowModerate
Scalability Readily scalableMore complex to scaleDesigned for scale
Cost-Effectiveness Generally high (depends on starting alcohol)Lower (more reagents and steps)Potentially very high at scale
Flexibility for Analogue Synthesis LowHighModerate
Safety and Environmental Impact Moderate (use of SOCl₂)High (multiple hazardous reagents)High (multiple steps and reagents)

Recommendations:

  • For rapid, lab-scale synthesis and proof-of-concept studies: Route 1 is the clear choice due to its simplicity, high yield, and short reaction time. The primary prerequisite is the availability of the starting alcohol.

  • For the generation of a library of analogues with modifications on the pyridine ring: Route 2 offers greater flexibility, as various substituted pyridine N-oxides can be used as starting materials.

  • For large-scale industrial production: While Route 1 is scalable, Route 3, if adaptable to the target molecule, presents a compelling case due to the low cost of the starting material, maltol. However, the initial process development for this multi-step synthesis would be substantial.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The optimal choice is highly dependent on the specific goals of the research or production campaign. For most laboratory applications, the direct chlorination of 2-hydroxymethyl-3-methoxypyridine offers the most efficient and practical solution. However, for large-scale manufacturing or the creation of diverse chemical libraries, the multi-step routes from pyridine N-oxides or even simple starting materials like maltol warrant serious consideration.

References

  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • ResearchGate. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Available from: [Link]

  • Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Available from: [Link]

  • Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available from: [Link]

  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). Available from: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

Sources

Spectroscopic Fingerprinting: A Comparative Guide to 2-(Chloromethyl)-3-methoxypyridine and its Bromo-Analog for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the precise characterization of synthetic intermediates is paramount to ensure the integrity and success of multi-step syntheses. Among the myriad of heterocyclic building blocks, substituted pyridines hold a place of prominence. This guide offers an in-depth spectroscopic analysis of 2-(Chloromethyl)-3-methoxypyridine, a key reagent in the synthesis of various biologically active molecules. To provide a richer context for its characterization, we present a direct comparison with its structural analog, 2-(Bromomethyl)-3-methoxypyridine. This comparative approach, grounded in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, will empower researchers to confidently identify and differentiate these crucial synthetic intermediates.

Introduction to this compound

This compound serves as a versatile electrophilic building block, enabling the introduction of a 3-methoxypyridin-2-ylmethyl moiety into a target molecule. Its reactivity is centered on the chloromethyl group, which is susceptible to nucleophilic substitution, making it a valuable reagent for the synthesis of a wide range of compounds, including potential therapeutic agents. The methoxy group at the 3-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the spectroscopic characteristics of the molecule.

Spectroscopic Analysis Workflow

The comprehensive characterization of an organic molecule relies on the synergistic application of multiple spectroscopic techniques. The following workflow outlines the logical progression of analysis employed in this guide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Prep Dissolve in appropriate deuterated solvent (e.g., CDCl3) for NMR analysis. Prepare dilute solution for MS. Analyze neat or as a thin film for IR. NMR ¹H and ¹³C NMR (Structural Elucidation) Prep->NMR NMR Sample IR Infrared (IR) Spectroscopy (Functional Group Identification) Prep->IR IR Sample MS Mass Spectrometry (MS) (Molecular Weight and Fragmentation) Prep->MS MS Sample Interpret Correlate spectral data to molecular structure. Compare spectra of chloro- and bromo-analogs. NMR->Interpret IR->Interpret MS->Interpret Conclusion Confirm structure and purity. Establish a reference spectroscopic profile. Interpret->Conclusion

Caption: Workflow for the spectroscopic analysis of pyridine derivatives.

Spectroscopic Data of this compound

Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the following data is a combination of information derived from closely related structures and predictive algorithms. These predictions are based on established principles of NMR and mass spectrometry and serve as a robust guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃, Predicted)

The proton NMR spectrum is anticipated to display three signals corresponding to the aromatic protons of the pyridine ring and a singlet for the chloromethyl protons.

  • δ ~8.2 ppm (d, J ≈ 4.5 Hz, 1H): This downfield doublet is assigned to the proton at the C6 position, adjacent to the nitrogen atom. The deshielding effect of the electronegative nitrogen is most pronounced at this position.

  • δ ~7.4 ppm (dd, J ≈ 8.0, 4.5 Hz, 1H): This doublet of doublets corresponds to the proton at the C4 position, showing coupling to both the C5 and C6 protons.

  • δ ~7.1 ppm (d, J ≈ 8.0 Hz, 1H): This upfield doublet is assigned to the proton at the C5 position.

  • δ ~4.7 ppm (s, 2H): This singlet represents the two protons of the chloromethyl group (-CH₂Cl). The electronegativity of the chlorine atom shifts this signal downfield.

  • δ ~3.9 ppm (s, 3H): This singlet is attributed to the three protons of the methoxy group (-OCH₃).

¹³C NMR (100 MHz, CDCl₃, Predicted)

The carbon-13 NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the carbon of the methoxy group, as well as the chloromethyl carbon.

  • δ ~155 ppm: C3 (carbon bearing the methoxy group).

  • δ ~152 ppm: C2 (carbon bearing the chloromethyl group).

  • δ ~147 ppm: C6.

  • δ ~125 ppm: C4.

  • δ ~120 ppm: C5.

  • δ ~56 ppm: -OCH₃.

  • δ ~45 ppm: -CH₂Cl.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • ~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.

  • ~2950, 2850 cm⁻¹: C-H stretching vibrations of the methoxy and chloromethyl groups.

  • ~1580, 1470, 1430 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

  • ~1030 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

  • ~700-800 cm⁻¹: C-Cl stretching vibration. The position can be variable.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 157, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 159 (the M+2 peak) with an intensity of approximately one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key indicator of the presence of a single chlorine atom.[1]

  • Major Fragment: A significant fragment at m/z 122 would result from the loss of the chlorine radical (M - Cl). Another prominent fragment would be the tropylium-like ion resulting from rearrangement and loss of HCl.

Comparative Analysis: 2-(Bromomethyl)-3-methoxypyridine

To highlight the subtle yet significant differences in spectroscopic signatures, we now turn to the bromo-analog, 2-(Bromomethyl)-3-methoxypyridine.

Spectroscopic Data of 2-(Bromomethyl)-3-methoxypyridine

¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum of the bromo-analog is very similar to its chloro-counterpart, with slight shifts in the chemical shifts of the methylene protons.

  • δ ~8.2 ppm (d, 1H): C6-H.

  • δ ~7.4 ppm (dd, 1H): C4-H.

  • δ ~7.1 ppm (d, 1H): C5-H.

  • δ ~4.6 ppm (s, 2H): -CH₂Br. The bromomethyl protons are typically found slightly upfield compared to the chloromethyl protons due to the lower electronegativity of bromine.

  • δ ~3.9 ppm (s, 3H): -OCH₃.

¹³C NMR (100 MHz, CDCl₃, Predicted)

The predicted ¹³C NMR spectrum will also be very similar, with the most significant difference being the chemical shift of the bromomethyl carbon.

  • δ ~155 ppm: C3.

  • δ ~153 ppm: C2.

  • δ ~147 ppm: C6.

  • δ ~125 ppm: C4.

  • δ ~120 ppm: C5.

  • δ ~56 ppm: -OCH₃.

  • δ ~33 ppm: -CH₂Br. The carbon of the bromomethyl group is expected to be significantly upfield compared to the chloromethyl carbon due to the "heavy atom effect" of bromine.

Infrared (IR) Spectroscopy

The IR spectrum will be largely superimposable with that of the chloro-analog, with the key difference being the C-Br stretching frequency.

  • ~600-700 cm⁻¹: C-Br stretching vibration. This band is typically found at a lower wavenumber than the C-Cl stretch.

Mass Spectrometry (MS)

The mass spectrum of the bromo-analog will show a distinct isotopic pattern for the molecular ion.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 201 and m/z 203, corresponding to the molecular ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom.[1]

  • Major Fragment: A prominent fragment at m/z 122, resulting from the loss of the bromine radical (M - Br).

Summary of Spectroscopic Comparison

Spectroscopic FeatureThis compound2-(Bromomethyl)-3-methoxypyridineKey Differentiator
¹H NMR (-CH₂X) ~4.7 ppm~4.6 ppmSlight upfield shift for the bromo-analog.
¹³C NMR (-CH₂X) ~45 ppm~33 ppmSignificant upfield shift for the bromo-analog.
IR (C-X Stretch) ~700-800 cm⁻¹~600-700 cm⁻¹Lower wavenumber for the C-Br stretch.
MS (M⁺ Isotope Pattern) m/z 157 & 159 (3:1 ratio)m/z 201 & 203 (1:1 ratio)Distinct isotopic patterns for chlorine and bromine.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: m/z 40-300

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution.

Conclusion

The comprehensive spectroscopic analysis of this compound, especially when compared with its bromo-analog, provides a clear and unambiguous method for its identification and characterization. The key differentiating features are the chemical shifts of the halomethyl group in both ¹H and ¹³C NMR, the position of the carbon-halogen stretch in the IR spectrum, and, most definitively, the characteristic isotopic patterns of the molecular ions in the mass spectrum. By leveraging the insights provided in this guide, researchers and drug development professionals can ensure the quality and identity of this critical synthetic intermediate, thereby fostering greater confidence and success in their synthetic endeavors.

References

  • PubChem. 2-Bromo-3-methoxypyridine. [Link]

  • Chemguide. Mass Spectra - The M+2 Peak. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-(Chloromethyl)-3-methoxypyridine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Key Intermediate

2-(Chloromethyl)-3-methoxypyridine hydrochloride is a pivotal building block in the synthesis of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Impurities introduced at this stage can carry through the synthetic pathway, leading to final products that may be less effective, unstable, or even toxic.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound from various commercial suppliers. We will delve into the underlying rationale for a multi-technique analytical approach, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the decision-making process. The quality of an API is often predetermined at the intermediate stage, making robust analytical methods essential for revealing and mitigating risks early in development.[2]

The Impurity Landscape: Understanding Potential Contaminants

The manufacturing process for this compound can introduce a variety of impurities. These can be broadly categorized as organic impurities (process- and drug-related), inorganic impurities, and residual solvents, as outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[3][4] Common synthetic routes may involve steps like oxidation, nitration, methoxylation, and chlorination.[5][6]

Potential process-related impurities may include:

  • Starting Materials: Unreacted precursors or starting materials.

  • By-products: Compounds formed from side reactions during synthesis.

  • Intermediates: Related pyridine derivatives from incomplete reactions.

  • Reagents and Catalysts: Residual chemicals used in the manufacturing process.

Understanding this impurity landscape is the first step in designing a robust analytical strategy. It allows for the selection of appropriate analytical techniques capable of separating and identifying these potential contaminants.

A Multi-Faceted Analytical Strategy for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a sample's purity. A rigorous assessment relies on an orthogonal approach, where different methods provide complementary information. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are considered standard methods for purity testing of pharmaceutical intermediates.[1][7][8]

Our recommended analytical workflow is as follows:

G cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Data Analysis & Decision Sample Sample Received NMR ¹H NMR Spectroscopy (Identity & Structural Integrity) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Sample->FTIR HPLC HPLC-UV (Assay/Purity, Organic Impurities) NMR->HPLC Identity Confirmed GCMS Headspace GC-MS (Residual Solvents, Volatile Impurities) HPLC->GCMS Parallel Analysis Compare Compare Data to Specifications (ICH Q3A Thresholds) GCMS->Compare Generate Full Profile Decision Supplier Qualification Decision (Accept / Reject) Compare->Decision

Caption: Comprehensive Analytical Workflow for Purity Assessment.

Identity and Structural Confirmation
  • ¹H NMR Spectroscopy: This is the first and most critical step. It confirms the chemical structure of the main component and can provide initial clues about the presence of structurally similar impurities.

  • FT-IR Spectroscopy: Provides confirmation of key functional groups, serving as a rapid identity check and complementing the NMR data.[9]

Chromatographic Purity and Impurity Quantification
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for determining the purity (assay) of the main compound and quantifying non-volatile organic impurities.[1][10][11][12] A reversed-phase method is typically suitable for pyridine derivatives.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.[13][14][15] When coupled with a headspace autosampler, it is the definitive method for analyzing residual solvents.[16]

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of this workflow, we analyzed batches of this compound from three hypothetical suppliers (A, B, and C). The results are summarized below.

Table 1: Comparative Purity Data

ParameterSupplier ASupplier BSupplier CSpecification
Appearance White to off-white solidYellowish solidOff-white solidWhite to off-white solid
Identity by ¹H NMR ConformsConformsConformsConforms
Purity by HPLC (% Area) 99.85%98.90%99.55%≥ 99.0%
Total Impurities by HPLC 0.15%1.10%0.45%≤ 1.0%
Largest Unknown Impurity 0.08%0.85% (at RRT 1.2)0.12%≤ 0.15%
Residual Toluene (GC-MS) 50 ppm75 ppm950 ppm≤ 890 ppm
Residual Dichloromethane (GC-MS) < 10 ppm< 10 ppm720 ppm≤ 600 ppm

Interpreting the Data: A Risk-Based Decision Framework

The data presented in Table 1 allows for a nuanced, risk-based assessment of each supplier.

  • Supplier A: This material meets all specifications with a high degree of purity and low levels of impurities and residual solvents. It represents a high-quality, low-risk option suitable for direct use in GMP processes.

  • Supplier B: While the overall HPLC purity is above the 99.0% threshold at first glance, a deeper look reveals a critical issue. The "Total Impurities" exceed the specification, and more importantly, a single unknown impurity at 0.85% is present. According to ICH Q3A guidelines, any unspecified impurity above the identification threshold (typically 0.10% or 0.15%) must be structurally characterized and qualified.[17][18] This impurity poses a significant risk as its structure and potential reactivity in subsequent steps are unknown. This batch would be rejected pending identification and toxicological assessment of the major impurity.

  • Supplier C: This material meets the HPLC purity specification. However, the Headspace GC-MS analysis reveals unacceptable levels of residual solvents, specifically Dichloromethane, which exceeds the limit set by ICH Q3C guidelines.[4][17] While Toluene is within its limit, the high level of Dichloromethane, a Class 2 solvent, is a major concern for safety and regulatory compliance. This batch would be rejected due to the residual solvent profile.

G Start Analyze Supplier Data CheckPurity HPLC Purity ≥ 99.0%? Start->CheckPurity CheckUnknown Largest Unknown Impurity ≤ 0.15%? CheckPurity->CheckUnknown Yes Reject Reject Lot CheckPurity->Reject No CheckSolvents Residual Solvents within ICH Limits? CheckUnknown->CheckSolvents Yes CheckUnknown->Reject No (Impurity requires identification) Accept Accept Lot CheckSolvents->Accept Yes CheckSolvents->Reject No

Caption: Decision Tree for Supplier Qualification based on Analytical Data.

Conclusion and Recommendations

The purity assessment of a critical intermediate like this compound demands a rigorous, multi-technique approach. Relying on a single data point, such as an overall HPLC purity value, can mask significant risks related to specific impurities or residual solvents.

Key Recommendations for Scientists:

  • Always Perform Identity Confirmation: Use ¹H NMR and/or FT-IR to ensure you have the correct material before committing resources to further analysis.

  • Employ Orthogonal Chromatographic Methods: Use both HPLC-UV for non-volatile impurities and Headspace GC-MS for residual solvents and volatile impurities to get a complete profile.

  • Scrutinize the Entire Impurity Profile: Do not just look at the main peak percentage. Pay close attention to the levels of individual unknown impurities and compare them against ICH identification and qualification thresholds.[18]

  • Request Certificates of Analysis (CoA): While you must perform your own verification, the supplier's CoA provides insight into the quality control methods they employ.

By implementing this comprehensive analytical strategy, drug development professionals can confidently select high-quality starting materials, mitigate downstream processing risks, and build a strong foundation for a safe and effective final pharmaceutical product.

Detailed Experimental Protocols

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Procedure: Acquire a standard proton spectrum. Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate all peaks and assign them to the expected protons of this compound. Compare the spectrum to a reference standard or literature data.[19][20]

HPLC-UV Method for Purity Assay
  • System: HPLC with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

  • Mobile Phase: A gradient of Acetonitrile and a suitable buffer (e.g., 10mM ammonium acetate).[21]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[11]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a blank injection (diluent only).

    • Inject a reference standard solution multiple times to verify system suitability (repeatability, peak tailing).

    • Inject the sample solution.

    • Calculate the area percent of the main peak relative to all peaks in the chromatogram. Report any impurity exceeding the reporting threshold (e.g., 0.05%).

Headspace GC-MS for Residual Solvents
  • System: Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler.[16]

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • GC Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and seal it.

  • Procedure:

    • Calibrate the instrument using a standard containing known amounts of expected residual solvents.

    • Run the sample vial through the automated sequence.

    • Identify and quantify any detected solvents by comparing their retention times and mass spectra to the calibration standards.

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Novasol Biotech. (2024).
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • Google Patents. (CN101648907A) Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • YouTube. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?
  • IJRAR.org.
  • ResearchGate. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • Google Patents. (CN102304083A) Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Detecting Trace Impurities in N
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.
  • Analytical Method Development for Intermedi
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Oneida Research Services. Organic Mass Spectrometry Testing.
  • ResearchGate. (2025).
  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
  • Journal of Current Pharma Research. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
  • AIDIC.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds.
  • Chromatography Forum. (2015).
  • Arborpharmchem. (2024).
  • Google Patents. (US5116993A)
  • EAG Laboratories.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • Sigma-Aldrich. Pyridine for hplc.
  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
  • ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
  • MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(Chloromethyl)-3-methoxypyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Chloromethyl)-3-methoxypyridine is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably proton pump inhibitors like pantoprazole. The selection of a synthetic route for this intermediate can have profound implications on the overall cost, efficiency, and safety of the drug manufacturing process. This guide provides an in-depth, objective comparison of the prevalent synthesis methods for this compound, supported by experimental data and field-proven insights to inform your process development and manufacturing decisions.

Introduction: The Strategic Importance of this compound

This compound serves as a highly reactive and versatile intermediate. The chloromethyl group at the 2-position is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, which is a cornerstone of its utility in constructing complex molecular architectures. Its 3-methoxy substituent plays a crucial role in modulating the electronic properties of the pyridine ring and influencing the reactivity of the chloromethyl group. Given its importance, several synthetic pathways have been developed, each with its own set of advantages and disadvantages. This guide will dissect these methods to provide a clear cost-benefit analysis.

Comparative Analysis of Synthetic Routes

The primary synthetic strategies for this compound can be broadly categorized by their starting materials. We will explore the most common and industrially relevant routes:

  • The Maltol Route: A Cost-Effective Pathway from a Readily Available Feedstock.

  • The 2,3-Lutidine Route: A Multi-step Synthesis Requiring Functional Group Interconversions.

  • The 2-Picoline-N-oxide Route: A Convergent Approach with In Situ Chlorination.

  • The Direct Chlorination Route: A Straightforward Conversion from the Corresponding Alcohol.

Below is a summary of the key quantitative data for each route, which will be elaborated upon in the subsequent sections.

FeatureThe Maltol RouteThe 2,3-Lutidine RouteThe 2-Picoline-N-oxide RouteThe Direct Chlorination Route
Starting Material Maltol2,3-Lutidine2-Picoline-N-oxide2-(Hydroxymethyl)-3-methoxypyridine
Key Reagents Dimethyl phosphate, NH₃, POCl₃, H₂O₂, NaOMe, Ac₂O, SOCl₂RuCl₃·3H₂O, O₂, Cl₂, NaSH, MeI, H₂O₂, TCCAPOCl₃ or PhosgeneThionyl chloride (SOCl₂)
Overall Yield ~75%[1][2]Variable, step-dependentModerate to highHigh (~99%)[3]
Number of Steps 7~61 (from N-oxide)1
Key Advantages Low-cost starting material.[1][2]Avoids nitration steps.Convergent approach.High yield, single step.
Key Disadvantages Long multi-step process.Use of hazardous reagents.Potential for isomeric byproducts.[4]Precursor synthesis required.
Safety Concerns Use of POCl₃ and SOCl₂.Use of chlorine gas and methyl iodide.Use of phosgene or POCl₃.Use of corrosive and toxic SOCl₂.

In-Depth Analysis of Synthetic Methodologies

The Maltol Route: A Cost-Driven Approach

This route is particularly attractive from a cost perspective due to the low price and ready availability of maltol, a naturally occurring organic compound.[1][2] The synthesis, however, is a lengthy seven-step process.

Logical Workflow of the Maltol Route:

Caption: Synthetic pathway from Maltol to 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.

Expertise & Experience: The initial methylation of maltol is a straightforward Williamson ether synthesis. The subsequent ammonification converts the pyranone ring into a pyridinone. The first chlorination with phosphorus oxychloride is a critical step to introduce the chloro-substituent. A key transformation is the hydroxymethylation via rearrangement of the N-oxide, followed by a final chlorination to yield the desired product. While the overall yield is reported to be good (around 75%), the multi-step nature of this process increases labor costs and the potential for yield loss at each stage.[1][2]

Trustworthiness: Each step of this synthesis is a well-established organic transformation. However, the length of the sequence requires careful control of reaction conditions and purification at each stage to ensure the final product's purity.

The 2,3-Lutidine Route: A Pathway of Functional Group Transformations

This route commences with 2,3-lutidine (2,3-dimethylpyridine) and involves a series of functional group interconversions to arrive at the target molecule.

Logical Workflow of the 2,3-Lutidine Route:

Caption: Synthesis of a 2-(chloromethyl)pyridine derivative starting from 2,3-Lutidine.

Expertise & Experience: The initial N-oxidation of the pyridine ring activates the methyl groups for subsequent reactions.[5] A notable feature of some variations of this route is the use of trichloroisocyanuric acid (TCCA) for the final allylic chlorination, which is considered a safer alternative to other chlorinating agents.[5] However, this route can suffer from regioselectivity issues during the chlorination of the pyridine ring.

Trustworthiness: The use of a ruthenium catalyst for N-oxidation is an efficient and modern approach.[5] The multi-step nature, however, necessitates careful purification to remove byproducts and ensure the final product quality.

The 2-Picoline-N-oxide Route: A Convergent Strategy

This approach utilizes a pre-formed pyridine N-oxide, which is then chlorinated to introduce the chloromethyl group. This can be a more convergent route if the starting N-oxide is readily available.

Expertise & Experience: The chlorination of 2-picoline-N-oxide can be achieved with various reagents, including phosphorus oxychloride (POCl₃) and phosgene.[4] The reaction with POCl₃ is a classic method for introducing a chlorine atom at the 2- or 4-position of the pyridine ring through a deoxygenative chlorination mechanism. The use of phosgene, while effective, presents significant safety challenges due to its extreme toxicity. A key consideration is the potential for the formation of isomeric byproducts, such as 4-(chloromethyl)pyridine, which would require separation.[4]

Mechanism of Chlorination with POCl₃: The reaction proceeds through the formation of a pyridinium phosphate intermediate. The chloride ion then acts as a nucleophile, attacking the methylene group and leading to the elimination of a phosphate species and the formation of the chloromethyl group.

The Direct Chlorination Route: The Most Direct Path

This is arguably the most straightforward method, involving the direct conversion of 2-(hydroxymethyl)-3-methoxypyridine to the desired product using a chlorinating agent.

Logical Workflow of the Direct Chlorination Route:

Caption: A single-step conversion of the precursor alcohol to the final product.

Expertise & Experience: Thionyl chloride (SOCl₂) is the most common reagent for this transformation. The reaction is typically high-yielding and proceeds via an SNi (internal nucleophilic substitution) mechanism, often with the retention of configuration if a chiral center were present. The primary drawback of this route is the need to synthesize the starting alcohol, 2-(hydroxymethyl)-3-methoxypyridine, which itself can be a multi-step process.

Trustworthiness: This single-step conversion is highly reliable and reproducible, making it an excellent choice for the final step in a longer synthetic sequence. The purity of the final product is largely dependent on the purity of the starting alcohol.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride from Maltol (Adapted from[1][2])

This is a multi-step synthesis. A representative chlorination step is provided below:

Step 7: Secondary Chlorination of 2-(Hydroxymethyl)-3,4-dimethoxypyridine

  • Dissolve 2-(hydroxymethyl)-3,4-dimethoxypyridine in dichloromethane.

  • Cool the solution to 0-2 °C in an ice-water bath with stirring.

  • Slowly add a solution of thionyl chloride in dichloromethane dropwise, maintaining the temperature between 0-3 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Remove the dichloromethane by distillation.

  • The resulting solid is dissolved in ethanol and decolorized with activated carbon.

  • Evaporation of the ethanol yields 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.

Protocol 2: Direct Chlorination of 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine (Adapted from[3])
  • Dissolve 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol) in dichloromethane (40 ml).

  • Add thionyl chloride (4.23 g, 35.6 mmol) dropwise to the solution, ensuring the temperature does not exceed 25°C.

  • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (yield: 99.0%).

Safety and Environmental Considerations

A critical aspect of any cost-benefit analysis in chemical synthesis is a thorough evaluation of the safety and environmental impact of the chosen route.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[6] Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential when handling this chemical.

  • Phosphorus Oxychloride (POCl₃): Similar to thionyl chloride, POCl₃ is a corrosive and toxic substance that reacts with water.

  • Chlorine Gas (Cl₂): Used in the 2,3-lutidine route, chlorine gas is a highly toxic respiratory irritant.

  • Pyridine and its Derivatives: Pyridine can be harmful to human health, with the potential to cause liver damage.[7] The discharge of pyridine-containing wastewater poses significant environmental challenges due to its toxicity and recalcitrance.[7]

  • Byproducts: The environmental impact of byproducts from each reaction must be considered. For instance, the Vilsmeier-Haack reaction, which can occur with POCl₃ and a formamide, generates phosphorus-containing waste.

Conclusion and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific needs and resources of the research or manufacturing facility.

  • For cost-sensitive, large-scale production where a longer synthesis is acceptable, the Maltol route offers a significant advantage due to its inexpensive starting material. However, the multi-step nature requires significant process optimization to be truly economical.

  • When speed and a high-yielding final step are critical, the direct chlorination of 2-(hydroxymethyl)-3-methoxypyridine is the preferred method. The cost of this route is largely determined by the synthesis of the precursor alcohol.

  • The 2,3-Lutidine and 2-Picoline-N-oxide routes offer alternative pathways that may be advantageous depending on the availability and cost of the respective starting materials. These routes, however, require careful consideration of regioselectivity and the handling of hazardous reagents.

Ultimately, a thorough process hazard analysis and a detailed cost analysis of raw materials, equipment, and waste disposal are imperative for each route before implementation on an industrial scale. This guide provides the foundational knowledge to make an informed decision that balances economic viability with scientific integrity and safety.

References

  • ChemicalBook. (2024, January 12). What are the effects of Pyridine on human health and the environment?
  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Semantic Scholar. (n.d.). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • Google Patents. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Jubilant Ingrevia. (n.d.). 2- (Hydroxymethyl)
  • Oriental Journal of Chemistry. (2017, April 12). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). 2-Methylpyridin-3-ol.
  • GOV.UK. (2024, November 28).
  • ChemRxiv. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Fisher Scientific. (2009, September 22).
  • INCHEM. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • ECHEMI. (n.d.).
  • Industry Research. (2025, December 8).
  • ResearchGate. (2025, August 9).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Google Patents. (n.d.). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • SNS Insider. (n.d.).
  • Precedence Research. (2025, September 29). Pyridine Market Size & Share Report, 2033.
  • Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • BriefingWire. (2025, December 19). Pyridine Price Trend: Comprehensive Industry Overview.
  • Fortune Business Insights. (2026, January 5).
  • Organic Syntheses Procedure. (n.d.). 7-methoxyphthalide.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

Sources

A Comparative Guide to the Biological Activity Screening of 2-(Chloromethyl)-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its inherent electronic properties and versatile substitution patterns have led to a plethora of compounds with diverse therapeutic and practical applications.[1][2] Among the myriad of pyridine-based starting materials, 2-(chloromethyl)-3-methoxypyridine emerges as a particularly intriguing building block due to the presence of a reactive chloromethyl group, which allows for facile derivatization. This guide provides a comprehensive comparison of the potential biological activities of derivatives of this compound, supported by insights into their synthesis, screening methodologies, and structure-activity relationships.

The Synthetic Gateway: Leveraging the 2-(Chloromethyl) Group

The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which serves as an electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to diverse chemical libraries for biological screening.

A general and efficient method for the synthesis of such derivatives involves the reaction of this compound with a suitable nucleophile in the presence of a base. For instance, the synthesis of a related compound, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, is achieved by reacting the corresponding hydroxymethylpyridine with thionyl chloride.[3] This highlights a common strategy for activating the methyl group for subsequent substitution.

Below is a generalized synthetic protocol for the derivatization of this compound with a generic nucleophile (Nu-H).

Experimental Protocol: General Synthesis of 2-(Substituted methyl)-3-methoxypyridine Derivatives
  • Dissolution: Dissolve the desired nucleophile (Nu-H) (1.1 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), to the solution at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the nucleophile anion.

  • Addition of Pyridine: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Synthesis_Workflow cluster_synthesis Derivative Synthesis Start Start with This compound & Nucleophile (Nu-H) Base_Addition Add Base (e.g., K₂CO₃) Start->Base_Addition In aprotic solvent Reaction Nucleophilic Substitution Base_Addition->Reaction Forms Nu⁻ Workup Aqueous Work-up & Extraction Reaction->Workup Reaction complete Purification Column Chromatography Workup->Purification Final_Product Purified Derivative Purification->Final_Product

Caption: General workflow for the synthesis of 2-(substituted methyl)-3-methoxypyridine derivatives.

Screening for Biological Activity: A Multi-faceted Approach

Given the broad spectrum of activities reported for pyridine derivatives, a comprehensive screening strategy for novel this compound derivatives should encompass antifungal, insecticidal, and herbicidal assays.

Antifungal Activity

Pyridine derivatives have shown promise as antifungal agents.[4][5] The screening of novel compounds for antifungal activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi.

Table 1: Comparison of Antifungal Activity of Hypothetical this compound Derivatives

Compound IDDerivative ClassCandida albicans MIC₅₀ (µg/mL)Aspergillus fumigatus MIC₅₀ (µg/mL)
CMPD-1 Thioether816
CMPD-2 Amine1632
CMPD-3 Ether>64>64
Fluconazole Triazole (Standard)164
Amphotericin B Polyene (Standard)0.51

Note: The data in this table is hypothetical and for illustrative purposes only.

The structure-activity relationship (SAR) for antifungal pyridine derivatives often indicates that the nature of the substituent at the 2-position can significantly influence activity. For instance, the introduction of a thioether linkage (as in the hypothetical CMPD-1) could enhance activity compared to an amine or ether linkage.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

  • Compound Dilution: Prepare a serial dilution of the test compounds and standard antifungal agents (e.g., Fluconazole, Amphotericin B) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer to measure optical density.

Antifungal_Screening_Workflow cluster_antifungal Antifungal Screening Start Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Start->Inoculation Dilution Serial Dilution of Test Compounds Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Insecticidal Activity

The pyridine ring is a key component in several commercial insecticides, such as neonicotinoids.[2][6] Therefore, screening derivatives of this compound for insecticidal activity is a logical step.

Table 2: Comparison of Insecticidal Activity of Hypothetical this compound Derivatives against Aphis gossypii (Cotton Aphid)

Compound IDDerivative Class48-hour LC₅₀ (ppm)
CMPD-4 N-substituted Amide50
CMPD-5 Sulfide120
CMPD-6 Ester>500
Imidacloprid Neonicotinoid (Standard)5

Note: The data in this table is hypothetical and for illustrative purposes only.

SAR studies of insecticidal pyridine derivatives often highlight the importance of the electronic and steric properties of the substituents. For example, an N-substituted amide (hypothetical CMPD-4) might exhibit greater potency.

  • Solution Preparation: Prepare solutions of the test compounds and a standard insecticide (e.g., Imidacloprid) in an appropriate solvent with a surfactant.

  • Leaf Treatment: Dip leaves of a host plant (e.g., cotton) into the test solutions for a set period.

  • Drying: Allow the treated leaves to air dry.

  • Infestation: Place the treated leaves in a petri dish with a known number of insects (e.g., adult aphids).

  • Mortality Assessment: Assess insect mortality after a specified time (e.g., 48 hours). Calculate the LC₅₀ value, the concentration that causes 50% mortality.

Insecticidal_Screening_Workflow cluster_insecticidal Insecticidal Screening Start Prepare Test Solutions Leaf_Dip Dip Host Plant Leaves Start->Leaf_Dip Infestation Infest with Insects Leaf_Dip->Infestation Mortality Assess Mortality & Calculate LC₅₀ Infestation->Mortality

Caption: Workflow for insecticidal bioassay using the leaf-dip method.

Herbicidal Activity

Pyridine-containing compounds have also been developed as herbicides.[7][8][9][10] Screening for herbicidal activity involves evaluating the effect of the compounds on the growth of various plant species.

Table 3: Comparison of Herbicidal Activity of Hypothetical this compound Derivatives (Post-emergence)

Compound IDDerivative ClassAmaranthus retroflexus (Pigweed) % Inhibition at 100 g/haEchinochloa crus-galli (Barnyardgrass) % Inhibition at 100 g/ha
CMPD-7 Carbamate8540
CMPD-8 Phenyl Ether6075
CMPD-9 Triazole9590
Glyphosate (Standard)100100
2,4-D (Standard)9820

Note: The data in this table is hypothetical and for illustrative purposes only.

The SAR for herbicidal pyridines is complex and target-dependent. The introduction of a triazole moiety (hypothetical CMPD-9) could potentially lead to broad-spectrum herbicidal activity.

  • Plant Growth: Grow various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots to a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare formulations of the test compounds and standard herbicides (e.g., Glyphosate, 2,4-D) and apply them to the plants using a laboratory sprayer.

  • Evaluation: After a set period (e.g., 14 days), visually assess the percentage of plant injury or growth inhibition compared to untreated control plants.

Herbicidal_Screening_Workflow cluster_herbicidal Herbicidal Screening Start Grow Weed Species Application Apply Test Compounds Start->Application Evaluation Assess Plant Injury (% Inhibition) Application->Evaluation

Caption: Workflow for post-emergence herbicidal activity screening.

Concluding Remarks and Future Directions

The this compound scaffold presents a promising starting point for the discovery of novel biologically active compounds. The reactive chloromethyl group provides a versatile handle for the synthesis of diverse derivatives. A systematic screening approach, encompassing antifungal, insecticidal, and herbicidal assays, is crucial to fully explore the potential of this chemical class.

Future research should focus on synthesizing a broad range of derivatives and establishing robust structure-activity relationships for each biological target. Promising lead compounds should then be subjected to further optimization to enhance potency, selectivity, and safety profiles. The integration of computational modeling and in-depth mechanistic studies will be instrumental in guiding the rational design of next-generation bioactive molecules derived from this compound.

References

  • Dow Chemical Co. Preparation of 2-(Chloromethyl)pyridine. US4221913A, 1980.
  • CN102304083A. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. 2012.
  • Sangshetti, J. N., et al. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Molecules, vol. 27, no. 14, 2022, p. 4487.
  • Nihon Bayer Agrochem K.K. Heterocyclic compounds. US4742060A, 1988.
  • Dow Agrosciences LLC. Insecticidal pyridine compounds. JP5719835B2, 2015.
  • Wang, J., et al. "Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives." Pest Management Science, vol. 71, no. 4, 2015, pp. 566-76.
  • Bakhite, E. A., et al. "Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887)." Journal of Agricultural and Food Chemistry, vol. 72, no. 31, 2024, pp. 17271-17282.
  • Luo, Y., and Y. Hu. "Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives." Archiv der Pharmazie, vol. 339, no. 5, 2006, pp. 262-6.
  • Imperial Chemical Industries Ltd. 2-Chloro-5-trichloromethylpyridine. EP0021453A2, 1981.
  • Liang, X., et al. "Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine." Hecheng Huaxue, vol. 14, no. 1, 2006, pp. 88-89.
  • Bakhite, E. A., et al. "Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives." Journal of Agricultural and Food Chemistry, vol. 71, no. 46, 2023, pp. 18561-18571.
  • Sangshetti, J. N., et al. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Li, Y., et al. "Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds." Molecules, vol. 28, no. 21, 2023, p. 7378.
  • El-Emary, T. I., et al. "Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii." Journal of Molecular Structure, vol. 1275, 2023, p. 134600.
  • Tsukamoto, M., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, vol. 46, no. 2, 2021, pp. 125-142.
  • CN102603620A. Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. 2012.
  • Dow AgroSciences LLC. HERBICIDAL COMPOSITIONS COMPRISING FLUROXYPYR AND FLUMETSULAM. EP 2934113 B1, 2013.
  • Wang, Y., et al. "Synthesis, structure-activity relationship and evaluation of antifungal activity of tryptanthrin derivatives against drug-resistant Candida albicans." Bioorganic & Medicinal Chemistry, vol. 105, 2024, p. 117698.
  • Bayer Cropscience SA. Pyridine derivatives as fungicidal compounds. US7754741B2, 2010.
  • El-Sayed, N. N. E., et al. "Insecticidal activity of selective pyridine derivatives synthesized...
  • Nguyen, T. T., et al. "Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides." ACS Omega, vol. 7, no. 33, 2022, pp. 29199-29208.
  • Reddy, G. S., et al. "Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 70, 2012, pp. 592-7.
  • UBE INDUSTRIES, LTD. Herbicidal composition. EP 0352992 A2, 1990.
  • Li, X., et al. "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall." Molecules, vol. 28, no. 3, 2023, p. 1098.
  • Gerwick, B. C., et al. "Structure–activity relationships for a new family of sulfonylurea herbicides." Pest Management Science, vol. 61, no. 12, 2005, pp. 1192-200.
  • ChemicalBook. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis. 2023.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling chemical intermediates like 2-(Chloromethyl)-3-methoxypyridine requires a nuanced understanding of their properties to ensure that their lifecycle, from synthesis to disposal, is managed responsibly. This guide moves beyond mere procedural checklists to provide a deep, technically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated organic compound with a distinct hazard profile that dictates its handling and disposal requirements. Its reactivity and toxicity are not merely data points; they are the causal factors behind the stringent protocols we must follow.

The primary hazards are well-documented in Safety Data Sheets (SDS) for this compound and structurally similar chlorinated pyridines.[1][2][3] It is classified as an irritant to the skin, eyes, and respiratory system, and may cause long-term adverse effects in the aquatic environment.[2][4][5][6][7] The presence of a chlorinated methyl group makes it a reactive intermediate, and its pyridine core means that upon combustion, it can release toxic and corrosive gases like hydrogen chloride (HCl) and nitrogen oxides (NOx).[3][4]

Hazard Class & CategoryGHS Hazard StatementCausality and Implication for Disposal
Skin Irritation (Category 2)H315: Causes skin irritation[1][5][7]Direct contact with the solid or solutions can cause inflammation. This necessitates the use of robust personal protective equipment (PPE) during handling and disposal to prevent exposure.
Serious Eye Irritation (Category 2) / Damage (Category 1)H319: Causes serious eye irritation[1][5][7] / H318: Causes serious eye damage[3][8]The compound can cause significant, potentially irreversible, damage upon contact with eyes. This underscores the mandatory use of chemical splash goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1][5][7]Inhalation of dust can irritate the respiratory tract. Waste handling and spill cleanup must be conducted in a well-ventilated area or fume hood to minimize aerosolization.
Aquatic Hazard (Chronic, Category 2/3)H411/H413: Toxic/May cause long lasting harmful effects to aquatic life[2][3][4]This is a critical factor for disposal. The compound must not be discharged into sewer systems or the environment, as it can persist and harm aquatic ecosystems.[9]

Section 2: Pre-Disposal Operations: Safe Collection and Storage of Waste

Proper disposal begins the moment a material is designated as waste. Adherence to a systematic collection and storage protocol is a self-validating system that prevents cross-contamination, accidents, and improper disposal.

Required Personal Protective Equipment (PPE)

A risk assessment dictates the level of PPE required. The following table outlines the minimum PPE for handling waste this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Waste Collection Tightly fitting safety goggles (conforming to EN 166 or NIOSH standards)[1][4]Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene). Inspect before use.[10]Standard laboratory coat.Not required if handled in a certified chemical fume hood.
Spill Cleanup / Bulk Handling Face shield in addition to safety goggles.Heavy-duty, chemically resistant gloves.Impervious clothing or chemical-resistant apron.[1]Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[4]
Step-by-Step Waste Collection and Storage Protocol
  • Container Selection: Use only designated, chemically compatible, and properly sealed hazardous waste containers. The container must be in good condition, free from leaks or damage. For solids, a wide-mouth polyethylene container is suitable.

  • Waste Segregation: This is the most critical step. This compound waste must be segregated as Halogenated Organic Solid Waste .[11] Never mix it with non-halogenated waste, aqueous waste, or other incompatible materials.[2]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. The storage location must be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[1][3][4]

Section 3: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a simple act of discarding; it is a structured workflow designed to ensure the chemical is managed in compliance with regulations and with minimal risk.

Diagram: Waste Segregation and Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process.

G cluster_0 Disposal Workflow for this compound A Waste Generation (e.g., expired reagent, reaction byproduct, contaminated labware) B Is the primary contaminant This compound? A->B C Segregate as HALOGENATED SOLID WASTE B->C Yes (Solid Waste) D Contaminated Labware (e.g., glassware, empty containers) B->D Yes (Contaminated Labware) I Arrange for pickup by licensed hazardous waste contractor C->I E Decontaminate via Triple Rinse Procedure D->E F Collect Rinsate E->F H Dispose of rinsed labware as non-hazardous waste (if fully decontaminated) E->H G Segregate as HALOGENATED LIQUID WASTE F->G G->I J Final Disposal Method: CONTROLLED INCINERATION I->J

Caption: Decision workflow for proper segregation and disposal.

Step 1: Waste Characterization

As per the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste generator is responsible for determining if their waste is hazardous.[4][12] this compound, as a halogenated organic compound, falls into a specific category of chemical waste that requires special handling.[11] Its ecotoxicity also classifies it as an environmentally hazardous substance.[4]

Step 2: Decontamination of Empty Containers

Empty containers that once held this chemical must be treated as hazardous waste unless properly decontaminated.

  • Select a Solvent: Based on its solubility, solvents like methanol or chloroform are appropriate for rinsing.[9]

  • Triple Rinse: Rinse the container with a suitable solvent three times, using a minimal amount of solvent for each rinse.

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as Halogenated Liquid Hazardous Waste .[9]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous solid waste or recycled, depending on institutional and local regulations. The original label must be fully defaced.[9]

Step 3: Final Disposal Pathway

The recommended and most environmentally sound method for the final disposal of this compound is controlled incineration at a licensed chemical destruction facility.[9]

  • Why Incineration? High-temperature incineration, often in a rotary kiln equipped with flue gas scrubbing technology, is essential for halogenated waste. This process ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components. The scrubbing system neutralizes the acidic gases (like HCl) produced during combustion, preventing their release into the atmosphere.[9]

  • Do Not:

    • Discharge to Sewer: This is strictly prohibited due to its aquatic toxicity.[9]

    • Dispose of in Landfill: Landfilling is not a suitable option for this type of reactive and persistent organic chemical.

Section 4: Emergency Procedures for Spills and Exposures

Preparedness is a key component of safety. In the event of an accidental release or exposure, immediate and correct action can significantly mitigate harm.

  • Spill Response (Solid):

    • Evacuate non-essential personnel from the area.

    • Wear the appropriate PPE as outlined in Table 2.

    • Avoid generating dust.[2]

    • Carefully sweep or use a vacuum with a HEPA filter to collect the spilled material.[2]

    • Place the collected material into a sealed, labeled hazardous waste container for disposal.[2]

    • Decontaminate the spill area with a suitable solvent and then soap and water, collecting all cleaning materials as hazardous waste.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

    • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[2]

Section 5: Regulatory Context

While this guide provides a framework based on established scientific principles, all waste disposal activities are governed by law. In the United States, the EPA's RCRA regulations (40 CFR Part 261) provide the legal basis for hazardous waste management.[13] However, state and local regulations can be more stringent.[14] It is the legal responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and procedures.

References

  • 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Chloromethyl-3,4-dimethoxypyridinium chloride GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Chloro-3-methoxypyridine GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • HAZARD SUMMARY - 2-Chloropyridine. New Jersey Department of Health. [Link]

  • Halogenated Waste Guidance. University of California, Santa Cruz. [Link]

  • 2-CHLOROPYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]

  • HAZARD SUMMARY - Pyridine. New Jersey Department of Health. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • DISPOSAL OF CONTROLLED HAZARDOUS SUBSTANCES. Regulations.gov. [Link]

  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

Sources

Essential Protective Measures for Handling 2-(Chloromethyl)-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The chloromethyl group is a reactive functional group that makes these types of compounds valuable in synthesis, but also introduces specific health and safety risks. Pyridine derivatives themselves can be hazardous, with potential for skin and eye irritation, as well as toxicity upon inhalation or ingestion. The addition of a chloromethyl group can further enhance these risks and may introduce sensitizing properties.

Immediate Hazard Assessment

Based on data from structural analogs, 2-(Chloromethyl)-3-methoxypyridine should be treated as a hazardous substance. Key anticipated hazards include:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

  • Harmful if Swallowed or in Contact with Skin: Similar compounds exhibit acute toxicity via oral and dermal routes.

  • Potential for Allergic Skin Reaction: Some pyridine derivatives are known to be skin sensitizers.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound.

Protection Type Specific Recommendations Rationale & Standards
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A full-face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities.Protects against splashes and vapors that can cause severe eye damage. All eye and face protection must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[1]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for handling pyridine and its derivatives. Nitrile gloves may offer some protection but should be changed frequently after consulting the manufacturer's compatibility data. Always inspect gloves for any signs of degradation or perforation before use.Provides a crucial barrier against skin contact, which can lead to irritation, burns, or systemic toxicity.[2][3]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.Prevents skin contact and contamination of personal clothing.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.Protects against respiratory irritation and potential systemic toxicity from inhalation.[1]
Operational and Disposal Plans

Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Conduct risk assessment - Assemble all necessary PPE handling Handling - Work in a chemical fume hood - Ground equipment to prevent static discharge prep->handling Proceed with caution spill Spill & Emergency - Have spill kit ready - Know location of eyewash and shower handling->spill In case of accident disposal Waste Disposal - Segregate waste - Use sealed, labeled containers handling->disposal After handling decon Decontamination - Clean work area - Wash hands thoroughly disposal->decon Final step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary PPE and have a spill kit readily available.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be secured and accessible only to authorized personnel.

  • Spill Response:

    • In case of a small spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

  • Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

    • Do not allow the chemical to enter drains or waterways.

Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Biosynth. (2023, November 13). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Benchchem. Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
  • ChemicalBook. (2025, July 5).
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
  • Washington State University.
  • Wako Pure Chemical Industries. (2023, February 1).
  • BLD Pharm. 72830-09-2|2-Chloromethyl-3,4-dimethoxypyridinium chloride.
  • PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]

  • Fisher Scientific. 4-(Chloromethyl)
  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • Jubilant Ingrevia Limited.
  • CAMEO Chemicals. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • Fisher Scientific. (2024, March 30).
  • Thermo Fisher Scientific. (2025, September 15). 4-(Chloromethyl)
  • Apollo Scientific. 2-Chloro-5-(chloromethyl)
  • Fisher Scientific.
  • PubChem. 2-Chloro-3-methoxypyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-methoxypyridine
Reactant of Route 2
2-(Chloromethyl)-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.